molecular formula C6H15NS B1196486 2-(Butylamino)ethanethiol CAS No. 5842-00-2

2-(Butylamino)ethanethiol

Cat. No.: B1196486
CAS No.: 5842-00-2
M. Wt: 133.26 g/mol
InChI Key: OUMFAUYLXGTBCX-UHFFFAOYSA-N
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Description

2-(Butylamino)ethanethiol, also known as this compound, is a useful research compound. Its molecular formula is C6H15NS and its molecular weight is 133.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82296. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(butylamino)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NS/c1-2-3-4-7-5-6-8/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMFAUYLXGTBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207124
Record name Ethanethiol, 2-(butylamino)-
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Molecular Weight

133.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5842-00-2
Record name 2-(Butylamino)ethanethiol
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Record name Ethanethiol, 2-(butylamino)-
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Record name 5842-00-2
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Record name Ethanethiol, 2-(butylamino)-
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Record name (butylamino)ethanethiol
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Foundational & Exploratory

Introduction: The Duality of Function in a Single Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Butylamino)ethanethiol (CAS No. 5842-00-2)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with this compound. It moves beyond a simple recitation of properties to provide a deeper understanding of its chemical behavior, practical applications, and the rationale behind its analytical and handling protocols. The information herein is synthesized from established safety data and chemical literature to ensure scientific integrity and practical utility.

This compound, CAS No. 5842-00-2, is a bifunctional organic molecule that incorporates both a secondary amine and a primary thiol group. This unique structural arrangement imparts a versatile chemical reactivity, making it a valuable intermediate in various synthetic applications, from pharmaceutical development to specialized agrochemicals.[1][2] Its structure also makes it a relevant compound for studies in coordination chemistry and as a chemical simulant for defense research applications.[1]

The core utility of this compound stems from the distinct yet cooperative reactivity of its two functional groups. The thiol (-SH) group is a potent nucleophile and is readily oxidized to form disulfide bonds, a cornerstone of protein chemistry and materials science.[1] Concurrently, the secondary butylamine group (-NH) acts as a base and a nucleophile, and its presence influences the molecule's overall solubility and coordination properties.[1] Understanding this duality is critical for its effective application in any research or development context.

Section 1: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical properties is foundational to its application in experimental design. This compound is a colorless to pale yellow liquid, a physical state consistent with its molecular weight and structure.[1] Its most notable physical characteristic is a strong, unpleasant odor, typical of thiol-containing compounds, which necessitates handling in a well-ventilated environment.[1]

Key Physicochemical Properties

The following table summarizes the essential quantitative data for this compound, compiled from various chemical suppliers and databases. This data is crucial for calculating reaction stoichiometries, predicting solubility, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 5842-00-2[3][4][5]
Molecular Formula C₆H₁₅NS[1][5]
Molecular Weight 133.26 g/mol [3]
Form Liquid[1]
Boiling Point 112-115 °C at 10 mmHg[6]
Density 0.901 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.4711[6]
Flash Point 73 °C (163.4 °F) - closed cup[3]
Solubility Soluble in water and organic solvents[1]
Spectroscopic Signature

Spectroscopic data provides the definitive structural fingerprint of a molecule. While raw spectra should be consulted for confirmation, the following summarizes available data:

  • Mass Spectrometry (GC-MS): The NIST library indicates a top peak at m/z 30, with other significant fragments at m/z 86 and 44, which can be correlated with fragmentation patterns of the molecule.[4]

  • Infrared (IR) Spectroscopy: IR spectra are available and would show characteristic peaks for N-H stretching (amine), S-H stretching (thiol, typically a weak band), and C-H stretching (alkyl groups).[4]

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum is available from commercial suppliers, which would resolve the six distinct carbon environments in the molecule.[4]

Section 2: Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dictated by its amine and thiol moieties. The interplay between these groups allows for a range of transformations.

Key Reactive Centers

The diagram below illustrates the primary reactive sites of the molecule: the nucleophilic sulfur atom, the lone pair on the nitrogen atom, and the acidic proton of the thiol group.

G start Sample Preparation (Dilution in Mobile Phase) hplc HPLC Injection (e.g., 10 µL) start->hplc Analyte Solution column Reverse-Phase Column (e.g., Newcrom R1) hplc->column separation Isocratic Elution (MeCN/H₂O/Acid) column->separation Separation detection Detection (UV or MS) separation->detection Eluent end Data Analysis (Chromatogram Integration) detection->end Signal

Sources

physicochemical characteristics of 2-(Butylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(Butylamino)ethanethiol

Introduction

This compound (CAS No. 5842-00-2), a bifunctional organic molecule, presents a unique chemical scaffold characterized by a secondary amine and a terminal thiol group. This structure confers a distinct set of physicochemical properties, including nucleophilicity, redox activity, and potential for metal chelation, making it a molecule of significant interest in chemical synthesis and biomedical research. Its structural similarity to endogenous aminothiols and its role as a simulant for the chemical warfare agent VX underscore its importance in both toxicological studies and the development of protective agents.[1]

This guide provides a comprehensive exploration of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies, offers detailed protocols for property determination, and contextualizes the molecule's properties within relevant applications, particularly its emerging role in the study of radioprotective agents.

Section 1: Chemical Identity and Structure Elucidation

The unambiguous identification of a chemical entity is the foundation of all subsequent research. This section details the fundamental identifiers for this compound and discusses the expected spectroscopic features that confirm its molecular structure.

Table 1: Core Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 5842-00-2[2][3][4]
Molecular Formula C₆H₁₅NS[2][3]
Molecular Weight 133.26 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms 2-N-Butylaminoethanethiol, BAET[2][4]
SMILES CCCCNCCS[2]
InChIKey OUMFAUYLXGTBCX-UHFFFAOYSA-N[2]
Predicted Spectroscopic Characteristics

While publicly accessible, high-resolution spectra are limited, a detailed analysis of the molecule's structure allows for an accurate prediction of its key spectroscopic signatures. PubChem confirms the existence of reference 13C NMR and IR spectra, providing a basis for these predictions.[2]

1.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to overlapping signals but highly informative.

    • Thiol Proton (-SH): A broad singlet or triplet is expected around 1.3-1.6 ppm. The broadness is due to quadrupole broadening and potential exchange with trace amounts of water. Coupling to the adjacent CH₂ group (J ≈ 8 Hz) may be observed.

    • Alkyl Chain Protons:

      • The terminal methyl group (-CH₃) of the butyl chain will appear as a triplet around 0.9 ppm.

      • The two methylene groups (-CH₂-) within the butyl chain will produce complex multiplets between approximately 1.3 and 1.6 ppm.

      • The methylene group adjacent to the nitrogen (-N-CH₂-CH₂CH₂CH₃) will be deshielded, appearing as a triplet around 2.6 ppm.

    • Ethanethiol Backbone Protons:

      • The methylene group adjacent to the nitrogen (-NH-CH₂-CH₂-SH) is expected around 2.7 ppm.

      • The methylene group adjacent to the sulfur (-NH-CH₂-CH₂-SH) is expected around 2.6 ppm. These two signals are likely to be triplets and may overlap.

    • Amine Proton (-NH-): A broad singlet is expected, with a chemical shift that is highly dependent on solvent and concentration, typically between 1.0 and 3.0 ppm.

  • ¹³C NMR: The carbon spectrum provides a clear map of the carbon backbone.

    • Butyl Chain Carbons: Four distinct signals are expected: ~14 ppm (terminal -CH₃), ~20 ppm and ~32 ppm (internal methylenes), and ~49 ppm (methylene attached to nitrogen).

    • Ethanethiol Backbone Carbons: Two signals are expected: ~35 ppm for the carbon attached to the sulfur and ~52 ppm for the carbon attached to the nitrogen.

1.1.2 Infrared (IR) Spectroscopy

The IR spectrum is defined by the vibrational modes of the amine and thiol functional groups.

  • N-H Stretch: As a secondary amine, a single, weak-to-medium intensity absorption band is predicted in the region of 3300-3350 cm⁻¹.[5] This distinguishes it clearly from primary amines, which show two bands in this region.

  • S-H Stretch: A weak, but characteristically sharp, absorption is expected around 2550-2600 cm⁻¹. The weakness of this peak is typical for thiols.

  • C-H Stretch: A series of strong bands will appear between 2850 and 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the alkyl chains.

  • N-H Bend (Wag): A strong, broad band may be observed in the 665-910 cm⁻¹ region, characteristic of the out-of-plane bending of the N-H bond in secondary amines.[5]

  • C-N Stretch: A medium-intensity band is expected in the 1020-1250 cm⁻¹ range for the aliphatic C-N bond.[5]

Section 2: Core Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental settings, from reaction solvent selection to purification methods and formulation.

Table 2: Summary of Physicochemical Properties

PropertyValueConditionsSource(s)
Appearance Colorless to pale yellow liquidAmbient[6]
Odor Strong, unpleasant, characteristic of thiolsAmbient[6]
Boiling Point 112-115 °Cat 10 mmHg[7]
Density 0.901 g/mLat 25 °C[7]
Refractive Index (n_D) 1.4711at 20 °C[7]
Flash Point 73 °C (163.4 °F)Closed cup[7]
Solubility Soluble in water and organic solventsAmbient[6]
pKa (Thiol) ~7.8 - 8.5 (Predicted)Aqueous[8][9]
pKa (Amine) ~10.7 - 11.0 (Predicted)Aqueous[8]
Experimental Protocol: Boiling Point Determination under Reduced Pressure

Causality: The reported boiling point is provided at reduced pressure (10 mmHg). This technique is essential for compounds that may decompose, oxidize, or polymerize at their atmospheric boiling point. By lowering the external pressure, the vapor pressure required for boiling is achieved at a lower temperature, preserving the compound's integrity.[1]

BP_Determination cluster_setup Apparatus Setup cluster_procedure Procedure Flask Distillation Flask (with sample + boiling chips) Condenser Condenser (water-cooled) Flask->Condenser Thermometer Thermometer (bulb at vapor takeoff) Receiver Receiving Flask Condenser->Receiver Vacuum Vacuum Pump Condenser->Vacuum To Vacuum Manometer Manometer Vacuum->Manometer start 1. Assemble Apparatus evacuate 2. Evacuate System (to target pressure, e.g., 10 mmHg) start->evacuate heat 3. Gently Heat Flask (oil bath) evacuate->heat reflux 4. Observe Reflux (vapor ring stabilizes at thermometer bulb) heat->reflux record 5. Record Temperature & Pressure reflux->record stop 6. Cool and Vent System record->stop

Caption: Workflow for Boiling Point Determination under Vacuum.

Methodology:

  • Apparatus: Assemble a vacuum distillation apparatus. Place the this compound sample (e.g., 5-10 mL) and a few boiling chips or a magnetic stir bar into the distillation flask.

  • System Seal: Ensure all joints are properly sealed with vacuum grease. Position the thermometer so the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly evacuate the system to the desired pressure (e.g., 10 mmHg), monitored by a manometer.

  • Heating: Begin gentle heating of the distillation flask using an oil bath.

  • Observation: Observe the sample for the onset of boiling and the condensation of vapor on the thermometer bulb. The boiling point is the stable temperature recorded when a steady reflux of condensate is observed on the thermometer bulb.

  • Recording: Record the stable temperature and the precise pressure from the manometer.

  • Shutdown: Remove the heat source and allow the system to cool completely before slowly venting to atmospheric pressure.

Experimental Protocol: Density Determination

Causality: Density is a fundamental physical property used for substance characterization and for converting mass to volume. The use of a digital density meter, based on an oscillating U-tube, provides a highly accurate and rapid measurement with a small sample volume, as outlined in standards like ASTM D4052.[10]

Density_Measurement cluster_prep Preparation & Calibration cluster_measurement Sample Measurement Cal_Air 1. Air Calibration (Establish zero point) Cal_Water 2. Water Calibration (Use high-purity water with known T-dependent density) Cal_Air->Cal_Water Rinse 3. Rinse Cell (with sample) Cal_Water->Rinse Inject 4. Inject Sample (ensure no bubbles) Rinse->Inject Equilibrate 5. Thermally Equilibrate (to 25.0 ± 0.1 °C) Inject->Equilibrate Measure 6. Measure Oscillation Period (Instrument calculates density) Equilibrate->Measure Clean 7. Clean & Dry Cell Measure->Clean

Caption: Workflow for Density Measurement using a Digital Density Meter.

Methodology:

  • Calibration: Calibrate the digital density meter at the measurement temperature (25 °C) according to the manufacturer's instructions, typically using dry air and high-purity, degassed water.

  • Sample Preparation: Ensure the this compound sample is free of air bubbles and has thermally equilibrated to near the measurement temperature.

  • Injection: Inject the sample into the oscillating U-tube measurement cell using a syringe, avoiding the introduction of bubbles.

  • Measurement: Allow the instrument to stabilize the sample temperature to 25.0 ± 0.1 °C. The instrument measures the oscillation period of the U-tube and automatically calculates the density.

  • Replicates: Perform at least three independent measurements, cleaning and drying the cell between each, to ensure reproducibility. Report the average value.

Experimental Protocol: Acidity and Basicity (pKa) Determination

Causality: this compound possesses two ionizable groups: the thiol (-SH) and the secondary amine (-NH-). The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated. Determining these values is critical for understanding the compound's charge state, solubility, and reactivity in different pH environments. Given the expected proximity of the thiol and amine pKa values, potentiometric titration is the gold standard method, allowing for the deconvolution of both ionization constants from a single titration curve.[8][11] Based on analogues like N-Diethyl-cysteamine (pKa values of 7.8 and 10.75), we can predict the thiol pKa to be around 8-9 and the amine pKa to be around 10.5-11.[8]

pKa_Titration cluster_setup System Setup cluster_titration Titration & Analysis Prep 1. Prepare Sample (e.g., 0.01 M in 0.15 M KCl, acidify to pH ~2 with HCl) Cal 2. Calibrate pH Electrode (using pH 4, 7, 10 buffers) Prep->Cal Titrator 3. Assemble Titration Cell (Jacketed beaker, N₂ inlet, stir bar, electrode, burette tip) Cal->Titrator Purge 4. Purge with N₂ (to remove CO₂) Titrator->Purge Titrate 5. Titrate with NaOH (Add small, precise aliquots) Purge->Titrate Record 6. Record pH vs. Volume (Allow stabilization after each addition) Titrate->Record Plot 7. Plot & Analyze Data (Titration curve, 1st/2nd derivatives) Record->Plot Determine 8. Determine Equivalence Points & Half-Equivalence Points (pKa) Plot->Determine

Caption: Workflow for Potentiometric Titration to Determine pKa Values.

Methodology:

  • Solution Preparation: Prepare a ~0.01 M solution of this compound in a constant ionic strength background electrolyte (e.g., 0.15 M KCl) to minimize activity coefficient fluctuations. Acidify the solution to ~pH 2 with a standardized strong acid (e.g., 0.1 M HCl) to ensure both functional groups are fully protonated.

  • Apparatus Setup: Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 °C). Purge the solution and headspace with an inert gas (N₂ or Ar) to prevent CO₂ absorption and thiol oxidation. Immerse a calibrated combination pH electrode and the tip of a calibrated burette containing a standardized strong base (e.g., 0.1 M carbonate-free NaOH).

  • Titration: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH versus the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The peaks in the first derivative plot correspond to the two equivalence points (Vₑ₁ for the thiol, Vₑ₂ for the amine).

    • The pKa of the thiol (pKa₁) is the pH at the half-equivalence point (Vₑ₁/2).

    • The pKa of the amine (pKa₂) is the pH at the volume corresponding to Vₑ₁ + (Vₑ₂ - Vₑ₁)/2.

Section 3: Reactivity, Stability, and Handling

The chemistry of this compound is dominated by its two functional groups.

  • Thiol Group (-SH): The thiol is the more acidic proton and its conjugate base, the thiolate (-S⁻), is a potent nucleophile. The thiol group is susceptible to oxidation. Mild oxidants (like air or I₂) can lead to the formation of a disulfide bond (R-S-S-R), while strong oxidizing agents can oxidize the sulfur to sulfonic acid (R-SO₃H).[6]

  • Secondary Amine Group (-NH-): The amine acts as a base and a nucleophile. It can be protonated in acidic conditions and can participate in reactions typical of secondary amines, such as N-alkylation or acylation.

  • Chelation: The presence of both a soft donor (sulfur) and a hard donor (nitrogen) makes this compound an effective bidentate ligand for various metal ions.[6]

Stability and Storage: The compound is a combustible liquid and should be stored away from heat and open flames.[7] Due to the thiol's susceptibility to air oxidation, it is best stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

Handling and Safety: this compound is classified as a skin and eye irritant and may cause respiratory irritation and skin sensitization.[7] Handling should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.

Section 4: Representative Synthetic Protocol

While numerous suppliers offer this compound, understanding its synthesis is valuable for researchers who may need to produce derivatives or isotopically labeled versions. A common strategy for synthesizing N-substituted aminoethanethiols involves the reaction of an N-substituted aziridine with a sulfur source.

Reaction Scheme: Ring-opening of N-butylaziridine with hydrogen sulfide.

Caption: Synthesis via Ring-Opening of N-Butylaziridine.

Methodology:

  • Reactor Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer and gas inlet/outlet, dissolve N-butylaziridine in a suitable solvent such as ethanol.

  • Reagent Addition: Cool the solution in an ice bath. Carefully bubble hydrogen sulfide gas (H₂S) through the solution. Caution: H₂S is an extremely toxic and flammable gas and all operations must be conducted in a high-performance chemical fume hood.

  • Reaction: Seal the vessel and allow the reaction to stir at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, carefully vent any excess H₂S into a scrubber (e.g., a bleach solution). Remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation to yield the final, high-purity this compound.

Section 5: Relevance in Research and Drug Development

The unique combination of a charged amine and a redox-active thiol group makes aminothiols a compelling class of molecules in medicinal chemistry and drug development.

Radioprotective Agents

One of the most significant applications for aminothiols is as radioprotective agents. Ionizing radiation induces cellular damage primarily through the generation of reactive oxygen species (ROS), which damage DNA, proteins, and lipids. Aminothiols are thought to exert their protective effects through several mechanisms:

  • Free Radical Scavenging: The thiol group can directly scavenge ROS, neutralizing them before they can damage critical cellular components.[12][13]

  • Hydrogen Donation: Thiols can repair damaged molecules (e.g., DNA radicals) by donating a hydrogen atom, restoring the molecule's original structure.[8]

  • Mixed Disulfide Formation: The aminothiol can form mixed disulfides with cysteine residues in proteins, temporarily masking these sites from radiation-induced oxidation.[14]

The structure of this compound, with its alkylamine backbone for potential DNA interaction and a projecting thiol group for scavenging, fits the profile of effective aminothiol radioprotectors.[14] Research into novel aminothiols aims to improve efficacy and reduce the toxicity associated with first-generation compounds like amifostine.[12]

Building Block in Medicinal Chemistry

Beyond radioprotection, this compound serves as a versatile building block. The thiol provides a handle for conjugation to other molecules via thiol-ene "click" chemistry or formation of thioethers, while the secondary amine can be used to build more complex structures. Its N-Boc protected analogue, 2-(Boc-amino)ethanethiol, is widely used as a cross-linking reagent and for surface functionalization in biomaterials and drug delivery systems.

Conclusion

This compound is a molecule defined by the interplay of its amine and thiol functionalities. Its physicochemical properties—including its boiling point, density, and dual pKa values—are critical parameters that govern its handling, purification, and behavior in solution. The experimental protocols detailed herein provide a framework for the rigorous, in-house characterization of this and similar compounds. From a practical standpoint, its role as a structural motif in the design of radioprotective agents highlights its potential in the development of new therapeutics to mitigate radiation-induced damage, making it a compound of continued interest for researchers in chemistry, toxicology, and drug development.

References

  • Vorontsov, A. V., Chen, Y. C., & Smirniotis, P. G. (2004). Photocatalytic oxidation of VX simulant this compound. Journal of Hazardous Materials, 113(1-3), 89-95. [Link]

  • Grigsby, P. W., et al. (2013). Radioprotective efficacy and toxicity of a new family of aminothiol analogs. International Journal of Radiation Oncology, Biology, Physics, 87(3), 618-624. [Link]

  • Williams, R. (Compiler). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link] (Note: Original source link may vary over time, data is widely compiled).

  • Zhang, M., et al. (2020). Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. Oxidative Medicine and Cellular Longevity. [Link]

  • Vijayan, K., Vedavathi, B. M., & Mani, A. (1983). Structural evidence for the radical scavenging mechanism of some aminothiol group of radioprotectants. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(4-5), 457-462. [Link]

  • Riauba, L., et al. (2006). A Study of Cysteamine Ionization in Solution by Raman Spectroscopy and Theoretical Modeling. The Journal of Physical Chemistry A, 110(49), 13275-13283. (Note: This reference provides pKa for cysteamine, a parent compound, which serves as a basis for prediction). [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Murray, D. (1997). Aminothiols. In Radioprotectors. Taylor & Francis. [Link]

  • SIELC Technologies. (2018). Ethanethiol, 2-(butylamino)-. Retrieved January 16, 2026, from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 16, 2026, from [Link]

  • Magano, J., et al. (2006). 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers. The Journal of Organic Chemistry, 71(18), 7103-7105. [Link]

  • Poole, C. F., & Liyanage, R. (2022). Development of Methods for the Determination of pKa Values. Journal of Chromatography A, 1678, 463344. [Link]

  • Giles, G. I., & Jacob, C. (2016). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 25(15), 853-873. [Link]

  • ASTM International. (2018). ASTM D4052-18a, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link]

Sources

2-(Butylamino)ethanethiol molecular structure and formula C6H15NS

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Butylamino)ethanethiol (C₆H₁₅NS)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of properties to provide a synthesized understanding of its molecular characteristics, reactivity, practical applications, and critical safety protocols. The information herein is grounded in authoritative data to ensure scientific integrity and support advanced research and development endeavors.

Executive Summary: The Bifunctional Utility of this compound

This compound (CAS No: 5842-00-2), with the molecular formula C₆H₁₅NS, is an organosulfur compound distinguished by its bifunctional nature.[1][2][3][4] It incorporates a nucleophilic thiol (-SH) group and a basic secondary amine (-NH-) group, positioning it as a versatile building block and reagent in organic synthesis and materials science.[2][5] Its structural similarity to certain chemical warfare agents has also led to its use as a simulant in critical decontamination and environmental remediation studies.[3][4] This guide elucidates the core physicochemical properties, synthetic considerations, key applications, and essential handling protocols for this compound, providing a robust framework for its effective and safe utilization in a laboratory setting.

Molecular Structure and Physicochemical Profile

The unique reactivity of this compound stems directly from its molecular architecture, which features a butyl group attached to a nitrogen atom, which is in turn connected to an ethanethiol backbone.[2] This arrangement confers both lipophilic (butyl chain) and hydrophilic/reactive (amine and thiol) characteristics.

Caption: 2D Molecular Structure of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from verified sources. This data is fundamental for experimental design, including reaction setup, solvent selection, and purification methods.

PropertyValueSource(s)
Molecular Formula C₆H₁₅NS[1][2][6]
Molecular Weight 133.26 g/mol [1][3][4]
CAS Number 5842-00-2[1][2][3][4]
Appearance Colorless to pale yellow liquid[2]
Odor Strong, unpleasant, characteristic of thiols[2]
Density 0.901 g/mL at 25 °C[3][4]
Boiling Point 112-115 °C at 10 mmHg[3][4]
Flash Point 73 °C (163.4 °F) - closed cup[3][7]
Refractive Index (n20/D) 1.4711[3][4]
Solubility Soluble in water and organic solvents[2]

Synthesis, Reactivity, and Mechanistic Insights

While multiple synthetic routes are possible, a common approach for producing amino thiols involves the reaction of an appropriate precursor with a sulfur source. The dual functionality of the molecule dictates its reactivity, allowing for selective reactions at either the thiol or amine group, or reactions involving both.

Plausible Synthetic Workflow

A logical synthetic pathway involves the nucleophilic substitution of a leaving group by a protected thiol or, alternatively, the ring-opening of an aziridine. The diagram below illustrates a conceptual workflow for its synthesis, a process that ensures high yields by controlling the reactivity of the functional groups.

G cluster_0 Reactants cluster_1 Process cluster_2 Product A N-Butylaziridine C Ring-Opening Reaction (Nucleophilic Attack by Sulfide) A->C Aziridine Ring Strain B Hydrogen Sulfide (H₂S) B->C Sulfur Nucleophile D This compound C->D Protonation

Caption: Conceptual workflow for the synthesis of this compound.

Core Reactivity Principles

The utility of this compound in drug development and chemical synthesis is rooted in the distinct reactivity of its two functional groups.

  • The Thiol (-SH) Group : As a potent nucleophile, the thiol group readily participates in S-alkylation and Michael addition reactions. It can be oxidized under controlled conditions to form disulfide bonds, a critical linkage in peptides and other biologically active molecules.[2] The thiol's affinity for metals also makes it an excellent ligand for coordinating with metal centers in catalysts or for immobilizing molecules on surfaces like gold.[2]

  • The Secondary Amine (-NH-) Group : The amine group imparts basicity to the molecule and acts as a nitrogen nucleophile. It can be acylated, alkylated, or used in reductive amination protocols to build more complex molecular scaffolds. Its basic nature allows for the formation of acid-addition salts, which can be advantageous for purification or for creating aqueous-soluble derivatives.[8][9]

Applications in Research and Drug Development

The unique properties of this compound have established its use in several specialized areas of research.

  • Decontamination Research : It is widely used as a chemical simulant for the G-series nerve agent VX due to structural similarities and the presence of the reactive thiol group.[3][4] This allows for the safe study of photocatalytic oxidation and other degradation pathways for chemical warfare agents, contributing to the development of effective decontamination technologies.[4]

  • Intermediate in Organic Synthesis : It serves as a valuable building block for introducing a sulfur-containing moiety into pharmaceuticals and agrochemicals.[5] Its bifunctionality allows it to act as a linker or be incorporated into heterocyclic ring systems.

  • Odorless Deprotection Reagent : Structurally related amino thiols, such as 2-(diethylamino)ethanethiol, have been successfully employed for the odorless deprotection of aromatic methyl ethers.[8][9] The amine group facilitates an easy workup, as both the reagent and its byproduct can be removed by a simple acid wash, a significant advantage over volatile and malodorous thiols like ethanethiol.[8][9][10] This principle is directly applicable to this compound.

  • Coordination Chemistry : The presence of both nitrogen and sulfur atoms allows the molecule to act as a bidentate ligand, forming stable complexes with various transition metals.[2] These complexes can be explored for catalytic activity or as novel therapeutic agents.

Experimental Protocols: A Guide to Practice

Adherence to validated protocols is essential for safety, reproducibility, and the integrity of experimental outcomes.

Protocol 1: Safe Handling, Storage, and Spill Management

This protocol is a self-validating system for ensuring laboratory safety when working with this compound.

1. Personal Protective Equipment (PPE):

  • Eye/Face Protection : Wear chemical splash goggles and a face shield.[3]
  • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[11]
  • Respiratory Protection : Use only in a certified chemical fume hood to avoid inhalation of vapors.[11][12] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK) is mandatory.[3]

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from sources of ignition.[11][12]
  • Keep the container tightly closed to prevent oxidation and release of odor.[11][12]
  • Store separately from strong oxidizing agents and incompatible materials.[13]

3. Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.
  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[11][12]
  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]
  • Do not allow the chemical to enter drains or waterways.[12]
Protocol 2: Analytical Characterization by Reverse-Phase HPLC

This method, adapted from established procedures for this compound, allows for purity assessment and reaction monitoring.[14]

1. System Preparation:

  • Column : Use a C18 reverse-phase column (e.g., Newcrom R1).[14]
  • Mobile Phase : Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[14] For Mass Spectrometry (MS) detection, substitute phosphoric acid with 0.1% formic acid.
  • System Equilibration : Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

2. Sample Preparation:

  • Accurately prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
  • Perform serial dilutions to create working standards for quantification or use a single dilution for qualitative analysis.
  • Filter all samples through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Injection Volume : 5-20 µL.
  • Flow Rate : 1.0 mL/min.
  • Detection : UV detector at 210 nm or as determined by a UV scan.
  • Run Time : 10-15 minutes, ensuring the peak of interest has eluted and the baseline has returned to normal.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.
  • Calculate the purity by peak area percentage.

Hazard Identification and Management

A thorough understanding of the toxicological profile is non-negotiable for handling this compound. This compound is classified as an irritant and sensitizer.[1]

GHS Hazard Summary
Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Skin Corrosion/Irritation GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[1][12]
Skin Sensitization GHS07 (Exclamation Mark)WarningH317: May cause an allergic skin reaction.[1][12]
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[1][12]
Specific Target Organ Toxicity GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[1][12]

First Aid Measures:

  • Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen.[11][13]

  • Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[12]

  • In all cases of exposure, seek immediate medical attention.[11][12]

The general toxicity of mercaptans can include impacts on renal and hepatic function, and high concentrations can lead to respiratory distress.[15] The strong odor of this compound serves as a valuable sensory indicator for potential exposure, even at concentrations below the harmful threshold.

Conclusion and Future Outlook

This compound is a compound of significant utility, bridging foundational organic chemistry with applied research in defense, materials science, and drug development. Its value lies in the predictable yet versatile reactivity of its thiol and amine functionalities. Future research may further exploit this dual reactivity in the design of novel linkers for antibody-drug conjugates, the development of new catalysts, or the synthesis of advanced polymers and self-assembled monolayers. As with any reactive chemical, a disciplined approach to safety and handling, grounded in the authoritative data presented here, is paramount to unlocking its full scientific potential.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(BOC-Amino)ethanethiol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethanethiol, 2-(butylamino)-. Retrieved from [Link]

  • Magano, J., Chen, M. H., Clark, J. D., & Nussbaumer, T. (2006). 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers. The Journal of Organic Chemistry, 71(18), 7103–7105. Retrieved from [Link]

  • PubMed. (2006). 2-(Diethylamino)ethanethiol, a new reagent for the odorless deprotection of aromatic methyl ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Tenfjord, J. R., & Burns, M. (2023). Mercaptan Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethanethiol. Retrieved from [Link]

Sources

A Spectroscopic Guide to 2-(Butylamino)ethanethiol: In-Depth Analysis of NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Butylamino)ethanethiol, with the CAS number 5842-00-2, is a bifunctional organic molecule incorporating both a secondary amine and a thiol group.[1] This unique combination of functional groups makes it a valuable building block in various chemical syntheses and a subject of interest in fields such as coordination chemistry and materials science. A thorough understanding of its structural characteristics is paramount for its effective application and for quality control in its production. This guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers a detailed fingerprint of the molecule, allowing for unambiguous identification and structural elucidation. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its characteristic spectral features. The butyl group provides a typical aliphatic signature in NMR, while the amine and thiol groups give rise to distinct signals in both NMR and IR spectroscopy. Mass spectrometry reveals the molecular weight and provides insights into the molecule's fragmentation pathways upon ionization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the butyl group and the ethanethiol backbone. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.7Triplet2HN-CH ₂-CH₂-SH
~2.6Triplet2HN-CH₂-CH ₂-SH
~2.5Triplet2HCH₃-CH₂-CH₂-CH ₂-N
~1.4Sextet2HCH₃-CH₂-CH ₂-CH₂-N
~1.3Sextet2HCH₃-CH ₂-CH₂-CH₂-N
~1.2Triplet1HSH
~1.1Broad Singlet1HNH
~0.9Triplet3HCH ₃-CH₂-CH₂-CH₂-N

Interpretation of the ¹H NMR Spectrum:

The causality behind the predicted chemical shifts lies in the electronic environment of the protons. The methylene groups directly attached to the nitrogen (N-CH₂) and sulfur (adjacent to S) are deshielded and thus appear at a lower field (~2.5-2.7 ppm). The protons of the butyl chain show a predictable pattern, with the terminal methyl group appearing at the highest field (~0.9 ppm). The protons on the secondary amine (NH) and the thiol (SH) are exchangeable and often appear as broad singlets; their chemical shifts can be highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~52C H₂-N
~50C H₂-N (butyl)
~35C H₂-SH
~32CH₃-CH₂-C H₂-CH₂-N
~20CH₃-C H₂-CH₂-CH₂-N
~14C H₃-CH₂-CH₂-CH₂-N

Interpretation of the ¹³C NMR Spectrum:

The carbons directly bonded to the heteroatoms (N and S) are the most deshielded. The carbon atom attached to the nitrogen in the ethanethiol backbone and the α-carbon of the butyl group are expected to have the highest chemical shifts. The aliphatic carbons of the butyl chain appear at higher fields, with the terminal methyl carbon being the most shielded.

Experimental Protocol: NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube. prep1->prep2 prep3 Cap the NMR tube and gently invert to mix. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock and shim the instrument to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard acquisition parameters. acq2->acq3 proc1 Apply Fourier transform to the raw data. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS). proc2->proc3 proc4 Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra. proc3->proc4

Caption: Workflow for NMR spectral acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette with a small cotton plug to filter out any particulate matter.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. The chemical shift axis should be referenced to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3350-3310Weak-MediumN-H stretchSecondary Amine
2955-2850StrongC-H stretchAlkane
2600-2550WeakS-H stretchThiol
1465MediumC-H bendAlkane
1250-1020MediumC-N stretchAliphatic Amine

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to show a weak to medium absorption band in the 3350-3310 cm⁻¹ region, characteristic of the N-H stretching vibration of a secondary amine.[2] The C-H stretching vibrations of the alkyl chains will be prominent as strong absorptions between 2955 and 2850 cm⁻¹. A key diagnostic peak is the weak S-H stretching band, which is expected to appear in the 2600-2550 cm⁻¹ range. The presence of a C-N stretching vibration between 1250 and 1020 cm⁻¹ further confirms the amine functionality.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis setup1 Ensure the ATR crystal is clean and dry. setup2 Collect a background spectrum of the empty ATR crystal. setup1->setup2 sample1 Place a small drop of liquid this compound onto the ATR crystal. setup2->sample1 sample2 Lower the ATR press to ensure good contact between the sample and the crystal. sample1->sample2 sample3 Collect the sample spectrum. sample2->sample3 cleanup1 Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue. sample3->cleanup1 G M [C₆H₁₅NS]⁺˙ m/z = 133 (Molecular Ion) frag86 [C₄H₁₀N]⁺ m/z = 86 M->frag86 - •C₃H₇ (Propyl radical) frag44 [C₂H₆N]⁺ m/z = 44 M->frag44 - •CH₂SH frag30 [CH₄N]⁺ m/z = 30 frag86->frag30 - C₄H₇

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC-MS System Configuration: Equip the gas chromatograph with a suitable capillary column, for instance, a non-polar or mid-polar column (e.g., DB-5ms). Set the GC oven temperature program to effectively separate the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure rapid volatilization of the sample.

  • Separation: The volatilized sample is carried by an inert gas (e.g., helium) through the GC column, where separation occurs based on the components' boiling points and interactions with the stationary phase.

  • Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where the molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

  • Data Acquisition and Analysis: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The data system software is used to view the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, covering ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the identification and structural verification of this compound. The predicted spectral data, rooted in fundamental principles of spectroscopy and corroborated by data from established spectral databases, serve as a reliable reference for researchers. The detailed experimental protocols offer practical, field-proven methodologies for obtaining high-quality spectral data. This integrated approach ensures the scientific integrity and trustworthiness required for advanced research and development applications.

References

  • PubChem. This compound. [Link] [1]2. NIST Chemistry WebBook. This compound. [Link] [3]3. University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link] [4]5. Oreate AI Blog. Decoding the IR Spectrum of Secondary Amines. [Link] [5]6. ResearchGate. The infrared spectra of secondary amines and their salts. [Link] [6]7. Chemguide. mass spectra - fragmentation patterns. [Link] [7]8. Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

solubility of 2-(Butylamino)ethanethiol in water and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-(Butylamino)ethanethiol

Introduction

This compound (CAS: 5842-00-2) is a bifunctional organic compound featuring a secondary amine and a primary thiol group.[1] This structure imparts a unique combination of properties, including basicity, nucleophilicity, and the potential for hydrogen bonding, making it a versatile molecule in various fields. It is recognized as a structural analogue and simulant for the chemical warfare agent VX, leading to its use in research focused on the development of decontamination and photocatalytic oxidation processes. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in both aqueous and organic media is fundamental for its effective application in chemical synthesis, formulation, and environmental remediation studies.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It moves beyond qualitative statements to explain the physicochemical principles governing its solubility, offers predictive analysis based on its structural features, and provides a detailed, field-proven protocol for its empirical determination.

Core Physicochemical Properties

The solubility of a compound is dictated by its molecular structure and the resulting physical properties. The key parameters for this compound are summarized below. The molecule possesses both a hydrogen bond donor (amine N-H) and acceptor (amine N) as well as a weakly acidic thiol group, balanced by a moderately hydrophobic four-carbon alkyl chain.

PropertyValueSource
CAS Number 5842-00-2PubChem[2]
Molecular Formula C₆H₁₅NSPubChem[2]
Molecular Weight 133.26 g/mol PubChem[2]
Appearance Colorless to pale yellow liquidCymitQuimica[1]
Density 0.901 g/mL at 25 °CSigma-Aldrich
Boiling Point 112-115 °C at 10 mmHgSigma-Aldrich
XLogP3-AA (Predicted) 1.3PubChem[2]
Hydrogen Bond Donors 2 (N-H and S-H)PubChem[2]
Hydrogen Bond Acceptors 2 (N and S)PubChem[2]

The predicted octanol-water partition coefficient (XLogP3-AA) of 1.3 indicates that this compound has a slight preference for non-polar environments but is expected to retain significant aqueous solubility.[2] This balance is crucial to its behavior in multiphasic systems.

Aqueous Solubility Profile

While specific quantitative data is not widely published, chemical suppliers qualitatively describe this compound as being soluble in water.[1] Its molecular structure provides a clear rationale for this observation and allows for a detailed, predictive analysis of its behavior.

Mechanism of Aqueous Solubility

The solubility in water is governed by two primary factors:

  • Hydrogen Bonding: The amine (-NH) and thiol (-SH) groups can both participate in hydrogen bonding with water molecules, facilitating its dissolution.

  • Acid-Base Chemistry: The secondary amine group is basic. In aqueous solution, it can be protonated to form the corresponding butylaminoethylthiolium ion. This ionic form is significantly more polar than the neutral molecule, dramatically increasing its water solubility.

This pH-dependent equilibrium is the most critical factor influencing aqueous solubility. At neutral or acidic pH (pH < pKa), the compound will exist predominantly in its protonated, highly soluble cationic form. In basic conditions (pH > pKa), it will be in its neutral, less soluble form.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_species R-NH₂⁺-CH₂CH₂SH (Protonated Cation) Highly Water-Soluble high_ph_species R-NH-CH₂CH₂SH (Neutral Species) Less Water-Soluble low_ph_species->high_ph_species + OH⁻ high_ph_species->low_ph_species + H⁺

Caption: pH-dependent equilibrium of this compound.

Predicted Aqueous Solubility
ConditionPredicted SolubilityRationale
Acidic Water (e.g., pH 4) High / MisciblePredominantly exists as the protonated, highly polar ammonium salt.
Neutral Water (pH 7) SolubleA significant fraction remains protonated, and hydrogen bonding contributes.
Basic Water (e.g., pH 11) Sparingly SolublePrimarily in the neutral form, where the hydrophobic butyl group reduces solubility.

Solubility in Organic Solvents

The principle of "like dissolves like" governs the solubility of this compound in organic solvents. Its dual-functionality allows it to interact favorably with a wide range of solvent types.

Predicted Solubility in Common Organic Solvents
Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Ethanol, MethanolMiscible Strong hydrogen bonding interactions between the compound's -NH/-SH groups and the solvent's -OH group.
Polar Aprotic DMSO, Acetone, AcetonitrileSoluble / Miscible Strong dipole-dipole interactions. The compound can act as a hydrogen bond donor to acceptors like the oxygen in DMSO and acetone.
Chlorinated Dichloromethane (DCM)Soluble Moderate polarity and ability to interact via dipole-dipole forces.
Non-Polar Hexane, TolueneSparingly Soluble to Insoluble The polar amine and thiol groups have weak interactions with non-polar solvents, which cannot overcome the hydrogen bonding network of the solute itself. The butyl group offers some compatibility, but it is insufficient for miscibility.

Standard Protocol for Experimental Solubility Determination

To obtain quantitative solubility data, the OECD Guideline 105 (Water Solubility) provides a standardized and widely accepted methodology.[3][4][5][6] The "Flask Method," described below, is suitable for substances like this compound, which are expected to have a solubility greater than 0.01 g/L.[3]

Objective

To determine the saturation mass concentration of this compound in water at a controlled temperature (e.g., 20 °C).

Materials
  • This compound (purity >97%)

  • Reagent-grade water (e.g., Type I ultrapure)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Glass flasks with stoppers

  • Centrifuge and/or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

  • Calibrated pH meter

  • Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or HPLC, as appropriate for the compound)[5]

Step-by-Step Methodology
  • Preliminary Test:

    • Add an excess amount of this compound (e.g., 100 mg) to a small volume of water (e.g., 10 mL) in a flask.

    • Shake vigorously at the test temperature for 24 hours.

    • Visually inspect for undissolved material. This confirms that a saturated solution can be created and helps estimate the required equilibration time.

  • Definitive Test (Performed in Triplicate):

    • Preparation: Add an amount of this compound in excess of its expected solubility to flasks containing a known volume of water (e.g., 500 mg in 100 mL).

    • Equilibration: Stopper the flasks and place them in a shaker bath set to a constant temperature (e.g., 20 ± 0.5 °C).[3][4] Agitate for a period determined by the preliminary test, typically 24-48 hours, to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h, 48h) to confirm that the concentration has reached a stable plateau.

    • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the test temperature for at least 24 hours to permit undissolved droplets to settle. Separation must be achieved without a change in temperature. Centrifugation at the test temperature is the preferred method to separate the aqueous phase from the excess solute. Filtration can be used as an alternative, but care must be taken to ensure the filter does not adsorb the analyte.

    • Sampling & Analysis: Carefully withdraw an aliquot of the clear, supernatant aqueous phase. Prepare appropriate dilutions and analyze the concentration using a pre-validated analytical method (e.g., GC-FID).

    • pH Measurement: Measure the pH of the saturated solution, as this is a critical parameter for an ionizable compound.

  • Calculation:

    • The solubility is reported as the mean concentration from the triplicate samples, typically in g/L or mg/L, along with the standard deviation and the equilibrium pH.

Sources

A Technical Guide to the Differential Reactivity of Thiol and Amine Groups in 2-(Butylamino)ethanethiol for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Butylamino)ethanethiol, a bifunctional molecule featuring both a primary thiol and a secondary amine, presents a unique landscape for chemical manipulation. This technical guide provides an in-depth exploration of the differential reactivity of these two functional groups, offering a framework for researchers, scientists, and drug development professionals to strategically control and leverage its chemistry. We will delve into the fundamental principles governing the nucleophilicity of the thiol and amine moieties, with a particular focus on the pivotal role of pH in dictating reaction selectivity. This guide will further present detailed, field-proven protocols for the selective alkylation of the thiol group and the selective acylation of the amine group, complete with mechanistic explanations and analytical validation methods. Finally, we will explore the potential applications of this versatile molecule in drug development, particularly in the realms of bioconjugation and the design of novel therapeutic agents.

Introduction: The Duality of this compound

This compound (CAS 5842-00-2) is a colorless to pale yellow liquid characterized by the presence of both a nucleophilic thiol (-SH) and a basic secondary amine (-NH-) group.[1] This dual functionality makes it a valuable building block in organic synthesis and a molecule of interest in various applications, including its use as a simulant for the nerve agent VX in decontamination studies.[2] For researchers in drug development, the presence of two distinct reactive centers on a simple aliphatic backbone offers a versatile platform for the synthesis of more complex molecules with tailored biological activities.

The key to unlocking the synthetic potential of this compound lies in understanding and controlling the reactivity of its thiol and amine groups. This guide will provide the foundational knowledge and practical methodologies to achieve this control, enabling the selective modification of either functional group with high fidelity.

Fundamental Principles of Reactivity: A Tale of Two Nucleophiles

The reactivity of both the thiol and the amine group in this compound is primarily governed by their nucleophilicity, which is, in turn, highly dependent on the reaction conditions, most notably the pH.

The Thiol Group: A Soft Nucleophile

At a pH below its pKa, the thiol group exists predominantly in its protonated, less reactive form. As the pH approaches and surpasses the pKa, the concentration of the highly nucleophilic thiolate anion increases, leading to a significant enhancement in its reactivity towards electrophiles.

The Amine Group: A Harder Nucleophile

The secondary amine group (-NH-) in this compound is a "harder" nucleophile compared to the thiol. Its nucleophilicity is dependent on the availability of the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid of a secondary amine is typically in the range of 10-11. At a pH below this pKa, the amine will be protonated to form an ammonium ion (-NH₂⁺-), rendering it non-nucleophilic. At a pH above its pKa, the amine exists in its neutral, nucleophilic form.

pH-Dependent Reactivity: The Key to Selectivity

The difference in the pKa values of the thiol and the amine group is the cornerstone of achieving selective reactions.

  • At acidic to neutral pH (pH < 8): The thiol group is largely protonated and thus a weak nucleophile. The amine group, with a higher pKa, will be predominantly protonated and non-nucleophilic.

  • At moderately basic pH (pH 8-10): A significant portion of the thiol group will be deprotonated to the highly reactive thiolate anion, while the amine group remains largely protonated and non-nucleophilic. This pH range is ideal for selective reactions at the sulfur atom.

  • At strongly basic pH (pH > 11): Both the thiol and the amine groups will be in their deprotonated, nucleophilic forms, leading to potential competition and lack of selectivity in reactions with electrophiles.

This pH-dependent reactivity can be visualized as follows:

G cluster_0 pH < 8 (Acidic to Neutral) cluster_1 pH 8-10 (Moderately Basic) cluster_2 pH > 11 (Strongly Basic) Thiol (R-SH)\n(Weak Nucleophile) Thiol (R-SH) (Weak Nucleophile) Amine (R-NH₂⁺)\n(Non-nucleophilic) Amine (R-NH₂⁺) (Non-nucleophilic) Thiolate (R-S⁻)\n(Strong Nucleophile) Thiolate (R-S⁻) (Strong Nucleophile) Amine (R-NH)\n(Nucleophilic) Amine (R-NH) (Nucleophilic) Amine (R-NH₂⁺)\n(Largely Non-nucleophilic) Amine (R-NH₂⁺) (Largely Non-nucleophilic)

Figure 1. pH-dependent speciation and nucleophilicity of this compound.

Strategic Methodologies for Selective Functionalization

Based on the principles outlined above, we can devise robust protocols for the selective modification of either the thiol or the amine group.

Selective S-Alkylation: Formation of Thioethers

The formation of a thioether bond via S-alkylation is a common and highly efficient reaction for thiols. By carefully controlling the pH, we can achieve high selectivity for the thiol group in the presence of the amine.

Protocol: Selective S-Alkylation of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of water and a miscible organic solvent.

  • pH Adjustment: Adjust the pH of the solution to 8.0-8.5 using a non-nucleophilic base, such as sodium bicarbonate or a phosphate buffer. This ensures the formation of the thiolate anion while keeping the amine protonated.

  • Addition of Electrophile: Add the alkylating agent (e.g., an alkyl halide like benzyl bromide or iodoacetamide) (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired thioether.

  • Work-up: Once the reaction is complete, acidify the solution with a dilute acid (e.g., 1 M HCl) to protonate the excess amine and facilitate extraction. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • pH 8.0-8.5: This is the critical parameter for selectivity. At this pH, the thiol is sufficiently deprotonated to the reactive thiolate, while the amine remains predominantly in its non-nucleophilic protonated form.

  • Non-nucleophilic base: Using a base like sodium bicarbonate prevents competition with the thiolate for the electrophile.

  • Dropwise addition: This helps to control the reaction rate and minimize potential side reactions.

G start This compound step1 Dissolve in MeOH/H₂O start->step1 step2 Adjust pH to 8.0-8.5 (NaHCO₃) step1->step2 step3 Add Alkyl Halide (R-X) step2->step3 step4 Monitor by TLC/LC-MS step3->step4 step5 Acidify and Extract step4->step5 step6 Purify (Column Chromatography) step5->step6 end S-Alkylated Product (Thioether) step6->end

Figure 2. Workflow for the selective S-alkylation of this compound.
Selective N-Acylation: Formation of Amides

To selectively acylate the amine group, we need to create conditions where the amine is the more reactive nucleophile. This can be achieved by protecting the thiol group or by using specific activating agents for the carboxylic acid that favor reaction with the harder amine nucleophile. A more straightforward approach, however, involves leveraging the inherent higher nucleophilicity of the amine towards activated esters in aprotic solvents, after in-situ protection of the thiol.

Protocol: Selective N-Acylation of this compound

  • Thiol Protection (Optional but Recommended): For maximum selectivity, the thiol group can be transiently protected. A common method is to form a disulfide bond by gentle oxidation (e.g., with a mild oxidizing agent like iodine or air in the presence of a metal catalyst), which can be easily reversed later. Alternatively, direct acylation can be attempted under carefully controlled conditions.

  • Amine Deprotonation: In an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents) to deprotonate the ammonium salt and generate the free amine.

  • Activation of Carboxylic Acid: In a separate flask, activate the carboxylic acid (1.1 equivalents) using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester.

  • Coupling Reaction: Add the solution of the activated carboxylic acid to the solution of this compound at 0 °C and then allow the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Filter off any precipitated urea byproduct (if DCC or EDC is used). Wash the filtrate with a dilute acid, followed by a dilute base (e.g., saturated sodium bicarbonate solution), and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude amide by column chromatography.

  • Thiol Deprotection (if applicable): If the thiol was protected as a disulfide, it can be deprotected using a reducing agent like dithiothreitol (DTT).

Causality Behind Experimental Choices:

  • Aprotic Solvent: Prevents the solvent from participating in the reaction and allows for better control over the acid-base chemistry.

  • Non-nucleophilic base: Deprotonates the amine without competing in the acylation reaction.

  • Carbodiimide coupling agents: These are highly effective for forming amide bonds under mild conditions. The formation of an NHS-ester intermediate enhances the efficiency and selectivity of the reaction towards the amine.[4]

Analytical Methods for Reaction Monitoring and Product Validation

To ensure the success of these selective modifications, robust analytical techniques are essential.

Technique Application Expected Observations
Thin-Layer Chromatography (TLC) Rapid reaction monitoring.Change in Rf value from starting material to product.
Liquid Chromatography-Mass Spectrometry (LC-MS) Accurate reaction monitoring and product identification.Appearance of a new peak with the expected mass-to-charge ratio (m/z) for the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation of the final product.Appearance of new signals corresponding to the added alkyl or acyl group and shifts in the signals of the protons and carbons adjacent to the modified functional group.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional group transformation.For N-acylation, the appearance of a strong amide C=O stretch (around 1650 cm⁻¹). For S-alkylation, the disappearance of the S-H stretch (around 2550 cm⁻¹).

Applications in Drug Development

The ability to selectively functionalize this compound opens up numerous possibilities in the field of drug development.

Bioconjugation and Drug Delivery

The thiol group of this compound can be used as a handle for conjugation to biomolecules or drug delivery systems. For instance, after selective S-alkylation with a linker molecule, the free amine can be used to attach a therapeutic agent. The thiol group is particularly useful for conjugation to maleimide-functionalized molecules, a common strategy in bioconjugation chemistry.[5]

Synthesis of Novel Therapeutic Agents

Aminothiols are a class of compounds known for their radioprotective properties, which are attributed to their ability to scavenge free radicals and repair damaged DNA.[6][7] By using this compound as a scaffold, medicinal chemists can synthesize novel aminothiol derivatives with potentially enhanced efficacy and improved pharmacokinetic profiles. For example, modifying the butylamino group can alter the lipophilicity and cellular uptake of the molecule.

Cysteamine Derivatives and their Therapeutic Potential

Cysteamine, a related aminothiol, is an approved drug for the treatment of nephropathic cystinosis.[8] It and its oxidized form, cystamine, have also shown promise in preclinical models of neurodegenerative diseases.[3][9] The synthetic accessibility of derivatives of this compound allows for the exploration of structure-activity relationships in this class of compounds, potentially leading to the discovery of new therapeutics for a range of diseases.

Conclusion

This compound is a versatile bifunctional molecule whose synthetic utility is maximized through the strategic control of the reactivity of its thiol and amine groups. By understanding the fundamental principles of their nucleophilicity and leveraging the profound influence of pH, researchers can achieve highly selective modifications. The protocols and insights provided in this guide offer a robust framework for the precise chemical manipulation of this compound, paving the way for its application in the synthesis of novel compounds for drug discovery and development. The ability to selectively functionalize this simple yet powerful building block underscores its potential as a valuable tool in the arsenal of medicinal and synthetic chemists.

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Sources

Methodological & Application

Application of 2-(Butylamino)ethanethiol in Surface Functionalization: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Amine-Terminated Self-Assembled Monolayers

In the dynamic fields of materials science, biosensing, and drug development, the precise control of surface chemistry is paramount. The ability to tailor the interface between a synthetic material and a biological environment dictates the performance and efficacy of a vast array of technologies. Among the most robust and versatile methods for surface modification is the use of self-assembled monolayers (SAMs).[1] This guide focuses on a particularly valuable, yet specific, molecule for this purpose: 2-(Butylamino)ethanethiol .

This bifunctional molecule, possessing a thiol group (-SH) at one end and a secondary amine group (-NH(CH₂CH₃)) at the other, provides a powerful toolkit for researchers. The thiol group forms a stable, quasi-covalent bond with gold and other noble metal surfaces, driving the spontaneous formation of a highly ordered, single-molecule-thick layer.[2] The exposed butylamino groups then present a reactive surface, ripe for further functionalization and interaction with the surrounding environment. This guide will provide an in-depth exploration of the application of this compound in surface functionalization, offering not just protocols, but the scientific rationale behind them.

Core Principles of this compound SAM Formation

The formation of a this compound SAM on a gold surface is a spontaneous process driven by the strong affinity between sulfur and gold.[3] This process, however, is a dynamic one, involving an initial, rapid adsorption of molecules in a disordered state, followed by a slower reorganization into a densely packed, quasi-crystalline monolayer.[4] Understanding the key parameters that influence this process is critical for achieving reproducible, high-quality functionalized surfaces.

The Role of the Amine Terminus

The terminal amine group of this compound is the cornerstone of its utility. At neutral or acidic pH, this group is protonated (-NH₂⁺(CH₂CH₃)), imparting a positive charge to the surface. This positive charge can be exploited for the electrostatic immobilization of negatively charged biomolecules such as DNA or certain proteins.[5] More importantly, the primary amine provides a reactive handle for the covalent attachment of a wide range of molecules through well-established bioconjugation chemistries, such as reaction with N-hydroxysuccinimide (NHS) esters.[6] This covalent linkage ensures the robust and stable immobilization of biomolecules, a critical requirement for the development of reliable biosensors and drug delivery systems.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the functionalization of gold surfaces with this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Formation of a this compound SAM on a Planar Gold Surface

This protocol is suitable for the functionalization of gold-coated glass slides, silicon wafers, or sensor chips.

Materials:

  • Gold-coated substrate

  • This compound (CAS 5842-00-2)[7]

  • Anhydrous ethanol (200 proof)

  • Concentrated ammonium hydroxide (NH₄OH) or triethylamine

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass or polypropylene containers

  • Sonicator

  • pH paper or pH meter

Procedure:

  • Substrate Cleaning (Critical Step):

    • Rationale: A pristine gold surface is essential for the formation of a well-ordered and defect-free SAM. Any organic contaminants will interfere with the self-assembly process.

    • Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution must be exercised when handling piranha solution as it is a powerful oxidant and highly corrosive.

    • Alternatively, for a less hazardous cleaning method, sonicate the substrate sequentially in acetone, isopropanol, and DI water for 10 minutes each.

    • Finally, treat the substrate with a UV-Ozone cleaner for 15-20 minutes to remove any remaining organic residues.

    • Rinse the cleaned substrate thoroughly with DI water and dry it under a stream of high-purity nitrogen gas. The substrate should be used immediately.

  • Preparation of the Thiol Solution:

    • Rationale: The concentration of the thiol solution and the pH are critical parameters. A typical concentration for SAM formation is 1-5 mM. For amine-terminated thiols, the pH of the solution should be adjusted to be basic (around pH 11-12) to deprotonate the amine group, which can improve the quality of the resulting monolayer.[8]

    • In a clean glass or polypropylene container, prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Adjust the pH of the solution to approximately 12 by adding a few drops of concentrated ammonium hydroxide or triethylamine.[8] Use pH paper or a pH meter to verify.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution of the thiol.

  • Self-Assembly:

    • Rationale: The immersion time allows for the two-stage process of initial adsorption and subsequent reorganization into a well-ordered monolayer. While initial monolayer formation is rapid, longer incubation times generally lead to more crystalline and defect-free SAMs.[3]

    • Immerse the cleaned gold substrate into the prepared this compound solution.

    • To minimize oxidation of the thiol, it is recommended to purge the container with nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

  • Rinsing and Drying:

    • Rationale: A thorough rinsing step is crucial to remove any non-chemisorbed (physisorbed) thiol molecules from the surface.

    • Remove the substrate from the thiol solution and rinse it thoroughly with fresh anhydrous ethanol.

    • Sonicate the substrate in fresh ethanol for 1-2 minutes to remove any remaining physisorbed molecules.

    • Rinse the substrate again with ethanol and then with DI water.

    • Dry the functionalized substrate under a stream of high-purity nitrogen gas.

  • Storage:

    • Rationale: While relatively stable, SAMs can degrade over time due to oxidation and other environmental factors. Proper storage is essential to maintain the integrity of the functionalized surface.

    • Store the functionalized substrate in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen).

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the ligand exchange process to functionalize citrate-stabilized gold nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticle solution

  • This compound

  • Anhydrous ethanol

  • DI water

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of Thiol Solution:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol as described in Protocol 1, including the pH adjustment step.

  • Ligand Exchange:

    • Rationale: The thiol will displace the citrate ions on the surface of the gold nanoparticles due to the stronger Au-S bond.

    • To the gold nanoparticle solution, add the this compound solution. The final concentration of the thiol should be in excess to drive the ligand exchange reaction. A typical starting point is a 1000-fold molar excess of thiol to nanoparticles.

    • Gently mix the solution and allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

  • Purification of Functionalized AuNPs:

    • Rationale: It is critical to remove the excess, unreacted thiol and the displaced citrate ions from the nanoparticle solution. Centrifugation is an effective method for this.

    • Centrifuge the solution at a speed and time appropriate for the size of your nanoparticles (this will need to be optimized). The functionalized AuNPs should form a pellet at the bottom of the tube.

    • Carefully remove the supernatant, which contains the excess thiol and displaced citrate.

    • Resuspend the nanoparticle pellet in fresh ethanol or DI water.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.

  • Final Resuspension and Storage:

    • After the final wash, resuspend the purified this compound-functionalized AuNPs in the desired buffer or solvent for your application.

    • Store the functionalized nanoparticles at 4°C.

Characterization of this compound Functionalized Surfaces

Thorough characterization of the functionalized surface is essential to confirm the successful formation of the SAM and to understand its properties. A combination of techniques is typically employed.

Surface Wettability: Contact Angle Goniometry
  • Principle: The contact angle of a water droplet on the surface provides a measure of its hydrophilicity/hydrophobicity. A bare gold surface is moderately hydrophilic. The formation of an amine-terminated SAM is expected to alter the surface energy.

Elemental Composition and Chemical State: X-ray Photoelectron Spectroscopy (XPS)
  • Principle: XPS provides quantitative information about the elemental composition of the surface and the chemical state of those elements.[10]

  • Expected Results:

    • The appearance of N 1s and S 2p peaks in the XPS spectrum confirms the presence of the this compound monolayer.

    • The high-resolution S 2p spectrum should show a doublet with the S 2p₃/₂ peak at approximately 162 eV, characteristic of a thiolate species bonded to gold.[11]

    • The high-resolution N 1s spectrum should show a peak around 400 eV, corresponding to the amine group.

    • The attenuation of the Au 4f signal from the underlying gold substrate can be used to estimate the thickness of the SAM.

ElementBinding Energy (eV)Expected Observation
Au 4f~84.0Attenuation upon SAM formation
S 2p~162.0Confirmation of Au-S bond
N 1s~400.0Confirmation of amine presence
C 1s~285.0Aliphatic carbon backbone
Surface Morphology: Atomic Force Microscopy (AFM)
  • Principle: AFM can be used to visualize the surface topography at the nanoscale.

  • Expected Results: A well-formed SAM should result in a smooth, uniform surface. While AFM may not resolve individual molecules, it can reveal defects, such as pinholes or aggregates, in the monolayer.[12]

Applications in Biosensing and Drug Development

The true power of this compound functionalization lies in its ability to create a platform for the attachment of biologically relevant molecules.

Biosensor Fabrication

The terminal amine groups of a this compound SAM provide a versatile platform for the immobilization of biorecognition elements such as antibodies, enzymes, and nucleic acids.[13]

Workflow for Antibody Immobilization:

G cluster_0 Surface Preparation cluster_1 Bioconjugation cluster_2 Detection Gold_Substrate Gold Substrate Cleaned_Gold Cleaned Gold Surface Gold_Substrate->Cleaned_Gold Cleaning Protocol Functionalized_Surface This compound SAM Cleaned_Gold->Functionalized_Surface Self-Assembly Activated_Surface NHS-Activated Surface Functionalized_Surface->Activated_Surface EDC/NHS Chemistry Immobilized_Antibody Immobilized Antibody Activated_Surface->Immobilized_Antibody Antibody Incubation Blocked_Surface Blocked Surface Immobilized_Antibody->Blocked_Surface Blocking (e.g., BSA) Analyte_Binding Analyte Binding Blocked_Surface->Analyte_Binding Analyte Introduction

Workflow for biosensor fabrication.
  • Causality: The EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) chemistry is a widely used method to couple carboxylic acid groups to primary amines. In this case, the amine is on the surface, and the carboxylic acid is on the antibody. The resulting amide bond is stable, ensuring that the antibody is securely attached to the sensor surface. Blocking with an inert protein like bovine serum albumin (BSA) is crucial to prevent non-specific binding of other molecules to the surface, which would lead to false-positive signals.

Drug Delivery Systems

This compound-functionalized nanoparticles can serve as versatile drug delivery vehicles.[14] The amine groups can be used to attach targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.[6] They can also be used to conjugate drugs or to modify the surface charge of the nanoparticles to enhance cellular uptake.[15]

Logical Relationship for Targeted Drug Delivery:

G AuNP Gold Nanoparticle Functionalized_AuNP This compound Functionalized AuNP AuNP->Functionalized_AuNP Ligand Exchange Targeted_AuNP Targeting Ligand Conjugated AuNP Functionalized_AuNP->Targeted_AuNP Bioconjugation (e.g., NHS ester) Drug_Loaded_AuNP Drug-Loaded & Targeted AuNP Targeted_AuNP->Drug_Loaded_AuNP Drug Loading Cellular_Uptake Specific Cellular Uptake Drug_Loaded_AuNP->Cellular_Uptake Drug_Release Intracellular Drug Release Cellular_Uptake->Drug_Release

Targeted drug delivery schematic.
  • Causality: The targeting ligand recognizes and binds to specific receptors on the surface of target cells, leading to receptor-mediated endocytosis and internalization of the nanoparticle. Once inside the cell, the drug can be released, for example, in response to the lower pH of endosomes or the presence of specific enzymes. This targeted approach can significantly enhance the therapeutic efficacy of the drug while minimizing side effects on healthy tissues.[6]

Stability and Considerations

While alkanethiol SAMs on gold are relatively robust, their long-term stability can be a concern, especially in complex biological media and under varying temperatures.[16][17] The stability is influenced by factors such as the length of the alkyl chain, the nature of the terminal group, and the quality of the initial monolayer.[17] For applications requiring high stability, cross-linking strategies or the use of multidentate thiol linkers can be considered.

Conclusion

This compound is a valuable tool for the functionalization of surfaces, particularly in the realms of biosensing and drug delivery. Its ability to form well-ordered self-assembled monolayers on gold, coupled with the reactivity of its terminal amine group, provides a robust and versatile platform for the immobilization of a wide array of molecules. By understanding the fundamental principles of SAM formation and the rationale behind the experimental protocols, researchers can effectively harness the power of this molecule to advance their scientific endeavors. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a solid foundation for the successful application of this compound in your research.

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  • Protein Attachment Mechanism for Improved Functionalization of Affinity Monolith Chromatography (AMC). (2022, July 14). MDPI. Retrieved from [Link]

  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (n.d.). MDPI. Retrieved from [Link]

  • Protein immobilization techniques for microfluidic assays. (n.d.). National Institutes of Health. Retrieved from [Link]

  • High-Resolution STM and XPS Studies of Thiophene Self-Assembled Monolayers on Au(111). (2025, August 7). ResearchGate. Retrieved from [Link]

  • In situ studies of thiol self-assembly on gold from solution using atomic force microscopy. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Biosensor Materials. (n.d.). MDPI. Retrieved from [Link]

  • XPS spectra in the S 2p region for CPT SAMs on Au(111) formed in a 1 mM... (n.d.). ResearchGate. Retrieved from [Link]

  • Improvements in the characterization of the crystalline structure of acid-terminated alkanethiol self-assembled monolayers on Au(111). (n.d.). University of Groningen. Retrieved from [Link]

  • The design, fabrication, and applications of flexible biosensing devices. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Additive Manufacturing Applications in Biosensors Technologies. (n.d.). MDPI. Retrieved from [Link]

  • Biosensors and Microfluidic Biosensors: From Fabrication to Application. (2022, July 20). MDPI. Retrieved from [Link]

Sources

Application Note: A Practical Guide to Thiol-Ene Click Chemistry Using 2-(Butylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiol-ene reaction has emerged as a cornerstone of "click" chemistry, prized for its high efficiency, stereoselectivity, and mild, often photo-initiated, reaction conditions.[1][2] This application note provides a detailed protocol for the use of 2-(Butylamino)ethanethiol, a versatile thiol-containing building block, in photo-initiated thiol-ene reactions. We will explore the underlying reaction mechanism, provide a step-by-step experimental workflow, discuss methods for reaction monitoring and product characterization, and outline the significance of this chemistry in the fields of materials science and drug development. The presence of the secondary amine in this compound offers a unique functional handle for secondary modifications or for modulating the physicochemical properties of the final product.

Introduction: The Power of Thiol-Ene "Click" Chemistry

Thiol-ene "click" chemistry describes the addition of a thiol (R-SH) to an alkene, or "-ene" (R'₂C=CR'₂), to form a stable thioether linkage.[3] First documented in the early 20th century, its modern utility stems from its adherence to the principles of click chemistry: high yields, minimal byproducts, rapid reaction rates, and insensitivity to oxygen and water, particularly in photo-initiated systems.[1][4] These features make it an invaluable tool for applications ranging from polymer synthesis and surface patterning to the development of novel biomaterials and drug conjugates.[2][4]

The reaction can proceed via two primary mechanisms: a free-radical addition, typically initiated by UV light or heat, or a nucleophilic Michael addition, which is catalyzed by a base.[2][3] This guide will focus on the more common photo-initiated radical pathway.

This compound is a particularly interesting substrate. Its primary thiol group is highly reactive in the thiol-ene reaction, while the secondary amine provides a site for further functionalization or can influence properties such as solubility and basicity. This dual functionality makes it a valuable building block for creating complex molecular architectures.

Reaction Mechanism: A Step-Growth Radical Process

The photo-initiated thiol-ene reaction is a step-growth radical chain process.[5] The mechanism involves three key stages: initiation, propagation, and termination.

  • Initiation: Upon exposure to UV light, a photoinitiator molecule absorbs a photon and cleaves to form highly reactive radical species. This radical then abstracts a hydrogen atom from the thiol (this compound), generating a thiyl radical.[2][4]

  • Propagation: This is a two-step cycle.

    • Step 1 (Addition): The newly formed thiyl radical adds across the double bond of the 'ene' partner in an anti-Markovnikov fashion, creating a carbon-centered radical.[2][4]

    • Step 2 (Chain Transfer): The carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This crucial step yields the final thioether product and regenerates a thiyl radical, which can then begin a new cycle.[1][2] The efficiency of this chain transfer is key to the reaction's success.

  • Termination: The reaction ceases when two radicals combine. However, due to the efficiency of the propagation cycle, this occurs at a relatively low rate until high conversion is achieved.

It is noteworthy that the secondary amine in this compound could potentially catalyze a competing Michael addition pathway, although the radical mechanism is generally dominant under photo-initiation conditions.[3][6]

Experimental Protocol and Workflow

This protocol provides a general method for the photo-initiated coupling of this compound with a generic mono-functional alkene (e.g., 1-octene, allyl-functionalized PEG).

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier ExampleNotes
This compound≥96%Santa Cruz BiotechnologyHandle in a fume hood due to strong odor.[7]
Alkene Partner (e.g., 1-Octene)≥98%Sigma-AldrichEnsure it is free of inhibitors.
Photoinitiator (e.g., DMPA, LAP)≥99%Sigma-AldrichDMPA is common for organic solvents; LAP is water-soluble.[5][8]
Solvent (e.g., THF, Methanol)Anhydrous/SpectroscopicVWR, MerckChoice depends on reactant solubility. Degassing is recommended.
Deuterated Solvent (e.g., CDCl₃)For NMR analysisCambridge Isotope LabsFor in-situ reaction monitoring.[9]
Equipment
  • UV Lamp (365 nm, e.g., Blak-Ray B-100AP)

  • Quartz or Borosilicate reaction vessel (e.g., Schlenk flask or vial)

  • Magnetic stirrer and stir bars

  • Syringes and needles for reagent transfer

  • Rotary evaporator for solvent removal

  • NMR Spectrometer for analysis

  • Flash chromatography system for purification

Workflow Diagram

Thiol_Ene_Workflow prep 1. Prepare Reaction Mixture (Thiol, Ene, Initiator in Solvent) degas 2. Degas Mixture (N₂ Purge / Freeze-Pump-Thaw) prep->degas irradiate 3. UV Irradiation (365 nm) (Initiate Reaction) degas->irradiate monitor 4. Monitor Progress (TLC / NMR) irradiate->monitor Periodic sampling monitor->irradiate Continue if incomplete quench 5. Reaction Quench (Turn off UV light) monitor->quench Reaction complete workup 6. Workup & Purification (Solvent Removal, Chromatography) quench->workup charac 7. Product Characterization (NMR, MS) workup->charac

Sources

Application Note: A Robust HPLC Method for the Quantification of 2-(Butylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Butylamino)ethanethiol. Due to the compound's lack of a significant native chromophore, a pre-column derivatization strategy is employed to enable sensitive and reliable detection. This document provides a comprehensive protocol, from sample preparation and derivatization to HPLC analysis and method validation, tailored for researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adoption and troubleshooting.

Introduction

This compound is a bifunctional organic compound containing both a secondary amine and a thiol group.[1][2] Its unique chemical properties make it a valuable building block in pharmaceutical synthesis and a target for various research applications. The thiol group, in particular, is highly reactive and can participate in nucleophilic substitution reactions and the formation of disulfide bonds under oxidative conditions.[2] Accurate quantification of this compound is often critical for reaction monitoring, purity assessment, and stability studies.

A significant analytical challenge in the HPLC analysis of this compound is its weak ultraviolet (UV) absorbance, which hinders sensitive detection using standard UV-Vis detectors. To overcome this limitation, this method utilizes a pre-column derivatization approach. This strategy involves reacting the thiol group with a labeling reagent to form a stable derivative with strong UV absorbance or fluorescence, thereby enhancing detection sensitivity.[3][4] This application note details a robust method based on this principle, providing a self-validating system for accurate and precise quantification.

Method Principle and Rationale

The core of this analytical method is the pre-column derivatization of the thiol group of this compound. This is a widely employed technique for the analysis of low-molecular-weight thiols that lack strong chromophores.[3] The derivatization reaction converts the non-absorbing analyte into a highly detectable product, allowing for sensitive quantification by HPLC with UV or fluorescence detection.

Several derivatizing agents are available for thiols, including Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) and Monobromobimane (mBBr).[3] This protocol will focus on a UV-active derivatizing agent for broad applicability in laboratories equipped with standard HPLC-UV systems. The chosen derivatization reaction proceeds via a nucleophilic substitution, where the thiolate anion of this compound attacks the electrophilic center of the derivatizing agent.[4]

The subsequent separation of the derivatized analyte is achieved using reversed-phase HPLC. This chromatographic mode is well-suited for separating small organic molecules based on their hydrophobicity.

Experimental

Materials and Reagents
  • This compound (CAS: 5842-00-2), ≥97% purity[5][6]

  • Derivatizing Agent (e.g., 4-(bromomethyl)-N,N-dimethylaniline)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Phosphoric acid, analytical grade

  • Sodium borate buffer (pH 9.0)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for disulfide reduction)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterRecommended SettingRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides excellent retention and separation for the relatively nonpolar derivatized analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric AcidA gradient elution is recommended to ensure efficient separation and elution of the derivatized analyte and any potential byproducts. Phosphoric acid is used to control the pH and improve peak shape. For MS compatibility, formic acid can be used as a substitute.[7]
Gradient 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12-13 min: 80% to 30% B13-15 min: 30% BThe gradient is optimized to provide good resolution of the analyte peak from the derivatizing agent peak and other potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume that can be adjusted based on analyte concentration and detector sensitivity.
Detector UV-VisSet to the absorbance maximum of the derivatized this compound. This will be dependent on the chosen derivatizing agent. For example, derivatives of aminothiols with o-phthalaldehyde (OPA) and a chiral thiol have an absorption maximum around 340 nm.[8]
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of water and ACN).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve.

  • Derivatizing Agent Solution: Prepare the derivatizing agent solution according to the manufacturer's instructions or relevant literature. For example, a 5 mg/mL solution of dansyl chloride in acetone.[9]

  • Buffer Solution: Prepare the sodium borate buffer (pH 9.0) by dissolving the appropriate amount of sodium borate in HPLC-grade water and adjusting the pH as necessary. The derivatization reaction with many thiol-reactive reagents proceeds optimally at a basic pH.[10]

Sample Preparation and Derivatization Protocol
  • Sample Collection and Pre-treatment: If the analyte is in a complex matrix, appropriate extraction or clean-up procedures may be necessary. To prevent oxidation of the thiol group, samples should be handled promptly, and if necessary, stored under an inert atmosphere.[3]

  • Reduction of Disulfides (Optional): If the sample may contain the disulfide form of this compound, a reduction step can be included. Treat the sample with a reducing agent like TCEP prior to derivatization.[11]

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix an aliquot of the sample or standard solution with the borate buffer.

    • Add the derivatizing agent solution. The molar ratio of the derivatizing agent to the expected thiol concentration should be in excess to ensure complete reaction.

    • Vortex the mixture and incubate at a specific temperature and time as optimized for the chosen reagent. For example, a reaction with dansyl chloride may require heating at 60°C for 45 minutes.[9]

    • After incubation, quench the reaction by adding a small amount of a quenching reagent (e.g., ammonia for dansyl chloride) or by acidification.[9]

  • Final Preparation: Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample/Standard Buffer Add Buffer (pH 9.0) Deriv_Agent Add Derivatizing Agent Incubate Incubate (e.g., 60°C, 45 min) Quench Quench Reaction Filter Filter (0.45 µm) Inject Inject into HPLC Filter->Inject Derivatized Sample Separate Separation on C18 Column Detect UV Detection Quantify Quantification

Method Validation

To ensure the reliability and accuracy of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[12][13][14][15] The following parameters should be assessed:

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing a blank sample and a sample spiked with the analyte and potential impurities. The analyte peak should be well-resolved from other peaks.
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[16]
Accuracy The closeness of the test results to the true value. This can be determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo). The recovery should be within 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). The method should demonstrate reliability under these varied conditions.

Troubleshooting

IssuePotential CauseSuggested Solution
No or low peak response Incomplete derivatization, incorrect detector wavelength, analyte degradation.Optimize derivatization conditions (pH, temperature, time), verify detector wavelength, ensure proper sample handling to prevent oxidation.
Poor peak shape (tailing or fronting) Column contamination, inappropriate mobile phase pH, column degradation.Flush the column, adjust mobile phase pH, replace the column if necessary.
Variable retention times Fluctuations in mobile phase composition, column temperature, or flow rate.Ensure proper mobile phase preparation and degassing, verify column temperature and pump performance.
Extraneous peaks Contamination from reagents or sample matrix, side reactions during derivatization.Use high-purity reagents, implement a sample clean-up step, optimize derivatization conditions to minimize side products.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the quantitative analysis of this compound. By employing a pre-column derivatization strategy, the challenges associated with the analyte's poor UV absorbance are effectively overcome. The detailed protocol, from sample preparation to method validation, is designed to be a self-validating system, ensuring the generation of accurate and reliable data. This method is a valuable tool for researchers and professionals in pharmaceutical development and related fields.

References

  • This compound | C6H15NS | CID 1520 - PubChem. Available from: [Link]

  • An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. - MDPI. Available from: [Link]

  • Ethanethiol, 2-(butylamino) - SIELC Technologies. Available from: [Link]

  • A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection - PubMed. Available from: [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection - Diva-Portal.org. Available from: [Link]

  • Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Available from: [Link]

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  • Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC - NIH. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization - ResearchGate. Available from: [Link]

  • Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - MDPI. Available from: [Link]

  • 2-(tert-Butylamino)ethanol | C6H15NO | CID 78361 - PubChem. Available from: [Link]

  • Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - MDPI. Available from: [Link]

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Application Notes & Protocols: 2-(Butylamino)ethanethiol as a Simulant for VX Nerve Agent Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The extreme toxicity of the V-series nerve agent VX (S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate) necessitates the use of less toxic chemical simulants for research and development in critical areas such as decontamination, detection, and material resistance.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(Butylamino)ethanethiol (BAET) as a viable simulant for VX. We detail the physicochemical rationale for its use, essential safety and handling protocols, and step-by-step methodologies for key experimental applications.

The Imperative for a VX Simulant

VX is an organophosphorus chemical warfare agent, classified as a weapon of mass destruction, that functions by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[1][3][4] Its physical properties—an amber-colored, oily, non-volatile liquid—contribute to its high persistence in the environment, making it a potent area-denial weapon.[2][3] The acute toxicity of VX, with a lethal dose (LD50) as low as 10 mg for dermal exposure, presents extreme handling challenges and restricts its use to a few highly specialized laboratories worldwide.[4]

To facilitate the development of effective countermeasures without the associated risks, simulants are indispensable. A suitable simulant should mimic the key physicochemical properties and reactive moieties of the agent without sharing its extreme toxicity.[5] this compound (BAET) has emerged as an effective simulant for VX due to structural and reactive analogies that allow for meaningful and safe experimentation.

Scientific Rationale: BAET as a VX Analog

The selection of BAET as a VX simulant is grounded in its structural and chemical similarities. VX is characterized by a phosphonothioate core with a thioether linkage and a diisopropylaminoethyl side chain. BAET, while significantly less complex and toxic, contains the two most critical functional groups for studying many of VX's characteristic reactions: a thiol (-SH) group and a secondary amine (-NH-) group.

  • The Thiol Group (-SH): The thiol in BAET mimics the reactivity of the P-S bond and the thioether linkage in VX. This functionality is susceptible to oxidation and nucleophilic attack, which are the primary mechanisms for many decontamination processes.

  • The Amino Group (-NH-): The secondary amine in BAET serves as an analog for the tertiary amine in VX. This group influences the molecule's solubility, basicity, and its interaction with surfaces and detection chemistries.

These similarities in functional groups result in comparable physical properties relevant to persistence, surface interactions, and reactivity, as detailed in the comparative data below.

Table 1: Comparative Physicochemical Properties of VX and BAET
PropertyVX Nerve AgentThis compound (BAET)Rationale for Similarity
Chemical Formula C₁₁H₂₆NO₂PS[3][6]C₆H₁₅NS[7]Different formula, but key reactive groups are analogous.
Molar Mass 267.37 g/mol [3]133.26 g/mol [8]Lower mass, but sufficient to mimic liquid persistence.
Appearance Amber-colored, oily liquid[1][3]Colorless to pale yellow liquid[7]Both are non-volatile liquids at standard conditions.
Boiling Point ~298 °C (568 °F)[3][6]~112-115 °C @ 10 mmHgLow volatility is a key shared characteristic.
Density ~1.008 g/mL[3][6]~0.901 g/mLSimilar densities affect surface spreading and absorption.
Key Functional Groups Phosphonothioate, Tertiary AmineThiol, Secondary AmineProvides analogous sites for reactivity studies.
Volatility Low (Vapor Pressure: 0.09 Pa)[3]LowBoth are persistent liquids, crucial for surface studies.

Mandatory Safety and Handling Protocols for BAET

While BAET is significantly less toxic than VX, it is not benign. It is classified as a hazardous substance and requires strict adherence to safety protocols.

  • Primary Hazards: BAET is irritating to the eyes, skin, and respiratory system.[8] It may cause an allergic skin reaction.[8] It is a combustible liquid and possesses a strong, unpleasant odor (stench).[9]

  • Personal Protective Equipment (PPE): All work must be conducted in a certified chemical fume hood.[10] Mandatory PPE includes:

    • Chemical splash goggles and a face shield.

    • Butyl rubber gloves (or other chemically resistant gloves as per your institution's safety guidelines).

    • A flame-resistant lab coat.

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[10][11]

    • Keep containers tightly sealed under an inert atmosphere if possible.

  • Spill & Exposure Procedures:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][10]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[10]

  • Disposal: Dispose of BAET and all contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Application I: Efficacy Testing of Decontamination Formulations

Objective: To determine the effectiveness of a liquid decontamination solution in neutralizing BAET from a non-porous surface, simulating the decontamination of VX.

Principle: The efficacy of a decontaminant is quantified by measuring the percentage of the chemical simulant degraded or removed from a surface after a specific contact time. The thiol group of BAET is the primary target for oxidative or hydrolytic decontaminants. This protocol employs Gas Chromatography-Mass Spectrometry (GC-MS) for residual analysis due to its high sensitivity and specificity.

Protocol 1: Surface Decontamination Efficacy

Materials:

  • This compound (BAET)

  • Test surfaces (e.g., 5x5 cm glass or painted steel coupons)

  • Decontaminant solution to be tested

  • Quenching solution (e.g., sodium thiosulfate for oxidative decontaminants, or a suitable buffer)

  • Extraction solvent (e.g., isopropanol, acetonitrile)

  • Calibrated positive displacement pipettes

  • Timer

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Preparation: In a fume hood, lay out the test coupons on a chemically resistant tray. Prepare a stock solution of BAET in a relevant solvent if necessary.

  • Contamination: Apply a precise volume (e.g., 10 µL) of BAET onto the center of each test coupon. This creates a contamination density (e.g., ~4 g/m²). Prepare at least three replicates for each condition (test and control).

  • Control Coupons: For control coupons, proceed directly to step 6 after a set "drying" time (e.g., 5 minutes) to determine the initial amount of recoverable BAET.

  • Decontamination: Apply a specified volume of the decontaminant solution (e.g., 200 µL) directly onto the BAET droplet on the test coupons. Start the timer immediately for the desired contact time (e.g., 5, 15, 30 minutes).

  • Quenching: After the contact time has elapsed, add the quenching solution to stop the decontamination reaction.

  • Extraction: Place each coupon into a separate vial containing a known volume of extraction solvent (e.g., 10 mL). Agitate vigorously (e.g., vortex for 1 minute) to extract all residual BAET.

  • Analysis: Transfer an aliquot of the extract into a GC-MS vial. Analyze the sample to quantify the concentration of remaining BAET. Use a pre-established calibration curve for accurate quantification.

Data Analysis: Calculate the Decontamination Efficacy (DE) using the following formula: DE (%) = [1 - (Mass of BAET on Test Coupon / Average Mass of BAET on Control Coupons)] * 100

Workflow for Surface Decontamination Testing

DeconWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start: Prepare Test & Control Coupons Contaminate Apply 10 µL BAET to all Coupons Start->Contaminate ApplyDecon Apply Decontaminant to Test Coupons Contaminate->ApplyDecon Test Path Extract Extract Residual BAET with Solvent Contaminate->Extract Control Path Wait Wait for Contact Time (e.g., 15 min) ApplyDecon->Wait Quench Quench Reaction Wait->Quench Quench->Extract Analyze Quantify BAET via GC-MS Extract->Analyze Calculate Calculate Decontamination Efficacy (%) Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for testing surface decontamination efficacy.

Application II: Development of Colorimetric Detection Systems

Objective: To develop and validate a simple colorimetric method for the aqueous detection of BAET, serving as a model for V-agent detection systems.

Principle: This protocol utilizes the Folin-Ciocalteu (F-C) reagent, which contains phosphomolybdic/phosphotungstic acid complexes. In basic conditions, reducing agents like thiols and other phenols reduce the molybdenum/tungsten in the F-C reagent from a +6 oxidation state to a +5 state, resulting in the formation of a distinct blue-colored complex.[12] The intensity of this blue color is proportional to the concentration of the reducing substance (BAET) and can be quantified spectrophotometrically. This method is effective for detecting various 2-(dialkylamino)ethanethiols and V-series agents in water.[12]

Protocol 2: Aqueous Colorimetric Detection

Materials:

  • This compound (BAET)

  • Folin-Ciocalteu (F-C) reagent (e.g., 2N)

  • Sodium Carbonate (Na₂CO₃) solution (e.g., 20% w/v in deionized water)

  • Deionized water

  • UV-Vis Spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a stock solution of BAET in deionized water (e.g., 1000 mg/L). From this stock, prepare a series of calibration standards by serial dilution (e.g., 0, 5, 10, 25, 50, 100 mg/L).

  • Sample Reaction: In a series of test tubes, pipette 1.0 mL of each standard (or unknown sample).

  • Reagent Addition: To each tube, add 0.5 mL of the F-C reagent. Mix well and let stand for 5 minutes at room temperature.

  • Color Development: Add 2.0 mL of the 20% sodium carbonate solution to each tube. This will raise the pH and initiate the color-forming reaction. Mix thoroughly.

  • Incubation: Allow the samples to incubate at room temperature for 30 minutes for the blue color to fully develop.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (typically ~750 nm) using the 0 mg/L standard as the blank.

Data Analysis:

  • Plot the absorbance values of the standards against their known concentrations to generate a calibration curve.

  • Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Use the equation to calculate the concentration of BAET in unknown samples based on their absorbance readings.

Principle of F-C Reagent Reaction with BAET

ReactionPrinciple cluster_reactants Reactants BAET BAET (Thiol) Product Blue Complex (Mo⁵⁺/W⁵⁺) BAET->Product Reduction-Oxidation Reaction FC_ox F-C Reagent (Mo⁶⁺/W⁶⁺, Yellow) FC_ox->Product Reduction-Oxidation Reaction Base Basic pH (Na₂CO₃) Base->Product Reduction-Oxidation Reaction

Caption: Simplified reaction principle for the detection of BAET.

Summary and Outlook

This compound serves as a high-fidelity, low-toxicity simulant for the nerve agent VX. Its utility spans critical research areas, from the validation of decontamination and detoxification strategies to the development of novel detection platforms. The protocols outlined in this document provide a robust framework for leveraging BAET in a safe and scientifically rigorous manner. By understanding the chemical causality behind its selection and adhering to strict safety measures, researchers can significantly advance the development of effective countermeasures against one of the most potent chemical threats.

References

  • VX (nerve agent) - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • VX: Nerve Agent | NIOSH - CDC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal - ATSDR. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Most Deadly of Nerve Agents: VX | Argon Electronics. (n.d.). Retrieved January 16, 2026, from [Link]

  • Chai, P. R., et al. (2017). Toxic chemical weapons of assassination and warfare: nerve agents VX and sarin. Toxicology Communications, 1(1), 57-61. Retrieved January 16, 2026, from [Link]

  • Material Safety Data Sheet - 2-(BOC-Amino)ethanethiol - Cole-Parmer. (n.d.). Retrieved January 16, 2026, from [Link]

  • This compound | C6H15NS | CID 1520 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Pitschmann, V., et al. (2013). Detection of 2-(dialkylamino)ethanethiols and v-series nerve agents in water and aqueous solutions using folin-ciocalteu reagent. Military Medical Science Letters, 82(4), 149-155. Retrieved January 16, 2026, from [Link]

  • G. M. E. T. Hill, et al. (2017). Chemical warfare agent simulants for human volunteer trials of emergency decontamination: A systematic review. Journal of Applied Toxicology, 38(6), 844-852. Retrieved January 16, 2026, from [Link]

  • Pitschmann, V., et al. (2013). DETECTION OF 2-(DIALKYLAMINO)ETHANETHIOLS AND V-SERIES NERVE AGENTS IN WATER AND AQUEOUS SOLUTIONS USING FOLIN-CIOCALTEU REAGENT. Military Medical Science Letters, 82(4), 149-155. Retrieved January 16, 2026, from [Link]

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Application Notes and Protocols for the Quantitative Analysis of 2-(Butylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Butylamino)ethanethiol is a bifunctional molecule containing both a primary amine and a thiol group. Its accurate quantification is crucial in various fields, including pharmaceutical development, environmental monitoring, and toxicology, due to its potential role as a metabolite, a precursor to chemical agents, or a biologically active molecule in its own right. The presence of two reactive functional groups presents unique challenges and opportunities for its analytical determination. This guide provides detailed application notes and protocols for the quantification of this compound in diverse sample matrices, with a focus on providing not just the methodology, but the scientific rationale behind the chosen techniques.

This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this compound. We will explore three primary analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Detection. Each section will provide a comprehensive overview of the methodology, a step-by-step protocol, and a discussion of the underlying principles and validation considerations.

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) via Pre-Column Derivatization with o-Phthalaldehyde (OPA)

Principle:

Direct analysis of this compound by HPLC with UV detection is often hampered by its lack of a strong chromophore. To overcome this, pre-column derivatization is employed to attach a fluorescent tag to the molecule, significantly enhancing sensitivity and selectivity. o-Phthalaldehyde (OPA) is an ideal derivatizing agent for this purpose as it reacts specifically with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This reaction is rapid and occurs under mild conditions, making it suitable for automated analysis.[1]

The choice of HPLC with fluorescence detection is predicated on achieving low detection limits, which are often necessary for biological and environmental samples.[2] The reversed-phase separation is well-suited for the resulting derivatized analyte, which is more hydrophobic than the parent compound.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_quant Quantification Sample Sample Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization with OPA/Thiol Extraction->Derivatization Derivatized_Sample HPLC_System HPLC System (C18 Column) FLD_Detector Fluorescence Detector (Ex/Em Wavelengths) HPLC_System->FLD_Detector Data_Acquisition Data Acquisition & Processing FLD_Detector->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Derivatized_Sample->HPLC_System Injection Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Workflow for HPLC-FLD analysis of this compound.

Detailed Protocol:

1. Sample Preparation:

  • For Aqueous Samples (e.g., Environmental Water Samples):

    • Adjust the pH of the water sample to the isoelectric point of this compound to reduce its water solubility.

    • Perform liquid-liquid extraction (LLE) with a water-immiscible organic solvent such as ethyl acetate.[3]

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the derivatization buffer.

  • For Biological Fluids (e.g., Plasma, Serum):

    • To 100 µL of plasma, add a protein precipitating agent (e.g., 200 µL of ice-cold acetonitrile or perchloric acid).[1]

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Alternatively, for cleaner samples and higher recovery, solid-phase extraction (SPE) can be employed using a weak anion exchange cartridge.[4]

2. Derivatization:

  • Prepare the OPA derivatization reagent: Dissolve OPA in borate buffer (pH 9.5) and add a thiol such as 3-mercaptopropionic acid (3-MPA). The use of 3-MPA is often preferred as it leads to more stable derivatives compared to 2-mercaptoethanol.[5]

  • In an autosampler vial, mix the prepared sample extract with the OPA reagent. Automated derivatization just prior to injection is recommended due to the limited stability of the OPA derivatives.[6]

3. HPLC-FLD Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Aqueous buffer (e.g., sodium acetate, pH 5-7)
Gradient Start with a low percentage of A, ramp up to elute the derivative, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Injection Volume 10-20 µL
Fluorescence Detection Excitation: ~340 nm, Emission: ~450 nm

4. Method Validation:

The method should be validated according to ICH guidelines, assessing parameters such as:[7]

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in blank samples.

  • Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range. A correlation coefficient (r²) > 0.99 is desirable.

  • Accuracy and Precision: Determined by replicate analysis of spiked samples at different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Validation Parameter Typical Performance
Linearity (r²) > 0.999
Intra-day Precision (RSD%) < 5%
Inter-day Precision (RSD%) < 10%
Accuracy (Recovery %) 95-105%
LOD Low pmol range
LOQ Low to mid pmol range

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

Principle:

GC-MS offers high selectivity and sensitivity for the analysis of volatile and thermally stable compounds.[8] However, this compound, with its polar amine and thiol groups, is not directly amenable to GC analysis.[8] Derivatization is therefore essential to increase its volatility and thermal stability. Silylation, using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a robust method that effectively derivatizes both primary amines and thiols.[9][10] The resulting tert-butyldimethylsilyl (TBDMS) derivative is more volatile and exhibits excellent chromatographic behavior. Mass spectrometric detection provides high specificity and allows for confident identification and quantification.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Extraction Extraction (LLE) Sample->Extraction Derivatization Derivatization with MTBSTFA Extraction->Derivatization Derivatized_Sample GC_System GC System (e.g., DB-5ms column) MS_Detector Mass Spectrometer (EI, SIM/Scan mode) GC_System->MS_Detector Data_Acquisition Data Acquisition & Processing MS_Detector->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Derivatized_Sample->GC_System Injection Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol:

1. Sample Preparation:

  • Perform a liquid-liquid extraction as described in the HPLC method to isolate the analyte from the sample matrix.

  • Ensure the extract is completely dry before derivatization, as silylation reagents are moisture-sensitive.

2. Derivatization:

  • To the dried sample residue, add a suitable solvent (e.g., acetonitrile or pyridine) and the silylating reagent, MTBSTFA.[7]

  • Heat the reaction mixture at 60-100°C for 30-60 minutes to ensure complete derivatization of both the amine and thiol groups.[10]

3. GC-MS Conditions:

ParameterRecommended Setting
GC Column Non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250-280 °C
Oven Program Initial temp ~70°C, ramp at 10-20°C/min to ~300°C, hold for 5 min
Carrier Gas Helium, constant flow
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detection Full scan for identification, Selected Ion Monitoring (SIM) for quantification

4. Method Validation:

Similar validation parameters as for the HPLC method should be assessed. For GC-MS, it is also important to:

  • Confirm Derivative Structure: Use full scan mass spectrometry to confirm the molecular weight and fragmentation pattern of the derivatized this compound.

  • Select appropriate SIM ions: Choose characteristic and abundant ions for quantification to enhance sensitivity and selectivity.

Validation Parameter Typical Performance
Linearity (r²) > 0.99
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 15%
Accuracy (Recovery %) 90-110%
LOD Low pg range
LOQ Mid to high pg range

Method 3: Electrochemical Detection

Principle:

Electrochemical methods offer a rapid and sensitive approach for the direct analysis of electroactive compounds. The thiol group of this compound can be electrochemically oxidized at the surface of an electrode, generating a current that is proportional to its concentration.[11] Glassy carbon electrodes (GCE) are commonly used for this purpose due to their wide potential window and low background current.[12] Voltammetric techniques, such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV), are often employed to enhance sensitivity by discriminating against background charging currents.

Experimental Workflow:

EC_Workflow cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_quant Quantification Sample Sample Filtration Filtration/Dilution Sample->Filtration Prepared_Sample Electrochemical_Cell Electrochemical Cell (GCE, Ref, Counter Electrodes) Potentiostat Potentiostat (DPV/SWV) Electrochemical_Cell->Potentiostat Data_Acquisition Data Acquisition & Processing Potentiostat->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Prepared_Sample->Electrochemical_Cell Introduction Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Workflow for Electrochemical analysis of this compound.

Detailed Protocol:

1. Sample Preparation:

  • For relatively clean samples, filtration through a 0.45 µm filter may be sufficient.

  • For complex matrices, a simple dilution with the supporting electrolyte may be necessary to minimize matrix effects.

2. Electrochemical Measurement:

  • Set up a three-electrode electrochemical cell containing the glassy carbon working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Add the prepared sample to the supporting electrolyte (e.g., phosphate buffer solution, pH 7.4).

  • Perform the voltammetric scan (DPV or SWV) over a potential range where the thiol oxidation occurs.

3. Voltammetric Conditions:

ParameterRecommended Setting
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl
Counter Electrode Platinum wire
Supporting Electrolyte Phosphate Buffer (0.1 M, pH 7.4)
Technique Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV)
Potential Range e.g., +0.2 V to +1.0 V vs. Ag/AgCl

4. Method Validation:

  • Selectivity: Investigate potential interferences from other electroactive species in the sample matrix.

  • Linearity: Establish a calibration curve by measuring the peak current at different concentrations of this compound.

  • LOD and LOQ: Determine based on the standard deviation of the blank or the signal-to-noise ratio.

Validation Parameter Typical Performance
Linearity (r²) > 0.99
Precision (RSD%) < 10%
LOD µM to nM range
LOQ µM to nM range

Conclusion

The choice of the most suitable analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-FLD with OPA derivatization is an excellent choice for achieving high sensitivity and is well-suited for routine analysis in biological and environmental samples.

  • GC-MS with silylation provides unparalleled selectivity and structural confirmation, making it a powerful tool for complex matrices and for confirmatory analysis.

  • Electrochemical detection offers a rapid and cost-effective method for direct analysis, particularly for screening purposes or when high sample throughput is required.

Each of these methods, when properly developed and validated, can provide accurate and reliable quantification of this compound, enabling researchers to gain valuable insights in their respective fields.

References

  • Analytical characteristics for amino acid derivatives using GC-MS... - ResearchGate. (n.d.). Retrieved from [Link]

  • Simultaneous analysis of multiple aminothiols in human plasma by high performance liquid chromatography with fluorescence detection. (2009).
  • Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection. (2018). Journal of Animal Science, 96(8), 3184-3189.
  • A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. (2015). Journal of Analytical & Bioanalytical Techniques, 6(4).
  • GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. (n.d.). Retrieved from [Link]

  • HPLC-FLD for the simultaneous determination of primary and secondary amino acids from complex biological sample by pre-column derivatization. (2014).
  • Determination of Blood Plasma Aminothiols Using Derivatization-enhanced Capillary Transient Isotachophoresis. (2013).
  • HPLC-FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization. (2014).
  • Voltammetric Determination of l-Cysteine at Conductive Diamond Electrodes. (2001). Analytical Chemistry, 73(24), 5845-5851.
  • GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. (2022).
  • Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. (2021). Molecules, 26(8), 2293.
  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. (2010).
  • High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. (2016). Chirality, 28(11), 736-743.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2024). Retrieved from [Link]

  • Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (2023). Metabolomics, 19(1), 1-13.
  • SAMPLE PREPARATION. (n.d.). Retrieved from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024). Retrieved from [Link]

  • Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. (2021). Molecules, 26(8), 2293.
  • HPLC with o-phthalaldehyde precolumn derivatization to measure total, oxidized, and protein-bound glutathione in blood, plasma, and tissue. (1995). Clinical Chemistry, 41(3), 448-454.
  • Simultaneous analysis of multiple aminothiols in human plasma by high performance liquid chromatography with fluorescence detection. (2009).
  • Is it possible to extract amino acids from water using extraction? - ResearchGate. (2023). Retrieved from [Link]

  • In situ liquid-liquid extraction as a sample preparation method for matrix-assisted laser desorption/ionization MS analysis of polypeptide mixtures. (2003). Analytical Chemistry, 75(13), 3137-3144.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • Indirect Voltammetry Detection of Non-Electroactive Neurotransmitters Using Glassy Carbon Microelectrodes: The Case of Glutam
  • A preliminary study of cyclic voltammetry in glassy carbon electrode. Redox Behaviour of 2-Amino-4-phenylthiazoles. (2019). Journal of Physics: Conference Series, 1386, 012061.
  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals - YouTube. (2016). Retrieved from [Link]

  • Voltammetric Determination of 3-Methylmorphine Using Glassy Carbon Electrode Modified with rGO and Bismuth Film. (2022). Chemosensors, 10(10), 421.
  • Improved Voltammetric Determination of Kynurenine at the Nafion Covered Glassy Carbon Electrode – Application in Samples Delivered from Human Cancer Cells. (2020). Electroanalysis, 32(1), 138-147.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2022).
  • Ultraviolet derivatization of low-molecular-mass thiols for high performance liquid chromatography and capillary electrophoresis analysis. (2013).

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Troubleshooting & Optimization

Technical Support Center: A Guide to Reactions with 2-(Butylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(Butylamino)ethanethiol (BAET). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you anticipate and resolve common issues related to side product formation, ensuring the integrity and success of your experiments.

Introduction: The Dual-Reactivity of this compound

This compound (CAS: 5842-00-2) is a valuable building block in organic synthesis, prized for its two distinct functional groups: a nucleophilic primary thiol (-SH) and a basic secondary amine (-NH-).[1] This dual nature allows it to be used in a wide array of applications, from the synthesis of pharmaceuticals to its use as a ligand in coordination chemistry.[1]

However, this same dual-reactivity is the primary source of potential complications in chemical reactions. The thiol group is highly susceptible to oxidation, while the amine group can act as both a base and a nucleophile. Understanding the interplay between these groups is critical to controlling reaction outcomes and minimizing the formation of unwanted side products. This guide will address the most common challenges and provide robust solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common side product I should expect when working with this compound?

A: The most prevalent side product is the symmetrical disulfide, bis(2-(butylamino)ethyl) disulfide . This is formed by the oxidative coupling of two molecules of this compound. The thiol group is readily oxidized, especially in the presence of atmospheric oxygen, trace metal impurities, or basic conditions.[1][2]

Q2: How can I prevent or minimize the oxidation of the thiol group?

A: The key is to eliminate oxygen from your reaction system. This can be achieved by:

  • Using Degassed Solvents: Sparge your solvents with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use.

  • Maintaining an Inert Atmosphere: Conduct your reaction under a positive pressure of nitrogen or argon.

  • Working with Fresh Reagents: Use freshly opened bottles of this compound, as prolonged storage can lead to gradual oxidation.

  • Avoiding Metal Contaminants: Ensure all glassware is scrupulously clean, as trace metals can catalyze thiol oxidation.

Q3: My bottle of this compound has a very strong, unpleasant smell. Is it still good to use?

A: Yes, this is normal. Thiols are known for their strong, pungent odors, which are not necessarily an indicator of degradation.[1] However, if the material appears discolored or contains visible precipitates, it may have undergone significant oxidation or other forms of decomposition.

Q4: What reagents are incompatible with this compound?

A: Due to its functional groups, you should avoid mixing it with strong oxidizing agents, acids, acid chlorides, and acid anhydrides unless they are part of a controlled reaction.[3] Strong oxidizers will lead to a complex mixture of over-oxidized sulfur species, while strong acids will protonate the amine, altering its reactivity.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, explaining the underlying chemistry and providing actionable solutions.

Problem 1: An unexpected peak with approximately double the mass of my starting material appears in my LC-MS analysis.
  • Probable Cause: This is a classic sign of oxidative dimerization, resulting in the formation of bis(2-(butylamino)ethyl) disulfide . The thiol groups of two BAET molecules have coupled to form a disulfide bond (S-S).

  • Causality & Mechanism: In the presence of an oxidant (like O₂), the thiol is converted to a thiolate anion (RS⁻), which is highly nucleophilic. This anion can then attack another thiol molecule in a process known as thiol-disulfide exchange, or two thiyl radicals can combine to form the disulfide. This process is often accelerated under basic conditions, which increase the concentration of the reactive thiolate anion.[2][4]

  • Visualization: Oxidative Dimerization Pathway

    G cluster_reactants Reactants cluster_products Side Product BAET1 This compound (R-SH) Disulfide bis(2-(butylamino)ethyl) disulfide (R-S-S-R) BAET1->Disulfide BAET2 This compound (R-SH) BAET2->Disulfide Oxidant Oxidant (e.g., O₂) Oxidant->Disulfide Catalyzes Dimerization caption Fig 1. Formation of disulfide dimer from BAET.

    Fig 1. Formation of disulfide dimer from BAET.
  • Preventative Measures & Solutions: This table summarizes strategies to control disulfide formation.

StrategyActionRationale
Inert Atmosphere Perform reaction under Nitrogen or Argon.Prevents atmospheric oxygen from acting as an oxidant.
Solvent Degassing Sparge solvents with N₂ or Ar before use.Removes dissolved oxygen from the reaction medium.
Use of Reducing Agents Add a compatible reducing agent like TCEP (tris(2-carboxyethyl)phosphine).TCEP selectively reduces disulfide bonds back to thiols without interfering with many other functional groups.[4]
Control of pH Avoid unnecessarily high pH unless required by the reaction.High pH increases the concentration of the thiolate anion, which is more susceptible to oxidation.
Chelating Agents Add a small amount of EDTA.Sequesters trace metal ions that can catalyze the oxidation process.
Problem 2: My reaction mixture yields a complex array of unidentifiable products, and my desired product yield is very low.
  • Probable Cause: You are likely observing over-oxidation or degradation of the this compound. This occurs under harsh oxidative conditions (e.g., exposure to strong oxidants, high heat, or UV light).[5]

  • Causality & Mechanism: The thiol group can be oxidized beyond the disulfide stage to form sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). Under even more aggressive conditions, such as photocatalytic oxidation, C-S and C-N bond cleavage can occur, leading to smaller degradation products like butyl aldehyde and 2-(butylamino)acetic acid.[5]

  • Visualization: Progressive Oxidation Workflow

    G BAET BAET (R-SH) Disulfide Disulfide (R-S-S-R) BAET->Disulfide Mild Oxidation Sulfenic Sulfenic Acid (R-SOH) Disulfide->Sulfenic Stronger Oxidation Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic Degradation Degradation Products (e.g., Butyl Aldehyde) Sulfonic->Degradation Harsh Conditions caption Fig 2. Progressive oxidation pathways of BAET.

    Fig 2. Progressive oxidation pathways of BAET.
  • Preventative Measures & Solutions:

    • Stoichiometric Control: If using an oxidant, add it slowly and in stoichiometric amounts to prevent excess.

    • Temperature Management: Run the reaction at the lowest effective temperature to minimize thermal decomposition and side reactions.

    • Protect from Light: If your reaction involves photosensitive reagents, shield the reaction vessel from light.

    • Purification: If degradation has occurred, purification via column chromatography or distillation may be necessary to isolate any remaining desired product.

Problem 3: When reacting with an electrophile (e.g., an alkyl halide or acyl chloride), I get a mixture of N-substituted and S-substituted products.
  • Probable Cause: Both the nitrogen (amine) and sulfur (thiol) atoms are nucleophilic and can compete for the electrophile.

  • Causality & Mechanism: The outcome of this competition depends heavily on the reaction conditions, particularly the pH and the nature of the base used.

    • Thiolate Dominance: In the presence of a base, the thiol (-SH) is deprotonated to form the much more nucleophilic thiolate (-S⁻). The thiolate is a soft nucleophile and will preferentially attack soft electrophiles (like alkyl halides).

    • Amine Reactivity: The secondary amine is a moderately strong, hard nucleophile. In neutral or slightly acidic conditions where the thiol is not significantly deprotonated, the amine may be the primary nucleophile, especially when reacting with hard electrophiles (like acyl chlorides).

  • Visualization: Competing Nucleophilic Attack

    G cluster_paths Reaction Pathways BAET This compound S_Attack S-Alkylation Product (Thioether) BAET->S_Attack Path A (Thiolate Attack, basic conditions) N_Attack N-Alkylation Product (Tertiary Amine) BAET->N_Attack Path B (Amine Attack, neutral conditions) Electrophile Electrophile (E+) Electrophile->BAET caption Fig 3. Competing N- vs. S-alkylation pathways.

    Fig 3. Competing N- vs. S-alkylation pathways.
  • Preventative Measures & Solutions:

    • Selective S-Alkylation: To favor reaction at the sulfur, add one equivalent of a non-nucleophilic base (e.g., NaH, K₂CO₃) at a low temperature to selectively deprotonate the thiol. The resulting thiolate will be the dominant nucleophile.

    • Selective N-Alkylation: This is more challenging and typically requires a protecting group strategy. First, protect the thiol group (e.g., as a disulfide that can be cleaved later), then perform the reaction at the amine, and finally, deprotect the thiol.

    • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) can favor S-alkylation, while polar protic solvents can solvate the thiolate, potentially increasing the relative reactivity of the amine.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Handling this compound under Inert Conditions
  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of dry nitrogen or argon.

  • Solvent Degassing: Select your reaction solvent. Place it in a flask with a stir bar and a septum. Bubble dry nitrogen or argon gas through the solvent via a long needle for at least 20-30 minutes while stirring.

  • Reagent Transfer: Using a gas-tight syringe, carefully draw the required amount of this compound.

  • Reaction Setup: Assemble your reaction flask under a positive pressure of inert gas. Introduce the degassed solvent via cannula or syringe.

  • Reagent Addition: Add the this compound to the reaction flask via syringe through the septum. Maintain the inert atmosphere throughout the entire reaction and workup process.

Protocol 2: Analytical Confirmation of Disulfide Dimer by LC-MS
  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile/water).

  • LC Method:

    • Column: Standard C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode.

  • Data Analysis:

    • Look for the mass of the protonated this compound monomer: (M+H)⁺ = 134.26 m/z.

    • Search for the mass of the protonated disulfide dimer: (M+H)⁺ = 267.50 m/z. The presence of this peak confirms oxidative dimerization.

References

  • Vorontsov, A. V., et al. (2004). Photocatalytic oxidation of VX simulant this compound. PubMed. Available at: [Link]

  • PubChem. This compound | C6H15NS. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. (2018). Ethanethiol, 2-(butylamino)-. SIELC Technologies. Available at: [Link]

  • Ivy Fine Chemicals. (n.d.). This compound [CAS: 5842-00-2]. Ivy Fine Chemicals. Available at: [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Available at: [Link]

  • Liu, R., et al. (2022). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. IJPBS. Available at: [Link]

  • Brandes, N., et al. (2012). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Cuevasanta, E., et al. (2015). Reaction of Hydrogen Sulfide with Disulfide and Sulfenic Acid to Form the Strongly Nucleophilic Persulfide. Journal of Biological Chemistry. Available at: [Link]

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purification techniques for 2-(Butylamino)ethanethiol reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Butylamino)ethanethiol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging molecule. The presence of both a basic amino group and an easily oxidizable thiol group necessitates careful selection and execution of purification strategies. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding the purification of this compound.

Q1: What are the most common impurities in a this compound synthesis?

A1: Impurities are typically related to the starting materials, side reactions, or degradation. Common culprits include:

  • Unreacted Starting Materials: Such as N-butylaminoethyl chloride or related precursors.

  • Sulfide Byproducts: Dimerization or reaction with alkylating agents can form sulfide impurities (R-S-R').[1]

  • Disulfide Dimer: The most common degradation product is the corresponding disulfide, formed by the oxidation of the thiol group.[2][3] This is often the cause of a yellow or hazy appearance in the product.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q2: My purified this compound is turning yellow and hazy upon storage. What is happening and how can I prevent it?

A2: This is a classic sign of oxidation. The thiol (-SH) group is susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of a disulfide (R-S-S-R) linkage.[4][5] This disulfide dimer is a common impurity that can cause discoloration and turbidity.

Prevention is key:

  • Inert Atmosphere: Always handle and store the purified product under an inert atmosphere, such as nitrogen or argon.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or by several freeze-pump-thaw cycles.[6]

  • Opaque, Sealed Containers: Store in an amber or opaque vial with a tightly sealed cap to protect from light and air.

  • Low Temperature: Store at reduced temperatures (e.g., 2-8 °C) to slow the rate of oxidation.

Q3: Which purification technique is generally the best for this compound?

A3: The "best" technique depends on the scale of your reaction, the nature of the impurities, and the required final purity. A comparative summary is provided in the table below. For many lab-scale applications, a well-executed acid-base extraction is highly effective for removing non-basic impurities, followed by vacuum distillation for achieving high purity.

Technique Pros Cons Best For
Acid-Base Extraction Excellent for removing non-basic or acidic impurities; scalable; cost-effective.Does not remove basic impurities; requires careful pH control.Removing sulfide byproducts and other neutral organic impurities.
Vacuum Distillation Can provide very high purity product; effective for removing non-volatile and some volatile impurities.[1]Requires specialized equipment; potential for thermal degradation if not controlled properly.Final purification step to achieve >97% purity.
Column Chromatography Can separate closely related compounds.Prone to oxidation on the column matrix; potential for yield loss.[6]Small-scale purification or when distillation/extraction fails.
Crystallization as a Salt Can yield exceptionally high purity; product is often more stable as a solid salt.[7][8]Requires an additional reaction step (salt formation) and subsequent liberation of the free base if needed.Achieving analytical-grade purity and improving long-term stability.
Section 2: Troubleshooting Specific Purification Techniques

This section provides detailed protocols and troubleshooting guides for the most common purification methods.

2.1 Acid-Base Liquid-Liquid Extraction

This technique leverages the basicity of the amino group to separate it from neutral or acidic impurities. The aminothiol is protonated with acid, making it water-soluble, while neutral organic impurities remain in the organic phase.

dot

crude Crude Reaction Mixture in Organic Solvent (e.g., DCM, Ether) add_acid Extract with Dilute HCl (aq) (e.g., 1M, pH ~2-3) crude->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer: Contains neutral impurities, sulfide byproducts separate1->org_layer1 Discard aq_layer1 Aqueous Layer: Contains protonated This compound (R-NH2+-CH2CH2SH) separate1->aq_layer1 basify Adjust Aqueous Layer to pH >10 with NaOH or K2CO3 aq_layer1->basify add_org Extract with Fresh Organic Solvent basify->add_org separate2 Separate Layers add_org->separate2 aq_layer2 Aqueous Layer: (Waste) separate2->aq_layer2 Discard org_layer2 Organic Layer: Contains purified This compound separate2->org_layer2 dry Dry Organic Layer (e.g., Na2SO4, MgSO4) org_layer2->dry concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product

Caption: Workflow for Acid-Base Extraction Purification.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Add the acid portion-wise and shake gently to avoid emulsions. Check the pH of the aqueous layer to ensure it is acidic (pH 2-3). Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. To remove any trapped neutral compounds, perform a "back-wash" with a fresh portion of the organic solvent.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3 M NaOH or saturated K₂CO₃) with stirring until the pH is strongly basic (pH > 10). The product will deprotonate and may form a cloudy layer.

  • Organic Extraction: Extract the free aminothiol from the basic aqueous solution with a fresh organic solvent (DCM or ether) 3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Guide: Acid-Base Extraction

Problem Potential Cause Solution
Low Recovery Incomplete extraction due to incorrect pH.Use a pH meter to verify the pH is < 3 during the acid wash and > 10 during the base wash.
Formation of a stable emulsion during extraction.Add brine (saturated NaCl solution) to help break the emulsion. Avoid vigorous shaking; use gentle inversions instead.
Product still contains neutral impurities Insufficient number of acidic extractions.Increase the number of extractions with the acidic solution (e.g., from 2 to 4 washes).
Incomplete phase separation.Allow more time for layers to separate. If separation is poor, try centrifugation of a small sample to aid separation.
Product is wet (contains water) Inadequate drying of the final organic phase.Ensure a sufficient amount of drying agent is used (it should no longer clump together). Allow adequate time for drying (15-20 min) before filtering.
2.2 Vacuum Distillation

Given its boiling point of 112-115 °C at 10 mmHg, vacuum distillation is an excellent method for achieving high purity. The reduced pressure lowers the boiling point, preventing thermal decomposition that might occur at atmospheric pressure.

Experimental Protocol:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for very small quantities.

  • Inerting: The system should be flushed with nitrogen or argon before heating to minimize oxidation.

  • Heating: Heat the distillation flask using an oil bath for uniform temperature control. Use a magnetic stirrer for smooth boiling.

  • Fraction Collection: Slowly apply vacuum to the desired pressure. Gradually increase the temperature. Collect and discard any initial low-boiling fractions (forerun).

  • Product Collection: Collect the fraction that distills at the expected temperature and pressure (e.g., ~112-115 °C at 10 mmHg).

  • Shutdown: Once the product is collected, cool the system down before releasing the vacuum to prevent air from rushing into the hot apparatus, which can cause oxidation.

Troubleshooting Guide: Vacuum Distillation

Problem Potential Cause Solution
Bumping / Unstable Boiling No boiling chips or inadequate stirring.Always use a fresh magnetic stir bar or new boiling chips. Ensure vigorous stirring.
Heating too rapidly.Increase the oil bath temperature slowly and gradually.
No Product Distilling Vacuum is not low enough.Check the entire system for leaks, especially at the joints. Ensure the vacuum pump is functioning correctly and has fresh oil if needed.
Temperature is too low.Gradually increase the oil bath temperature. The bath temperature will need to be significantly higher than the target boiling point.
Product Decomposes (darkens in pot) Temperature is too high.Use a lower vacuum to further decrease the boiling point. Ensure the heating bath is not set excessively high.
Poor Separation of Impurities Inefficient distillation column.For impurities with close boiling points, use a fractionating column (e.g., Vigreux) between the flask and the condenser.
2.3 Column Chromatography

Chromatography is less common for this molecule due to the high risk of oxidation on the stationary phase but can be used for challenging separations.

dot

cluster_prep Preparation Phase (Inert) cluster_run Execution Phase cluster_analysis Analysis Phase degas Degas Solvents (N2 sparging) pack Pack Column with Slurry (e.g., Alumina in Hexane) degas->pack load Load Crude Product (minimal volume) pack->load elute Elute with Solvent Gradient (e.g., Hexane -> EtOAc) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions (e.g., TLC, GC-MS) collect->tlc pool Pool Pure Fractions tlc->pool concentrate Concentrate Pooled Fractions (under reduced pressure) pool->concentrate product Purified Product concentrate->product

Caption: Workflow for Chromatographic Purification under Inert Conditions.

Key Considerations for Success:

  • Stationary Phase: Use neutral or slightly basic alumina instead of silica gel. Silica can be acidic and may cause irreversible adsorption or degradation of the aminothiol.

  • Solvent System: All solvents must be rigorously deoxygenated by bubbling with nitrogen or argon for at least 30 minutes prior to use.[6]

  • Atmosphere: Run the column under a positive pressure of nitrogen ("flash chromatography") to both speed up the process and protect the compound from air.

  • Speed: Do not let the compound sit on the column for an extended period. A quick "plug" filtration through a pad of alumina may be preferable to a long, high-resolution column run.

Troubleshooting Guide: Column Chromatography

Problem Potential Cause Solution
Product Streaking / Tailing on Column Compound is too polar for the starting eluent.Start with a slightly more polar solvent mixture. Adding a very small amount of a basic modifier like triethylamine (~0.1-0.5%) to the eluent can improve peak shape for amines.
No Product Elutes Irreversible binding to the stationary phase.This is common on silica gel. Switch to a more inert stationary phase like alumina. If the product is still stuck, try flushing with a highly polar or modified solvent (e.g., methanol or DCM with ammonia).
Product elutes with impurities Poor separation.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A solvent system that gives your product an Rf value of ~0.3 is a good starting point.
Product is oxidized (disulfide detected) Exposure to oxygen during the run.Ensure all solvents are thoroughly degassed. Maintain a positive pressure of inert gas throughout the entire process. Work quickly.
References
  • Pfeiffer, C. M., Huff, D. L., & Gunter, E. W. (2009). Simultaneous analysis of multiple aminothiols in human plasma by high performance liquid chromatography with fluorescence detection. Journal of Chromatography B, 877(28), 3059-3064. [9]

  • Elshof, M. S., van der Wielen, H., Arts, I. C. W., et al. (2019). Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection. Journal of Animal Science, 97(10), 4296-4301. [Link][10]

  • Ivanov, A. V., Nikiforova, K. A., Bulgakova, P. O., Virus, E. D., & Kubatiev, A. A. (2018). Determination of Blood Plasma Aminothiols Using Derivatization-enhanced Capillary Transient Isotachophoresis. Analytical Sciences, 34(4), 505-508. [Link][11]

  • G-Biosciences. (n.d.). Thiopropyl Resin for the purification of thiol group containing proteins. Retrieved from [Link]

  • Poole, L. B., & Nelson, K. J. (2008). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. Methods in Enzymology, 441, 29-51. [Link][12]

  • Dvořáková, M., Dlabková, A., & Kuča, K. (2010). Preparation and characterization of some unsymmetrical 2-(dialkylamino)ethanethiols. Molecules, 15(12), 9450-9461. [Link][1]

  • Chemistry Stack Exchange. (2019). Purifying cysteine containing peptides. Retrieved from [Link][13]

  • Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? Retrieved from [Link][6]

  • Griesser, U. J. (2008). Salts of Amino Acids: Crystallization, Structure and Properties. In Polymorphism: in the Pharmaceutical Industry (pp. 233-264). Wiley-VCH. [Link][7]

  • European Patent Office. (1992). Process for producing crystals of salt of acidic amino acid and basic amino acid. (EP0477991B1). [14]

  • SIELC Technologies. (2018). Ethanethiol, 2-(butylamino)-. Retrieved from [Link][15]

  • Magano, J., Chen, M. H., Clark, J. D., & Nussbaumer, T. (2006). 2-(Diethylamino)ethanethiol, a new reagent for the odorless deprotection of aromatic methyl ethers. The Journal of Organic Chemistry, 71(18), 7103–7105. [Link][16]

  • Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry, 383(3-4), 375-388. [Link][5]

  • The Organic Chemistry Tutor. (2020, February 7). Oxidation and Reduction Reactions of Thiols [Video]. YouTube. [Link][3]

  • Zhang, L., Liu, Y., & Zhang, T. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29471–29478. [Link][17]

  • Magano, J., Chen, M. H., Clark, J. D., & Nussbaumer, T. (2006). 2-(Diethylamino)ethanethiol, a new reagent for the odorless deprotection of aromatic methyl ethers. The Journal of Organic Chemistry, 71(18), 7103–7105. [Link][18]

  • Mehmood, T., & Mushtaq, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267. [Link][19]

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Aminothiol Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminothiols. This guide is designed to provide you with a deep understanding of the stability challenges associated with these crucial compounds and to offer practical, field-proven solutions to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Aminothiol Instability

This section addresses the core principles governing the stability of aminothiols in aqueous solutions. Understanding these fundamentals is the first step toward effective troubleshooting.

Q1: What are aminothiols and why is their stability a concern?

Aminothiols are organic compounds containing both an amine (-NH2) and a thiol (-SH) functional group. This unique structure makes them essential in various biological and chemical applications, including protein chemistry, drug delivery, and as antioxidants. However, the thiol group is highly susceptible to oxidation, especially in aqueous solutions, which can lead to loss of activity and experimental variability.[1]

Q2: What is the primary cause of aminothiol degradation in my solutions?

The primary degradation pathway for aminothiols in aqueous solution is oxidation. The thiol group (-SH) is readily oxidized to form a disulfide bond (-S-S-), effectively linking two aminothiol molecules.[2][3] This process is often initiated by dissolved oxygen in the buffer and can be significantly accelerated by other factors.[4][5][6]

Q3: My aminothiol solution is at a neutral pH. Is it still at risk?

Yes, and potentially at a higher risk. The rate of thiol oxidation is highly pH-dependent. At acidic pH, the thiol group is protonated (-SH) and relatively stable.[7][8] As the pH increases towards neutral and into the alkaline range, the thiol group deprotonates to form the more reactive thiolate anion (-S⁻).[1] This thiolate is much more susceptible to oxidation, meaning that solutions at or above physiological pH (around 7.4) are particularly prone to rapid degradation.[5][9][10]

Q4: I use high-purity water for my buffers. Can I still have issues?

Absolutely. Even trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as powerful catalysts for thiol oxidation.[11][12] These ions can be introduced as impurities from glassware, spatulas, or the reagents themselves. They facilitate the transfer of electrons from the thiol to oxygen, dramatically accelerating the degradation process.[12]

Part 2: Troubleshooting Guide - Diagnosing and Solving Common Problems

This section is formatted as a practical, problem-solving guide for issues you might encounter during your experiments.

Q5: My experiment's results are inconsistent. Could my aminothiol solution be the culprit?

A: Inconsistent results are a classic symptom of aminothiol instability. If the concentration of the active (reduced) thiol is decreasing over the course of an experiment or between different experimental setups, it will directly impact reaction kinetics and final outcomes.

Troubleshooting Steps:

  • Confirm Degradation: Immediately quantify the free thiol concentration in your stock and working solutions. The Ellman's reagent (DTNB) assay is a rapid and reliable colorimetric method for this purpose.[13][14][15]

  • Review Preparation Protocol: When was the solution prepared? Was it prepared fresh for each experiment? Aminothiol solutions, especially at neutral or alkaline pH, should ideally be made immediately before use.

  • Check for Contaminants: Consider potential sources of metal ion contamination. Are you using metal spatulas? Is your glassware thoroughly washed with a metal-chelating agent like EDTA?

Q6: I've noticed a precipitate forming in my aminothiol stock solution upon storage. What is it?

A: The precipitate is very likely the oxidized disulfide form of your aminothiol. For example, cysteine readily oxidizes to form cystine, which has significantly lower solubility in aqueous solutions and can precipitate out, especially at higher concentrations.

Troubleshooting Workflow:

G start Precipitate Observed in Aminothiol Solution q1 Is the solution old or stored at room temp? start->q1 a1_yes Likely Disulfide Precipitate due to Oxidation q1->a1_yes Yes q2 Was the solution prepared at a high concentration? q1->q2 No action1 Action: Prepare fresh solution. Implement proper storage (See Best Practices). a1_yes->action1 q2->action1 No a2_yes Solubility limit of disulfide form may be exceeded. q2->a2_yes Yes action2 Action: Lower stock concentration. Filter solution before use if necessary. a2_yes->action2

Caption: Troubleshooting precipitate formation.

Q7: My aminothiol is supposed to cleave disulfide bonds in my protein, but the reaction is inefficient. Why?

A: This points to a decreased concentration of the active, reduced aminothiol. If a significant portion of your aminothiol has already oxidized to its disulfide form in the solution, its effective concentration for the intended reaction is much lower than calculated.

Corrective Actions:

  • Use a Molar Excess: Ensure you are using a sufficient molar excess of the reducing agent.

  • Incorporate a Chelator: Add a metal chelator like Ethylenediaminetetraacetic acid (EDTA) to your reaction buffer at a concentration of 1-5 mM. This will sequester catalytic metal ions that accelerate the unwanted oxidation of your aminothiol.[2][16]

  • Work Under Inert Gas: For highly sensitive experiments, preparing your buffers and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation by displacing dissolved oxygen.[4][6][17]

Part 3: Best Practices and Standard Protocols

Adhering to best practices for the preparation and storage of aminothiol solutions is critical for experimental success.

Key Factors Influencing Aminothiol Stability
FactorImpact on StabilityRecommended Practice
pH High pH (>7) deprotonates the thiol to the highly reactive thiolate, accelerating oxidation.[5][12]Prepare stock solutions in acidic buffers (pH < 6) where thiols are more stable. Adjust pH only in the final working solution immediately before use.
Oxygen Dissolved O₂ is the primary oxidant.[4][5][6]Degas buffers by sparging with an inert gas (N₂ or Ar) or by sonication under vacuum.
Metal Ions Trace Cu²⁺ and Fe³⁺ are potent catalysts for oxidation.[11][12]Always include a chelating agent like 1-5 mM EDTA in your buffers. Use metal-free spatulas and acid-washed glassware.
Temperature Higher temperatures increase reaction rates, including oxidation.[18]Prepare solutions on ice and store them at low temperatures (4°C for short-term, -20°C or -80°C for long-term).[16][19][20]
Light UV and visible light can promote the formation of reactive oxygen species.[18]Store solutions in amber vials or protect them from light.
Protocol 1: Preparation of a Stabilized Aminothiol Stock Solution

This protocol provides a method for preparing a more stable stock solution of an aminothiol like cysteine or cysteamine.

Materials:

  • Aminothiol hydrochloride salt

  • High-purity, degassed water

  • Hydrochloric acid (HCl)

  • EDTA

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Prepare the Buffer: Create a 10 mM HCl solution containing 5 mM EDTA. Degas this solution by sparging with nitrogen or argon for at least 15-20 minutes. This creates an acidic, metal-free, and low-oxygen environment.

  • Weigh the Aminothiol: In a clean, conical tube, weigh the required amount of the aminothiol hydrochloride salt.

  • Dissolution: Under a gentle stream of inert gas, add the degassed buffer to the aminothiol to achieve the desired final concentration (e.g., 100 mM). Mix gently until fully dissolved.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, low-binding tubes.[17] Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.[17] Avoid repeated freeze-thaw cycles.[17]

Caption: Workflow for preparing a stabilized aminothiol stock solution.

Protocol 2: Monitoring Aminothiol Concentration with Ellman's Reagent (DTNB)

This assay allows for the rapid quantification of free thiol groups in your solution.[13][14]

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Cysteine hydrochloride (for standard curve)

  • Spectrophotometer or plate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.[13]

  • Prepare Standards: Create a standard curve using known concentrations of cysteine (e.g., 0 to 1.5 mM) in the Reaction Buffer.[13]

  • Sample Preparation: Dilute your aminothiol sample to fall within the range of the standard curve.

  • Reaction:

    • In a microplate well or cuvette, add 50 µL of the DTNB solution.

    • Add 250 µL of your standard or diluted unknown sample.

    • Mix and incubate at room temperature for 15 minutes, protected from light.[13][14]

  • Measurement: Measure the absorbance at 412 nm.[8][13]

  • Calculation: Subtract the absorbance of a blank (buffer only) from your readings. Plot the standard curve (Absorbance vs. Cysteine Concentration) and determine the concentration of your unknown sample from the linear regression.

References

  • Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]

  • Thiol Quantification Protocol. Scribd. [Link]

  • Dominic, M. A., & Kevin, M. K. (n.d.). A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection. PubMed. [Link]

  • Nicoli, S., et al. (n.d.). Effect of pH and penetration enhancers on cysteamine stability and trans-corneal transport. IRIS. [Link]

  • Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]

  • Martín-Pérez, A., et al. (2021). Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. Docta Complutense. [Link]

  • Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. ResearchGate. [Link]

  • Dixon, P., Powell, K. C., & Chauhan, A. (2018). Novel Approaches for Improving Stability of Cysteamine Formulations. PubMed. [Link]

  • Martín-Pérez, A., et al. (2021). Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. PMC - NIH. [Link]

  • (PDF) Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. ResearchGate. [Link]

  • Trujillo, M., et al. (n.d.). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. NIH. [Link]

  • Mishanina, T. V., et al. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central - NIH. [Link]

  • Nagy, P. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]

  • Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. [Link]

  • Nakahara, T., et al. (n.d.). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. PMC - NIH. [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. [Link]

  • Thiol oxidation by biologically-relevant reactive species. ResearchGate. [Link]

  • Zhang, Y., & Wu, X. (n.d.). Effect of pH and metal ions on the decomposition rate of S-nitrosocysteine. PubMed. [Link]

  • Effects of Protein Stabilizing Agents on Thermal Backbone Motions: A Disulfide Trapping Study. PMC - NIH. [Link]

  • analysis of amino acids by high performance liquid chromatography. N/A. [Link]

  • How can I prevent degradation of protein? ResearchGate. [Link]

  • How can I prevent degradation of protein? ResearchGate. [Link]

  • Effect of pH and Metal Ions on the Decomposition Rate of S-nitrosocysteine. ResearchGate. [Link]

  • How to stabilize 12 mer peptides and how to avoid their intracellular degradation? N/A. [Link]

  • How do you protect proteins from precipitation and degradation? ResearchGate. [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PMC. [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011-01-01). BioProcess International. [Link]

  • Instability of Peptide and Possible Causes of Degradation. (2023-03-29). Encyclopedia.pub. [Link]

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Technical Support Center: Synthesis of 2-(Butylamino)ethanethiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(butylamino)ethanethiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis and to provide practical, field-proven solutions for improving reaction yields and product purity. We will delve into the causality behind experimental choices, offering troubleshooting advice grounded in established chemical principles.

Core Synthetic Strategies: An Overview

The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, the scale of the reaction, and the specific functionalities present on the desired derivative. Below is a workflow illustrating the most common synthetic routes.

cluster_0 Common Starting Materials cluster_1 Synthetic Routes Thiirane Thiirane Route_A Route A: Nucleophilic Ring-Opening Thiirane->Route_A Butylamine Butylamine Butylamine->Route_A Route_B Route B: Nucleophilic Substitution Butylamine->Route_B Route_C Route C: Reductive Amination Butylamine->Route_C 2-Mercaptoethanol 2-Mercaptoethanol 2-Haloethylamine 2-Haloethylamine derivatives 2-Haloethylamine->Route_B Mercapto-carbonyl Mercapto-aldehyde or Ketone Mercapto-carbonyl->Route_C Target This compound Derivatives Route_A->Target Direct formation Route_B->Target Often requires thiol source Route_C->Target Forms C-N bond

Caption: Common synthetic pathways to this compound derivatives.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments, providing both explanations and actionable solutions.

Part 1: Low Yield & Side Reactions

Q1: My overall reaction yield is consistently low. What are the most common culprits?

A1: Low yields can stem from several factors, often related to the inherent reactivity of the thiol and amine functional groups. The most common issues are:

  • Oxidation of the Thiol: The thiol group (-SH) is highly susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of disulfide (-S-S-) bridges.[1][2] This dimerization consumes your starting material or product, reducing the yield of the desired monomeric thiol.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and pH can dramatically affect reaction rates and equilibrium positions. For instance, in reductive aminations, the initial formation of the imine intermediate is often favored by the removal of water.[3][4]

  • Product Loss During Workup: Aminothiols can have some water solubility, especially if they form salts during pH adjustments. This can lead to significant product loss into the aqueous layer during extraction.[5]

  • Competing Side Reactions: Depending on the synthetic route, side reactions such as over-alkylation of the amine, elimination reactions with halo-precursors, or reduction of the starting carbonyl in reductive aminations can significantly lower the yield.[6][7]

Q2: I'm observing a significant amount of a byproduct with double the expected mass, likely a disulfide. How can I prevent this oxidation?

A2: Preventing disulfide formation is critical for maximizing the yield of thiol-containing compounds.[1]

  • Inert Atmosphere: The most effective method is to conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). This minimizes the exposure of the thiol to oxygen.[1]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Reducing Agents in Workup: During the workup, a mild reducing agent like dithiothreitol (DTT) can be added to cleave any disulfide bonds that may have formed, reverting the disulfide back to the desired thiol.

  • Control of pH: The thiolate anion (R-S⁻), which forms under basic conditions, is even more susceptible to oxidation than the neutral thiol (R-SH). Maintaining a neutral or slightly acidic pH, when compatible with the reaction, can help minimize this.

Q3: My reductive amination is yielding a mix of secondary and tertiary amines (over-alkylation) and reducing my starting aldehyde. How can I improve selectivity?

A3: This is a classic challenge in reductive amination.[6][7] Selectivity is achieved by carefully choosing the reducing agent and controlling the reaction conditions.

  • Choice of Reducing Agent: The key is to use a reducing agent that is selective for the protonated imine intermediate over the starting carbonyl.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is a classic choice because it is more reactive towards iminium ions than ketones or aldehydes at weakly acidic pH (pH 5-6).[4] However, it generates toxic cyanide byproducts.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent. It is milder and less toxic than NaBH₃CN and is highly selective for imines over aldehydes/ketones without requiring strict pH control.[4]

  • Stoichiometry: Using a slight excess of the primary amine (butylamine) relative to the carbonyl compound can help suppress the secondary reaction of the product amine with another carbonyl molecule. However, a large excess can complicate purification.[8]

  • Stepwise Procedure: For maximum control, the imine can be pre-formed by mixing the amine and carbonyl, often with a dehydrating agent like molecular sieves, before the reducing agent is added.[3] This minimizes the time the carbonyl is exposed to the reducing agent.

Part 2: Reagent & Reaction Condition Optimization

Q4: Do I need to protect the thiol group during my synthesis? If so, what is a suitable protecting group strategy?

A4: Yes, protecting the thiol group is often a necessary strategy to prevent unwanted side reactions, particularly oxidation to disulfides or its undesired participation as a nucleophile in other reaction steps.[9][10]

A robust protecting group strategy involves two steps: protection and deprotection. The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal.

G Start Starting Material with Free Thiol Protected Protected Thiol (e.g., S-tBu, S-Bn) Start->Protected Add Protecting Group (e.g., isobutylene, acid catalyst) Reaction Main Synthetic Step(s) (e.g., amination) Protected->Reaction Stable during reaction Deprotected Final Product with Free Thiol Reaction->Deprotected Deprotection (e.g., acid, reducing agent)

Caption: General workflow for a thiol protection/deprotection strategy.

Common Thiol Protecting Groups:

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsNotes
tert-Butyl t-BuIsobutylene, strong acid catalyst (e.g., H₂SO₄)Strong acid (e.g., TFA, HCl)[10]Very stable to a wide range of conditions; cleavage is acid-labile.
Benzyl BnBenzyl bromide, baseNa/NH₃ (liquid), H₂/PdStable to acidic and basic conditions; removed by reduction.
Acetyl AcAcetic anhydride, baseMild base (e.g., NaOMe, NH₃)Less stable than t-Bu or Bn; useful when mild deprotection is needed.[9]

Q5: Which reducing agent is best suited for synthesizing my target compound via reductive amination?

A5: The choice depends heavily on the substrate's sensitivity and the desired reaction setup (one-pot vs. stepwise).

Reducing AgentAbbreviationTypical ConditionsProsCons
Sodium Borohydride NaBH₄Methanol, neutral pHInexpensive, easy to handle.Can reduce aldehydes/ketones directly, leading to alcohol byproducts.[4] Best for pre-formed imines.
Sodium Cyanoborohydride NaBH₃CNMethanol, pH 5-6Highly selective for imines over carbonyls in one-pot reactions.[4]Highly toxic (releases HCN); requires acidic conditions.
Sodium Triacetoxyborohydride STABCH₂Cl₂, DCE, THFExcellent selectivity for imines; non-toxic byproducts; works in non-protic solvents.[4]More expensive; moisture-sensitive.

For most applications involving sensitive functional groups, STAB is the superior choice due to its high selectivity and safer profile.

Part 3: Workup & Purification

Q6: My product seems to have poor recovery after aqueous extraction. What are some strategies to improve this?

A6: Poor recovery is often due to the amphipathic nature of this compound. The amine group can be protonated at acidic pH (forming R-NH₂⁺), and the thiol can be deprotonated at basic pH (forming R-S⁻), both of which increase water solubility.

  • Careful pH Control: During workup, adjust the pH of the aqueous layer carefully. To extract into an organic solvent, the pH should ideally be basic enough to deprotonate the ammonium salt but not so basic that it deprotonates the thiol. A pH of 8-9 is often a good starting point.

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase and can drive more of your product into the organic layer.

  • Back-Extraction: If your product is in the organic layer but contains acidic or basic impurities, you can perform a back-extraction. Wash the organic layer with dilute acid to remove basic impurities or dilute base to remove acidic impurities. Be mindful of your product's potential to move between layers.

  • Alternative Solvents: Try extracting with a more polar organic solvent like ethyl acetate or dichloromethane, which may better solvate your product.

Q7: Purification by standard silica gel chromatography is challenging. What are some effective tips?

A7: Amines and thiols are notorious for causing problems on silica gel. Amines can streak due to strong interaction with acidic silanol groups, while thiols can oxidize on the column.

  • Deactivate the Silica: Pre-treat the silica gel with a small amount of a base. This can be done by making the slurry in a solvent system containing 1-2% triethylamine (Et₃N) or ammonia. This neutralizes the acidic sites and significantly improves the peak shape of amines.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is often better suited for the purification of basic compounds.[2]

  • Alternative Purification Methods:

    • Distillation: If the product is thermally stable and volatile enough, vacuum distillation can be an excellent, scalable purification method.

    • Crystallization: Attempt to form a salt of your product (e.g., hydrochloride or oxalate salt) and purify it by recrystallization. The pure amine can then be liberated by neutralization.

Key Experimental Protocols

Protocol 1: Synthesis via Reductive Amination using STAB

This protocol describes the synthesis of this compound from a protected mercapto-aldehyde precursor.

Step 1: Thiol Protection (Example: S-trityl protection)

  • Dissolve 2-mercaptoethanol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.1 eq) and cool the solution to 0 °C.

  • Slowly add a solution of trityl chloride (1.05 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the S-trityl protected alcohol.

Step 2: Oxidation to Aldehyde

  • Dissolve the S-trityl protected alcohol (1.0 eq) in DCM.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract with DCM, wash the combined organic layers, dry, and concentrate to yield the crude S-trityl protected aldehyde.

Step 3: Reductive Amination

  • Dissolve the crude S-trityl protected aldehyde (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add butylamine (1.1 eq) and stir for 20 minutes at room temperature.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction carefully with a saturated solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (using silica treated with 1% Et₃N) to yield the protected product.

Step 4: Deprotection

  • Dissolve the purified S-trityl protected amine (1.0 eq) in DCM.

  • Add triethylsilane (2.0-3.0 eq).

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Stir for 1-2 hours at room temperature.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ether and precipitate the product as a salt if desired, or neutralize carefully with base and extract to obtain the free aminothiol.

References

  • What is Protection of Thiol Groups - LookChem. [URL: https://www.lookchem.com/chempedia/protection-of-functional-groups/protection-of-thiol-groups.html]
  • Chapter 5 Thiol Protecting Groups. Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. [URL: https://www.google.com/books/edition/Protecting_Groups/V9hRAQAAIAAJ]
  • Thiol protecting groups | Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • What are protecting groups for thiols that can be radically cleaved? : r/chemistry - Reddit. [URL: https://www.reddit.
  • Protecting group - Wikipedia. [URL: https://en.wikipedia.org/wiki/Protecting_group]
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [URL: https://www.jocpr.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR (2024-04-29). [URL: https://www.jocpr.
  • Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem. [URL: https://www.benchchem.
  • Reductive Amination - Wordpress (2026-01-03). [URL: https://organicchemistrydata.
  • Reductive amination - Wikipedia. [URL: https://en.wikipedia.
  • Gabriel synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gabriel_synthesis]
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [URL: https://www.chem.rochester.edu/notvoodoo/pages/troubleshooting.php?page=reaction]
  • Product ratios a and yields obtained after reductive amination b... - ResearchGate. [URL: https://www.researchgate.net/figure/Product-ratios-a-and-yields-obtained-after-reductive-amination-b-of-D-galactose-with_tbl2_225042457]
  • This compound | C6H15NS | CID 1520 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1520]
  • Gabriel Synthesis - Chemistry LibreTexts (2023-01-22). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Synthesis_of_Amines/22.03%3A_Gabriel_Synthesis]
  • Gabriel Synthesis: Mechanism & Examples - NROChemistry. [URL: https://www.nro-chemistry.com/gabriel-synthesis/]
  • Issues during thiol synthesis : r/chemistry - Reddit (2023-07-11). [URL: https://www.reddit.com/r/chemistry/comments/14x0z1y/issues_during_thiol_synthesis/]
  • The Gabriel Synthesis - Master Organic Chemistry (2025-06-05). [URL: https://www.masterorganicchemistry.com/2014/07/21/the-gabriel-synthesis-for-making-primary-amines/]

Sources

Technical Support Center: Managing the Strong Odor of 2-(Butylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Butylamino)ethanethiol. Its purpose is to ensure safe handling, effective experimental execution, and robust odor mitigation in the laboratory environment.

Introduction: Understanding the Challenge

This compound (C₆H₁₅NS) is a bifunctional organic compound containing both a secondary amine and a thiol group.[1] While its unique chemical properties are valuable in various research and development applications, it is the thiol group that presents a significant challenge: an intensely powerful and pervasive odor.[1] Thiols, also known as mercaptans, are notorious for their low odor detection thresholds, often detectable by the human nose at parts-per-billion levels.[2][3] This guide is designed to equip you with the knowledge and procedures to manage this challenge effectively, ensuring a safe and productive laboratory environment.

PART 1: Proactive Odor Management & Essential Handling

This section focuses on preventing odor release from the outset. A proactive approach is paramount when working with highly odorous compounds.

FAQ 1: What are the essential administrative and engineering controls I must have in place before starting my experiment with this compound?

Answer:

Before you even bring this compound into the lab, a multi-layered approach to containment is crucial.

  • Administrative Controls: All work with this compound must be documented in your laboratory's chemical safety plan.[2] A specific Standard Operating Procedure (SOP) for handling stench-producing chemicals should be written and reviewed by all personnel involved in the experiment.[2] It is also advisable to inform neighboring labs of your planned work to prevent unnecessary alarm in case of a minor odor leak.

  • Engineering Controls: All manipulations of this compound must be conducted within a certified chemical fume hood.[4] To prevent the potent odor from being exhausted and causing issues for the building or neighboring areas, the fume hood's exhaust should be equipped with a neutralization trap.[3]

Workflow for Setting Up an Odor-Controlled Workspace

cluster_prep Preparation Phase cluster_exp Experiment Phase Inform\nNeighboring Labs Inform Neighboring Labs Prepare\nBleach Baths Prepare Bleach Baths Inform\nNeighboring Labs->Prepare\nBleach Baths Assemble\nReaction Apparatus Assemble Reaction Apparatus Prepare\nBleach Baths->Assemble\nReaction Apparatus Prepare\nBleach Trap Prepare Bleach Trap Assemble\nReaction Apparatus->Prepare\nBleach Trap Perform\nExperiment Perform Experiment Prepare\nBleach Trap->Perform\nExperiment In Fume Hood Work-Up Work-Up Perform\nExperiment->Work-Up Decontaminate\nGlassware Decontaminate Glassware Work-Up->Decontaminate\nGlassware Waste\nDisposal Waste Disposal Decontaminate\nGlassware->Waste\nDisposal Thiol (R-SH) Thiol (R-SH) Sulfonic Acid (R-SO3H) Sulfonic Acid (R-SO3H) Thiol (R-SH)->Sulfonic Acid (R-SO3H) Oxidation Sodium Hypochlorite (NaOCl) Sodium Hypochlorite (NaOCl) Sodium Hypochlorite (NaOCl)->Sulfonic Acid (R-SO3H) Odorless Odorless Sulfonic Acid (R-SO3H)->Odorless

Caption: Oxidation of thiols to odorless sulfonic acids by sodium hypochlorite.

PART 3: Emergency Procedures & Advanced Odor Control

This section covers spill management and alternative neutralization methods for persistent odor problems.

FAQ 5: I've had a small spill of this compound inside the fume hood. What is the correct cleanup procedure?

Answer:

A swift and correct response is crucial to prevent the odor from spreading.

Experimental Protocol: Small Spill Cleanup (Inside Fume Hood)

  • Containment: Do not leave the fume hood. If necessary, alert a colleague to bring the spill kit.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Neutralize: Carefully add a 10% bleach solution to the absorbent material, enough to saturate it. Allow it to react for at least 30 minutes.

  • Collect: Using a scoop or brush, carefully collect the absorbent material into a designated hazardous waste bag.

  • Decontaminate: Wipe the spill area with a 10% bleach solution, followed by a water rinse.

  • Dispose: Seal the waste bag and place it in a labeled, sealed container for hazardous waste disposal.

FAQ 6: The bleach treatment isn't completely eliminating the odor. Are there any alternative or more advanced methods?

Answer:

For persistent or widespread odor issues, more advanced oxidation methods can be employed.

  • Iodine Oxidation: A solution of iodine in pyridine or an aqueous triiodide solution can rapidly and effectively oxidize thiols. [5]This method is particularly useful for quenching reactions containing thiols.

  • Ozone Treatment: Ozonation is a powerful oxidation technique that can effectively destroy thiol compounds. [6]This is typically employed in specialized water treatment or air purification systems.

  • Fenton's Reagent: The reaction of hydrogen peroxide with a ferrous iron catalyst (Fenton's reagent) generates highly reactive hydroxyl radicals that can oxidize a wide range of organic compounds, including thiols. [7]This is a potent but requires careful handling due to its strong oxidizing nature.

MethodReagentsAdvantagesDisadvantages
Bleach Oxidation Sodium HypochloriteReadily available, inexpensive, effective for most applications.Can generate chlorinated byproducts, strong chlorine smell.
Iodine Oxidation Iodine, Pyridine/KIFast and efficient, can be used for titrations.Pyridine is toxic and has a strong odor, requires quenching.
Ozone Treatment Ozone (O₃)Very powerful oxidant, leaves no chemical residue.Requires specialized equipment (ozone generator).
Fenton's Reagent Fe²⁺ salt, H₂O₂Highly reactive, can degrade a wide range of compounds.Requires careful control of pH and reagent addition.

Conclusion

Managing the strong odor of this compound is a critical aspect of working safely and considerately in a shared laboratory space. By implementing proactive engineering and administrative controls, utilizing the correct PPE, and being prepared with effective neutralization and cleanup procedures, researchers can confidently handle this valuable yet challenging compound.

References

  • Material Safety Data Sheet - 2-(BOC-Amino)ethanethiol. (n.d.). Cole-Parmer. Retrieved January 16, 2026, from [Link]

  • NRT Quick Reference Guide: VX. (n.d.). National Response Team. Retrieved January 16, 2026, from [Link]

  • Removal of thiol compounds from drinking water with ozone-activated carbon. (2008). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 16, 2026, from [Link]

  • Thiol/Disulfide Homeostasis in Lung Cancer: Insights from a Clinical Study. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • Lab Safety Alert Stench chemical release. (2021, December 2). University of Victoria. Retrieved January 16, 2026, from [Link]

  • Reagents & Solvents: How to Work with Thiols. (n.d.). University of Rochester. Retrieved January 16, 2026, from [Link]

  • Advanced Oxidation Processes to Reduce Odor Emissions from Municipal Wastewater—Comprehensive Studies and Technological Concepts. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • Plant to Test Equipment with Agent Alternatives. (2019, February 28). Program Executive Office, Assembled Chemical Weapons Alternatives. Retrieved January 16, 2026, from [Link]

  • Reducing agents for induction and maintenance therapy achieve long-term remission of refractory ulcerative colitis: A case report and review of literature. (2026, January 14). World Journal of Gastroenterology. Retrieved January 16, 2026, from [Link]

  • Chemical warfare agent simulants for human volunteer trials of emergency decontamination: A systematic review. (2017, October 9). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Lessons Learned. (n.d.). University of Southern California Environmental Health & Safety. Retrieved January 16, 2026, from [Link]

  • Removal of Smelly Thiol via Extraction? (2020, April 2). Reddit. Retrieved January 16, 2026, from [Link]

  • How to deal with thiophenol spill? (2017, June 28). Reddit. Retrieved January 16, 2026, from [Link]

  • AOPs Methods for the Removal of Taste and Odor Compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Poliovirus Receptor as a Potential Target in Gastric Signet-Ring Cell Carcinoma for Antibody-Drug Conjugate Development. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • Nerve Agents Prehospital Management. (n.d.). Chemical Hazards Emergency Medical Management. Retrieved January 16, 2026, from [Link]

  • Oil Spill Lab. (2020, April 27). YouTube. Retrieved January 16, 2026, from [Link]

  • Thiols | Safety Services. (2020, June 23). University College London. Retrieved January 16, 2026, from [Link]

  • A review on advanced oxidation processes for the removal of taste and odor compounds from aqueous media. (2014, April 15). PubMed. Retrieved January 16, 2026, from [Link]

  • Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Selenium Nanoparticles Decorated by Blueberry Pomace Polysaccharides Improve the Protection Effects Against Erythrocyte Hemolysis. (2023). MDPI. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: HPLC Analysis of 2-(Butylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Butylamino)ethanethiol (BAET). This document provides in-depth troubleshooting advice and practical protocols designed for researchers, scientists, and drug development professionals. BAET's bifunctional nature, containing both a secondary amine and a thiol group, presents unique challenges in chromatographic analysis, including peak asymmetry, poor stability, and low sensitivity. This guide is structured to address these specific issues in a practical, question-and-answer format, explaining the causality behind experimental choices to ensure robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant peak tailing for this compound. What is the primary cause and how can I fix it?

Answer:

Peak tailing is the most common issue encountered when analyzing compounds with amine functionalities like BAET. The primary cause is the interaction between the basic butylamino group and acidic residual silanol groups (Si-OH) on the surface of standard silica-based reversed-phase columns (e.g., C18).[1][2] These silanol groups can become deprotonated (SiO⁻) and establish strong ionic interactions with the protonated amine (R-NH₂⁺), leading to a secondary retention mechanism that causes the peak to tail.[2]

Here is a systematic approach to eliminate peak tailing:

1. Mobile Phase pH Optimization:

  • Mechanism: The most effective way to control this interaction is by manipulating the mobile phase pH.[1][3]

    • Low pH (2.5 - 3.5): At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of silanol groups, minimizing their ability to interact with the analyte. The amine group of BAET will be fully protonated (positively charged), ensuring consistent interaction with the stationary phase. Use a buffer like phosphate or formate to maintain a stable pH.

    • High pH (9 - 10): Alternatively, a high pH can be used to ensure the analyte's amine group is in its neutral, free-base form. However, this approach requires a pH-stable column, as traditional silica columns degrade rapidly above pH 8.[4]

2. Use of Mobile Phase Additives (Competitive Amines):

  • Mechanism: Adding a small concentration (e.g., 0.1%) of a competitive amine, like Triethylamine (TEA), to the mobile phase can saturate the active silanol sites on the column.[5] TEA, being a small basic molecule, will preferentially interact with the silanol groups, effectively shielding them from your analyte and dramatically improving peak shape.

3. Column Selection:

  • Mechanism: Modern column chemistries are designed to minimize silanol interactions.

    • End-Capped Columns: Select columns that are thoroughly "end-capped," a process that chemically derivatizes most residual silanol groups.

    • Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain (e.g., amide or carbamate). This polar group helps to shield the residual silanols from basic analytes, improving peak shape even at mid-range pH.[1]

    • High-Purity Silica: Use columns packed with high-purity silica, which has a lower concentration of acidic metal contaminants that can also contribute to tailing.[2]

Troubleshooting Workflow: Peak Tailing

Below is a decision tree to guide you through resolving peak tailing for this compound.

G start Peak Tailing Observed for BAET q1 Is mobile phase pH controlled with a buffer? start->q1 a1_no Action: Add 0.1% Formic Acid or use a 20-50 mM Phosphate Buffer to achieve pH 2.5-3.5. q1->a1_no No a1_yes Tailing Persists q1->a1_yes Yes end_node Peak Shape Improved a1_no->end_node q2 Are you using a modern, high-purity, end-capped C18 column? a1_yes->q2 a2_no Action: Switch to a high-purity, end-capped or polar-embedded column. q2->a2_no No a2_yes Tailing Persists q2->a2_yes Yes a2_no->end_node q3 Consider Mobile Phase Additives or Sample Overload a2_yes->q3 a3 Action 1: Add a competitive base (e.g., 0.1% Triethylamine) to the mobile phase. Action 2: Dilute the sample 10-fold to check for mass overload. q3->a3 a3->end_node

Caption: Decision tree for troubleshooting peak tailing.

Q2: My BAET peak is broad, and its area is not reproducible. What could be happening?

Answer:

This issue is often related to the thiol (-SH) functional group, which is highly susceptible to oxidation.

  • Mechanism of Oxidation: In the presence of dissolved oxygen or trace metal ions (often found in buffers or the HPLC system itself), thiols can readily oxidize to form disulfides (R-S-S-R).[6] In your case, two molecules of BAET can form a disulfide dimer. This dimer is a different chemical entity with different chromatographic properties, often eluting as a broad, late-eluting peak, or it may not elute at all. This process depletes the concentration of your target analyte, leading to poor reproducibility.[6]

Solutions to Prevent Oxidation:

  • Sample and Standard Preparation:

    • Prepare all solutions using deoxygenated solvents (e.g., sparged with nitrogen or argon).

    • Prepare stock solutions and standards fresh daily and store them at low temperatures (2-8 °C) in tightly sealed vials to minimize oxygen exposure.[7]

    • Consider adding a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to your sample diluent and standards to maintain the thiol in its reduced state.[5][7] TCEP is often preferred as it is odorless and more stable than DTT.

  • Mobile Phase Preparation:

    • Degas the mobile phase thoroughly before use and, if possible, use an online degasser.[8]

    • For particularly sensitive analyses, adding a low concentration of a thiol-based additive to the mobile phase can help, though this may create baseline disturbances.[9]

  • System Considerations:

    • Metal surfaces in the HPLC flow path (e.g., stainless steel tubing, frits) can catalyze thiol oxidation. If problems persist, consider using a biocompatible HPLC system with PEEK tubing and fittings to minimize metal contact.

Q3: The retention time of my BAET peak is unstable and shifts between runs. How do I stabilize it?

Answer:

Retention time (RT) instability is a common HPLC problem that points to a lack of equilibrium or inconsistencies in the system.[10][11]

  • Causes & Solutions:

    • Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before the first injection. If you are running a gradient, the column must be re-equilibrated to the initial conditions for a sufficient time between runs.

      • Solution: Ensure your equilibration time is at least 10-15 column volumes. For a standard 4.6 x 150 mm column, this translates to about 10-15 minutes at a 1 mL/min flow rate.[10]

    • Mobile Phase Inconsistency: The composition of your mobile phase must be constant.

      • Solution: Prepare fresh mobile phase daily. If using an aqueous buffer with an organic solvent, be aware that volatile organic components can evaporate over time, changing the composition and affecting retention.[4] Ensure your pump's mixing performance is optimal.

    • Temperature Fluctuations: Column temperature significantly affects retention time.

      • Solution: Use a column oven to maintain a constant temperature (e.g., 30 °C). This will provide much more stable retention times than relying on ambient lab temperature.[4]

Q4: I am struggling with poor sensitivity and can barely see my peak. How can I increase the signal?

Answer:

This compound lacks a strong chromophore, meaning it absorbs very little UV light, resulting in a weak signal with standard UV detectors.

  • Solutions for Low Sensitivity:

    • Lower UV Wavelength: Attempt detection at a lower wavelength (e.g., 200-215 nm), where the thiol and amine groups have some absorbance. However, be aware that this will also increase baseline noise and sensitivity to impurities in the mobile phase.[10]

    • Derivatization (Recommended): This is the most robust solution for analyzing thiols. Derivatization involves reacting the analyte with a reagent to attach a molecule with high UV absorbance or fluorescence properties.[12]

      • Thiol-Specific Derivatization: Reagents like 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) react specifically with the thiol group to form a highly fluorescent product, enabling extremely sensitive detection.[7]

      • Amine-Specific Derivatization: Reagents like o-Phthalaldehyde (OPA) can be used to derivatize the primary/secondary amine group.[13]

    • Alternative Detection Methods:

      • Mass Spectrometry (MS): If available, LC-MS is an excellent technique for sensitive and selective detection of BAET without derivatization. A simple mobile phase like water/acetonitrile with 0.1% formic acid is MS-compatible.[14][15]

      • Electrochemical Detection (ECD): The thiol group is electrochemically active and can be detected with high sensitivity using an ECD.[13]

Key Experimental Protocols & Data

Table 1: Recommended HPLC Parameters for BAET Analysis (Reversed-Phase)
ParameterRecommendation for Direct UV AnalysisRecommendation for Derivatized Analysis (Fluorescence)Rationale
Column High-Purity, End-Capped C18 or Polar-Embedded C18 (e.g., Luna C18(2), Gemini C18). 3 µm or 5 µm, 4.6 x 150 mm.Same as direct analysis.Minimizes silanol interactions causing peak tailing.[2]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with Phosphoric Acid.30 mM Ammonium Acetate Buffer, pH 6.5.Low pH for good peak shape in direct analysis. Neutral pH is often optimal for derivatized products.
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Tetrahydrofuran (THF)[7]Standard organic modifiers for reversed-phase HPLC.[16]
Gradient Start with a shallow gradient (e.g., 5-50% B over 15 min) and optimize.Isocratic or shallow gradient depending on the derivatizing agent and sample complexity.Gradient elution is useful for complex samples, while isocratic can be simpler and faster for clean samples.[3]
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CEnsures reproducible retention times.[17]
Injection Vol. 5 - 20 µL5 - 20 µLAdjust based on sample concentration and sensitivity.
UV Detection 210 nmN/ALow wavelength for detecting the thiol/amine moiety.
FL Detection N/AEx: ~365 nm, Em: ~510 nm (for SBD-F derivatives)[7]Provides high sensitivity and selectivity for the derivatized analyte.
Protocol 1: Sample Preparation for Stability

This protocol is designed to minimize the oxidative degradation of this compound in your samples and standards.

  • Prepare Diluent: Use a mixture of your initial mobile phase composition (e.g., 95:5 Mobile Phase A:B). Sparge this diluent with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Add Antioxidant: Add a reducing agent like TCEP to the diluent to a final concentration of 100-200 µM.

  • Prepare Stock Solution: Accurately weigh your BAET standard and dissolve it in the prepared diluent to make a concentrated stock solution (e.g., 1 mg/mL).

  • Create Working Standards: Perform serial dilutions of the stock solution using the same antioxidant-containing diluent to create your calibration curve standards.

  • Sample Preparation: If your sample is in a complex matrix, perform necessary cleanup like protein precipitation or solid-phase extraction (SPE).[18][19] The final dissolution step should use the prepared, antioxidant-containing diluent.

  • Filter: Filter all samples and standards through a 0.22 µm syringe filter before placing them in autosampler vials.[20]

  • Storage: Place vials in the autosampler (preferably cooled, if available) and analyze as soon as possible. For short-term storage, keep solutions at 2-8 °C.

General HPLC Troubleshooting Workflow

This diagram provides a high-level overview for diagnosing general HPLC issues beyond peak shape.

G cluster_pressure Pressure Issues cluster_baseline Baseline Issues cluster_peak Peak Issues start HPLC Problem Observed p_high High Pressure start->p_high p_low Low Pressure start->p_low b_noise Noisy Baseline start->b_noise b_drift Drifting Baseline start->b_drift peak_rt Shifting RT start->peak_rt peak_sens No/Low Peak start->peak_sens sol_phigh Solution: Flush system, replace column/frit, use fresh mobile phase. p_high->sol_phigh Check for blockages (frits, column), buffer precipitation. sol_plow Solution: Tighten fittings, replace seals, verify flow rate. p_low->sol_plow Check for leaks, incorrect flow rate, broken pump seal. sol_bnoise Solution: Degas mobile phase, flush detector, service pump. b_noise->sol_bnoise Check for air bubbles, dirty detector cell, pump issues. sol_bdrift Solution: Increase equilibration, use column oven. b_drift->sol_bdrift Check for column equilibration, temp fluctuations, mobile phase bleed. sol_prt Solution: Ensure stable conditions and adequate equilibration. peak_rt->sol_prt Check equilibration, temperature, mobile phase composition. sol_psens Solution: Use antioxidants, optimize detector, or derivatize. peak_sens->sol_psens Check analyte stability, detector settings, sample prep, consider derivatization.

Caption: General workflow for troubleshooting HPLC system issues.

References

  • ResearchGate. (n.d.). Improved RP-HPLC separation of Hg2+ and CH3Hg+ using a mixture of thiol-based mobile phase additives. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethanethiol, 2-(butylamino)-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Chromatography Forum. (2024, June 3). HPLC mobile phase additive. Retrieved from [Link]

  • True Geometry's Blog. (n.d.). Optimization of HPLC methods. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2021, June 3). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethanol, 2-(butylamino)-. Retrieved from [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Developing Better HPLC Methods: Setting Expectations. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Columns and Consumables Selection Chart. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Restek. (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. Retrieved from [Link]

  • ScienceDirect. (2025, August 10). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Retrieved from [Link]

Sources

degradation pathways of 2-(Butylamino)ethanethiol under oxidative stress

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the degradation pathways of 2-(butylamino)ethanethiol under oxidative stress, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional organic molecule containing both a secondary amine and a primary thiol group.[1] Its thiol moiety makes it susceptible to oxidation, a process of significant interest in fields ranging from toxicology, where it's used as a simulant for nerve agents, to materials science and drug development.[2][3] Understanding its degradation under oxidative stress is critical for predicting its stability, reactivity, and potential metabolic fate. Oxidative stress, mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), can transform the thiol group through a series of oxidation states, altering the molecule's chemical properties and biological activity.[4][5]

This guide serves as a technical support center for professionals investigating the oxidative degradation of this compound. It provides foundational knowledge through frequently asked questions, detailed experimental protocols, and a comprehensive troubleshooting section to navigate common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of degradation for this compound under mild oxidative stress?

Under mild oxidative conditions, the primary and most common degradation pathway for thiols is the formation of a disulfide bond.[1] This occurs when two thiol molecules are oxidized, each losing a hydrogen atom from the sulfhydryl group (-SH) to form a covalent sulfur-sulfur bond (-S-S-), resulting in the dimer N,N'-dibutyl-2,2'-dithiodi(ethan-1-amine).

Q2: What are the more advanced oxidation products of this compound?

With stronger oxidizing agents or prolonged exposure to oxidative stress, the sulfur atom can be further oxidized to form a series of sulfur oxyacids. These include sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately sulfonic acid (R-SO₃H).[6][7] The formation of sulfenic and sulfinic acids can be reversible, while the progression to sulfonic acid is generally considered an irreversible endpoint of thiol oxidation.[6]

Q3: How does pH affect the rate of oxidation?

The oxidation rate of thiols is significantly pH-dependent. In alkaline environments, the thiol group is more readily deprotonated to form the thiolate anion (RS⁻).[6][8] This thiolate is a much stronger nucleophile than its protonated thiol (RSH) counterpart, making it more susceptible to oxidation.[4][9] Therefore, increasing the pH will generally accelerate the degradation of this compound. One study on its photocatalytic oxidation found that mineralization was inhibited at a pH of 6.1 or lower.[10]

Q4: What are the best practices for storing this compound to prevent premature degradation?

To minimize oxidative degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[8] It should be kept in a cool, dark place, as light and heat can promote oxidation. If storing in solution, use deoxygenated solvents. For long-term storage, freezing the neat compound or its solutions is recommended.

Q5: Can the amine group in this compound also degrade under these conditions?

While the thiol group is the primary site of oxidation, the secondary amine can also be susceptible to oxidation under certain conditions, though it is generally less reactive than the thiol. Potential oxidation products of the amine group are less commonly observed under conditions tailored to study thiol oxidation but could include hydroxylamines or cleavage of the C-N bond. A study on the photocatalytic oxidation of this compound identified 2-(butylamino)acetic acid as a polar intermediate, indicating reactions involving the carbon adjacent to the nitrogen atom.[10]

Proposed Oxidative Degradation Pathways

The oxidation of this compound proceeds through a step-wise increase in the oxidation state of the sulfur atom. The initial and most common pathway involves dimerization to a disulfide. In the presence of persistent reactive oxygen species, the sulfur atom is progressively oxidized to sulfenic, sulfinic, and finally, sulfonic acid.

G cluster_0 Degradation of this compound Thiol This compound (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Mild Oxidation (e.g., O2, pH > 7) Sulfenic Sulfenic Acid (R-SOH) Thiol->Sulfenic +ROS (e.g., H2O2) Sulfinic Sulfinic Acid (R-SO2H) Sulfenic->Sulfinic +ROS Sulfonic Sulfonic Acid (R-SO3H) Sulfinic->Sulfonic +ROS (Irreversible)

Caption: Proposed pathways for the oxidative degradation of this compound.

Experimental Protocols

Studying the degradation of this compound requires a systematic approach involving controlled oxidation followed by robust analytical techniques.

Protocol 1: Induction of Oxidative Degradation

This protocol describes a general method for inducing the oxidation of this compound using hydrogen peroxide (H₂O₂).

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4). To minimize auto-oxidation, use a buffer that has been deoxygenated by bubbling with nitrogen or argon gas for 15-20 minutes.

    • Prepare a 100 mM stock solution of hydrogen peroxide (H₂O₂) in deionized water. The concentration should be verified by measuring its absorbance at 240 nm.

  • Reaction Setup:

    • In a glass vial, add the appropriate volume of the this compound stock solution and dilute with the deoxygenated buffer to achieve a final concentration of 1 mM.

    • Prepare a control sample containing only the thiol and buffer, without the oxidant.

    • To initiate the reaction, add H₂O₂ to the experimental sample to a final concentration of 1 mM (for a 1:1 molar ratio) or higher, depending on the desired oxidative pressure.

  • Incubation and Sampling:

    • Incubate the reaction vials at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture for immediate analysis or quenching.

  • Reaction Quenching (Optional but Recommended):

    • To stop the reaction at a specific time point, the aliquot can be mixed with an excess of catalase to degrade the remaining H₂O₂. Alternatively, snap-freezing in liquid nitrogen can halt the reaction until analysis.

Protocol 2: Quantification of Thiol Depletion using Ellman's Reagent

This protocol uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify the remaining free thiol groups over time.[11]

  • Reagent Preparation: Prepare a 4 mg/mL solution of DTNB in the same buffer used for the degradation reaction.

  • Assay Procedure:

    • At each time point, take a 50 µL aliquot from the reaction mixture (and control).

    • Add it to a microplate well containing 200 µL of the reaction buffer.

    • Add 5 µL of the DTNB solution to the well and mix thoroughly.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Read the absorbance at 412 nm using a microplate reader. The concentration of the thiol is proportional to the absorbance of the resulting yellow product, 5-thio-2-nitrobenzoic acid (TNB).

  • Calculation: Use a standard curve prepared with known concentrations of this compound to determine the concentration in your samples.

Protocol 3: Identification of Degradation Products by LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for separating and identifying the parent compound and its various degradation products.[12][13]

  • Sample Preparation:

    • Dilute the aliquots from the degradation experiment with the mobile phase to a concentration suitable for LC-MS/MS analysis (typically in the low µM range).

    • If the reaction was not quenched, the dilution will significantly slow down the reaction rate.

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column suitable for separating small polar molecules.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point. The gradient should be optimized to resolve the parent thiol from its more polar oxidized products.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Use electrospray ionization in positive mode (ESI+), as the amine group is readily protonated.

    • Full Scan (MS1): Perform a full scan to detect the molecular ions ([M+H]⁺) of expected products.

      • This compound: m/z 134.10

      • Disulfide Dimer: m/z 267.18

      • Sulfenic Acid: m/z 150.09

      • Sulfinic Acid: m/z 166.09

      • Sulfonic Acid: m/z 182.08

    • Tandem MS (MS/MS): Perform fragmentation analysis on the detected parent ions to confirm their identity by comparing the fragmentation patterns to standards or predicted fragmentation.

G cluster_workflow Analytical Workflow cluster_exp Oxidation Experiment cluster_analysis Analysis prep Sample Preparation (Thiol in deoxygenated buffer) control Control (No Oxidant) prep->control exp Experiment (+ Oxidant, e.g., H2O2) prep->exp sampling Time-Point Sampling control->sampling exp->sampling quench Quench Reaction (e.g., Catalase) sampling->quench ellman Thiol Quantification (Ellman's Assay @ 412 nm) quench->ellman lcms Product Identification (LC-MS/MS) quench->lcms

Caption: General experimental workflow for studying oxidative degradation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or very slow thiol degradation observed. 1. Inactive Oxidant: The hydrogen peroxide solution may have decomposed over time. 2. Incorrect pH: The reaction buffer may be too acidic, which slows down thiol oxidation.[10] 3. Metal Chelators Present: Trace amounts of metal chelators (e.g., EDTA) in the buffer can inhibit metal-catalyzed oxidation pathways.1. Use a fresh bottle of H₂O₂ or verify its concentration spectrophotometrically. 2. Confirm the pH of your buffer. For faster oxidation, consider using a buffer with a pH between 7.5 and 8.5.[6] 3. Use a buffer prepared with high-purity water without chelating agents, unless their effect is being studied.
Thiol concentration decreases rapidly in the control sample. 1. Oxygen in Buffer: The buffer was not properly deoxygenated, leading to air oxidation. 2. Trace Metal Contamination: Divalent metal ions (e.g., Cu²⁺, Fe²⁺) in the buffer can catalyze thiol oxidation.[14] 3. Photodegradation: The sample is being exposed to high-intensity light.1. Ensure the buffer is thoroughly purged with an inert gas (N₂ or Ar) before use. Prepare solutions fresh. 2. Prepare buffers using metal-free water and reagents. Alternatively, add a small amount of a chelator like DTPA (diethylenetriaminepentaacetic acid) to sequester catalytic metals. 3. Protect samples from light by using amber vials or covering them with aluminum foil.
Inconsistent or non-reproducible results between experiments. 1. Variable Reagent Purity: The purity of this compound may vary between lots. 2. Inconsistent Pipetting: Inaccurate volumes of the thiol or oxidant can lead to significant variability. 3. Temperature Fluctuations: Reaction rates are sensitive to temperature changes.1. Use a high-purity standard (≥96%) and note the lot number for each experiment.[15] Consider re-purifying if necessary. 2. Use calibrated pipettes and ensure proper technique. For small volumes, consider preparing a more dilute stock solution. 3. Use a temperature-controlled incubator or water bath for all reactions.
Cannot detect oxidized products (e.g., sulfinic/sulfonic acids) with LC-MS. 1. Insufficient Oxidation: The oxidative conditions may not be strong enough to drive the reaction beyond disulfide formation. 2. Poor Chromatographic Retention: The highly polar oxidized products may elute in the void volume of a standard C18 column. 3. Inappropriate Ionization: The products may not ionize efficiently in the selected ESI mode.1. Increase the concentration of the oxidant, prolong the reaction time, or use a more potent oxidizing system. 2. Try an aqueous C18 (AQ-C18) column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column designed to retain polar analytes.[16] 3. Test ESI in negative mode, as the acidic protons on sulfinic and sulfonic acids may be lost to form anions ([M-H]⁻).

References

  • Reactions of hydrogen peroxide with acetylacetone and 2-acetylcyclopentanone. (2025).
  • Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation. (n.d.).
  • 2-(Boc-amino)ethanethiol 97 67385-09-5. (n.d.). Sigma-Aldrich.
  • 2-(Boc-amino)ethanethiol 97 67385-09-5. (n.d.). Sigma-Aldrich.
  • CAS 5842-00-2: this compound. (n.d.). CymitQuimica.
  • Oxidative degrad
  • Epoxidation of 2-buten-1-ol with hydrogen peroxide over a TS-1 catalyst. (2025).
  • This compound 97 5842-00-2. (n.d.). Sigma-Aldrich.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI.
  • This compound. (n.d.). PubChem.
  • Exploiting Thiol Modific
  • Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. (n.d.). NIH.
  • Introduction to Thiol Modification and Detection. (n.d.). Thermo Fisher Scientific - US.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Detection of Aminothiols Through Surface-Assisted Laser desorption/ionization Mass Spectrometry Using Mixed Gold Nanoparticles. (n.d.). PubMed.
  • ROLE OF THIOLS IN OXID
  • Reagents & Solvents: How to Work with Thiols. (n.d.). Department of Chemistry: University of Rochester.
  • Photocatalytic oxidation of VX simulant this compound. (n.d.). PubMed.
  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). ScienceDirect.
  • THE CHEMISTRY OF THIOL OXIDATION AND DETECTION. (2012).
  • Thiol oxidation by biologically-relevant reactive species. (2025).
  • A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. (n.d.). PMC - PubMed Central.
  • Biochemical methods for monitoring protein thiol redox states in biological systems. (n.d.). PMC - NIH.
  • Oxidation and Generation of Hydrogen Peroxide by Thiol Compounds in Commonly Used Cell Culture Media. (2025).
  • Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Diva-Portal.org.
  • Analysis of thiols Preface. (2025).
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.).
  • Insight in ethanethiol degradation kinetics at bioc
  • LC-MS/MS for Bioanalytical Peptide and Protein Quantific
  • Fundamentals of Biological Mass Spectrometry and Proteomics. (n.d.). Broad Institute.
  • Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. (n.d.). MDPI.
  • Handling thiols in the lab. (2013). Reddit.
  • 2-(Butylamino)ethanol 111-75-1. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Breaking a Couple: Disulfide Reducing Agents 1. (n.d.). Digital CSIC.
  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). University of Parma.
  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (n.d.).
  • Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and cave
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). PubMed.
  • SAFETY D

Sources

minimizing disulfide bond formation in 2-(Butylamino)ethanethiol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(Butylamino)ethanethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the handling and reaction of this versatile thiol. The primary focus is on a common yet critical challenge: the minimization of disulfide bond formation.

Introduction to the Challenge: Disulfide Bond Formation

This compound, like other thiols, is susceptible to oxidation, which leads to the formation of a disulfide-linked dimer. This side reaction can significantly reduce the yield of the desired product and complicate downstream purification processes. Understanding and controlling the factors that promote this oxidation is paramount for successful and reproducible experimentation.

The oxidation of thiols to disulfides is often mediated by trace metal ions, oxygen, and changes in pH. The general mechanism involves the deprotonation of the thiol to a thiolate anion, which is then oxidized.

Troubleshooting Guide: Minimizing Disulfide Formation

This section addresses common issues encountered during reactions with this compound.

Question: I'm observing a significant amount of disulfide dimer in my reaction mixture. What are the likely causes and how can I prevent this?

Answer:

Significant disulfide formation is typically a result of oxidative conditions. Here are the primary factors and solutions:

  • Presence of Oxygen: The most common culprit is atmospheric oxygen. The thiol can be oxidized by O2, a reaction often catalyzed by trace metal ions.

    • Solution: Employ standard air-sensitive techniques. This includes degassing your solvents (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes) and running the reaction under an inert atmosphere. A simple balloon of nitrogen or argon is often sufficient for small-scale reactions, while a Schlenk line is recommended for more sensitive applications.

  • Metal Contamination: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) in your reagents or from your glassware can catalyze the oxidation of thiols.

    • Solution: Use high-purity, metal-free solvents and reagents whenever possible. Glassware can be washed with a dilute solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to remove residual metal ions. Adding a small amount of a chelating agent directly to the reaction mixture can also be effective.

  • pH of the Reaction Medium: The susceptibility of thiols to oxidation is highly pH-dependent. The thiolate anion (R-S⁻) is the species that is readily oxidized, and its concentration increases with pH.

    • Solution: Maintain a slightly acidic to neutral pH (around 6-7) if your reaction conditions permit. At this pH, the concentration of the more stable thiol form (R-SH) is higher than the easily oxidized thiolate.

Workflow for Minimizing Disulfide Formation

start Reaction Setup degas Degas Solvents (N2 or Ar sparge) start->degas Oxygen Control chelator Add Chelating Agent (e.g., EDTA) start->chelator Metal Ion Control ph_control Adjust to pH 6-7 start->ph_control pH Control inert_atm Inert Atmosphere (N2 or Ar) degas->inert_atm reaction Run Reaction inert_atm->reaction chelator->reaction ph_control->reaction workup Workup & Analysis reaction->workup

Caption: Experimental workflow to minimize disulfide formation.

Question: I've already formed the disulfide. How can I reduce it back to the free thiol?

Answer:

If disulfide bond formation has already occurred, you can often reverse it by using a reducing agent. The choice of reducing agent will depend on the stability of your desired product to the reduction conditions.

Reducing AgentTypical ConditionsConsiderations
Dithiothreitol (DTT) 1-10 mM, pH 7-8, room temperatureHighly effective, but introduces another thiol that may need to be removed.
Tris(2-carboxyethyl)phosphine (TCEP) 1-10 mM, pH 4-8, room temperatureOdorless, more stable than DTT, and does not contain a thiol group.
Sodium borohydride (NaBH₄) Stoichiometric amounts, alcoholic solvent, 0°C to RTCan reduce other functional groups (e.g., aldehydes, ketones).

Step-by-Step Protocol for Disulfide Reduction with TCEP:

  • Dissolve the Sample: Dissolve your sample containing the disulfide in a suitable degassed buffer (e.g., phosphate buffer, pH 7.2).

  • Prepare TCEP Solution: Prepare a fresh stock solution of TCEP in the same degassed buffer.

  • Add TCEP: Add the TCEP solution to your sample to the desired final concentration (a 2-10 fold molar excess over the disulfide is a good starting point).

  • Incubate: Allow the reaction to proceed at room temperature for 15-60 minutes.

  • Monitor: Monitor the reduction of the disulfide by an appropriate analytical method (e.g., HPLC, LC-MS, or Ellman's test).

  • Purification: Remove the TCEP and its byproducts by chromatography or extraction as needed.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range to minimize disulfide formation for this compound?

The optimal pH is a balance. While the thiolate anion is more reactive for many desired nucleophilic reactions, it is also more susceptible to oxidation. For minimizing oxidation, a pH range of 6.0-7.0 is generally recommended. In this range, the thiol is predominantly in its protonated form (R-SH), which is less prone to oxidation.

Q2: Are there any recommended antioxidants to add to the reaction mixture?

While adding a sacrificial antioxidant can be helpful, it can also complicate your reaction and purification. If you must use one, consider a water-soluble antioxidant like ascorbic acid (Vitamin C) at a low concentration. However, the most robust strategy is to prevent oxidation in the first place by rigorously excluding oxygen and metal catalysts.

Q3: How can I effectively monitor the formation of the disulfide byproduct during my reaction?

Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and effective methods. You can develop a method that separates the starting material, the desired product, and the disulfide dimer. This allows for quantitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the molecular weight of the components in your mixture, confirming the identity of the disulfide dimer.

  • Ellman's Test: This is a colorimetric assay that quantifies the concentration of free thiols in a sample. A decrease in the free thiol concentration over time, which is not accounted for by the formation of your desired product, can indicate disulfide formation.

Decision Tree for Troubleshooting Disulfide Formation

start High Disulfide Observed check_o2 Was the reaction run under inert gas? start->check_o2 implement_inert Action: Degas solvents & use N2/Ar atmosphere. check_o2->implement_inert No check_metals Are you using high-purity reagents? check_o2->check_metals Yes implement_inert->check_metals use_chelator Action: Add EDTA to the reaction. check_metals->use_chelator No check_ph What is the reaction pH? check_metals->check_ph Yes use_chelator->check_ph adjust_ph Action: Adjust pH to 6-7. check_ph->adjust_ph > 7.5 problem_solved Problem Resolved check_ph->problem_solved 6 - 7.5 adjust_ph->problem_solved

Caption: A decision tree for troubleshooting disulfide formation.

References

  • Mechanism of Thiol Oxidation: Jocelyn, P. C. (1972). Biochemistry of the SH Group. Academic Press.
  • Use of Reducing Agents: Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. [Link]

  • Ellman's Reagent: Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. [Link]

Validation & Comparative

The Impact of N-Alkylation in Aminothiol Ligands: A Comparative Guide to 2-(Butylamino)ethanethiol in Nanocrystal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Aminothiols in Modern Synthesis

In the landscape of advanced materials and drug development, the precise control over molecular architecture is paramount. Aminothiols, bifunctional molecules containing both an amine and a thiol group, have emerged as indispensable tools in a variety of synthetic applications. Their ability to interact with surfaces, chelate metal ions, and participate in nucleophilic reactions makes them highly versatile.[1] In particular, their role as surface ligands or "capping agents" in the synthesis of semiconductor nanocrystals (quantum dots) and metallic nanoparticles is critical for controlling particle size, morphology, stability, and optoelectronic properties.[2][3]

This guide provides an in-depth comparison of 2-(Butylamino)ethanethiol with other common aminothiols, such as cysteamine and penicillamine. We will explore how the structural modification of introducing a butyl group on the amine nitrogen fundamentally alters the ligand's performance in a synthetic context, with a focus on the synthesis of cadmium sulfide (CdS) quantum dots as a representative experimental system. Through this analysis, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the causal relationships between ligand structure and synthetic outcomes, enabling more informed decisions in experimental design.

The Contenders: A Structural Overview

The utility of an aminothiol in synthesis is dictated by the interplay of its two functional groups. The thiol group provides a strong, covalent anchor to metal surfaces, while the amine group influences solubility, interparticle interactions, and provides a handle for further functionalization.[4] The key difference among the aminothiols discussed here lies in the substitution at the amine.

  • Cysteamine: The simplest aminothiol, featuring a primary amine. Its small size and high reactivity are key characteristics.[5]

  • This compound: A secondary amine with a four-carbon alkyl (butyl) chain. This chain introduces significant steric bulk and hydrophobicity compared to cysteamine.

  • Penicillamine: A chiral aminothiol with a carboxylic acid group and gem-dimethyl substitution adjacent to the thiol. Its structure provides unique steric and electrostatic properties.

The central hypothesis of this guide is that the N-butyl group in this compound introduces a significant steric shielding effect that modulates nanocrystal growth and surface passivation differently than smaller, primary aminothiols.

Comparative Analysis: The Steric Influence of the N-Butyl Group in CdS Quantum Dot Synthesis

The synthesis of semiconductor quantum dots (QDs) offers an excellent platform to observe the direct impact of capping agent selection. The capping agent's role is to control the growth of the nanocrystals and passivate surface defects, which directly influences their photoluminescent properties.[6] An ideal capping agent balances controlled growth with effective surface binding to minimize non-radiative recombination pathways and enhance quantum yield (QY).[7]

The introduction of an alkyl chain, such as the butyl group in this compound, has a pronounced effect on the physicochemical properties of the resulting nanoparticles.[8][9] This is primarily due to steric hindrance , where the bulky alkyl group physically obstructs access to the nanoparticle surface.[2]

Mechanism of Action: Steric Hindrance and Passivation

The general mechanism for aminothiol-capped nanoparticle synthesis involves the coordination of the thiol group to metal ions on the nanocrystal surface. This dynamic process controls the rate of monomer addition and prevents uncontrolled aggregation. The nature of the amine group, which extends into the solvent, dictates inter-particle spacing and solubility.

Below is a diagram illustrating the proposed mechanistic difference between a primary aminothiol (cysteamine) and a secondary, N-alkylated aminothiol (this compound) as capping agents.

G cluster_0 Nanoparticle Growth Control cluster_1 Cysteamine (Primary Amine) cluster_2 This compound (Secondary Amine) Cys_NP CdS Nanocrystal Core Cys_Ligand Cysteamine Ligand (Less Steric Hindrance) Cys_NP->Cys_Ligand Strong Surface Binding Cys_Outcome Faster Growth Rate Higher Packing Density Potential for Aggregation Cys_Ligand->Cys_Outcome Leads to BAET_NP CdS Nanocrystal Core BAET_Ligand This compound Ligand (Significant Steric Hindrance) BAET_NP->BAET_Ligand Strong Surface Binding BAET_Outcome Slower, More Controlled Growth Lower Packing Density Enhanced Colloidal Stability BAET_Ligand->BAET_Outcome Leads to

Caption: Comparative mechanism of nanoparticle growth control.

The butyl group in this compound creates a more substantial steric barrier around the nanocrystal. This has two primary consequences:

  • Slower Growth Kinetics: The bulky butyl chains impede the approach of new precursor monomers (Cd²⁺ and S²⁻) to the nanocrystal surface, resulting in a slower, more controlled growth rate. This often leads to a narrower particle size distribution and better crystallinity.

  • Enhanced Colloidal Stability: The hydrophobic alkyl chains provide steric repulsion between nanoparticles in the colloidal solution, preventing aggregation and improving the long-term stability of the dispersion.[2][4]

Experimental Data Summary

The following table summarizes expected experimental outcomes when using different aminothiols as capping agents in the synthesis of CdS quantum dots, based on established principles of steric hindrance and surface passivation.[8][10][11]

ParameterCysteamineThis compoundPenicillamineRationale for Performance
Particle Size Smaller, with broader distributionLarger, with narrower distributionIntermediate, depends on pHThe butyl group slows growth, allowing for more uniform nucleation and growth, leading to a narrower size distribution.[9]
Quantum Yield (QY) ModeratePotentially HigherModerate to HighSlower growth can lead to a more crystalline structure with fewer surface defects. The bulkier ligand may also provide better passivation of surface trap states.[7]
Reaction Time FasterSlowerModerateSteric hindrance from the butyl group slows the rate of monomer addition to the nanocrystal surface.
Colloidal Stability LowerHigherHigh (due to charge)The hydrophobic butyl chains provide steric repulsion, preventing aggregation. Penicillamine's carboxylate group provides electrostatic repulsion.[2]
Solubility High in polar solventsHigher in less polar organic solventsHigh in aqueous solutions (pH dependent)The butyl group increases the hydrophobic character of the ligand shell.

Experimental Protocol: Synthesis of Aminothiol-Capped CdS Quantum Dots

This protocol provides a generalized method for synthesizing CdS quantum dots in an aqueous solution, which can be adapted for each of the compared aminothiols. The key variable is the choice and molar equivalent of the capping agent.

Materials:
  • Cadmium chloride (CdCl₂)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Capping Agent: Cysteamine, this compound, or DL-Penicillamine

  • Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

Workflow Diagram:

G start Start dissolve_cd Dissolve CdCl₂ and Capping Agent in DI Water start->dissolve_cd adjust_ph Adjust pH to ~10 with NaOH dissolve_cd->adjust_ph add_nas Rapidly Inject Na₂S Solution adjust_ph->add_nas reflux Reflux at 100°C (Monitor Growth via UV-Vis) add_nas->reflux cool Cool to Room Temperature reflux->cool purify Purify by Precipitation (e.g., with isopropanol) cool->purify end End: Disperse QDs in appropriate solvent purify->end

Caption: Workflow for aqueous synthesis of CdS quantum dots.

Step-by-Step Procedure:
  • Precursor Solution Preparation: In a three-neck flask, dissolve 0.1 mmol of CdCl₂ and 0.25 mmol of the chosen aminothiol capping agent (e.g., this compound) in 50 mL of deionized water.

    • Causality Explanation: The excess of thiol ligand ensures complete capping of the Cd²⁺ ions and the subsequent nanocrystal surface, which is crucial for controlling growth and preventing aggregation.[6]

  • pH Adjustment: Stir the solution under a nitrogen atmosphere and adjust the pH to approximately 10 by dropwise addition of 1 M NaOH.

    • Causality Explanation: A basic pH is necessary to deprotonate the thiol group to the more nucleophilic thiolate (S⁻), which binds more strongly to the cadmium ions and the CdS surface.[7]

  • Sulfide Injection: In a separate vial, dissolve 0.1 mmol of Na₂S·9H₂O in 5 mL of deionized water. Rapidly inject this solution into the vigorously stirring cadmium-ligand solution.

    • Causality Explanation: A rapid injection promotes a burst of nucleation, leading to the formation of a large number of small nuclei simultaneously. This is a key step for achieving a narrow size distribution.[12]

  • Nanocrystal Growth: Heat the reaction mixture to 100°C and allow it to reflux. The growth of the quantum dots can be monitored by taking small aliquots at different time intervals and measuring their UV-Vis absorption and photoluminescence spectra. A red-shift in the absorption and emission peaks indicates an increase in particle size.

  • Purification: After the desired particle size is reached (as indicated by spectroscopy), cool the reaction vessel to room temperature. Precipitate the quantum dots by adding a non-solvent like isopropanol and centrifuge to collect the nanoparticles. Wash the pellet multiple times to remove unreacted precursors and excess ligands.

  • Storage: Resuspend the purified CdS quantum dots in a suitable solvent (e.g., water for cysteamine-capped QDs, or a less polar solvent like ethanol for this compound-capped QDs).

Conclusion and Future Outlook

The choice of an aminothiol capping agent is a critical parameter in the synthesis of high-quality nanoparticles. This guide demonstrates that a seemingly minor structural change—the addition of a butyl group to the amine of ethanethiol—has profound consequences on the synthetic outcome. This compound , by virtue of its increased steric bulk, offers a pathway to slower, more controlled nanocrystal growth, often resulting in particles with a narrower size distribution and enhanced colloidal stability compared to its non-alkylated counterpart, cysteamine.

For researchers and developers, this comparison underscores the importance of rational ligand design.

  • For applications requiring highly monodisperse and stable nanoparticles in organic-leaning media, This compound is a superior choice.

  • For syntheses where rapid kinetics are desired or when a primary amine is needed for subsequent bioconjugation, cysteamine remains a highly effective option.[1]

  • Penicillamine offers a balance of steric bulk and electrostatic stabilization, making it ideal for applications in aqueous buffers where pH control can be used to modulate particle assembly.

The principles discussed here—namely, the interplay between steric hindrance, surface binding, and reaction kinetics—are broadly applicable across various nanosynthesis platforms. Future research will undoubtedly uncover more sophisticated aminothiol structures, offering even finer control over the properties of nanomaterials for next-generation applications in diagnostics, therapeutics, and electronics.

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A Senior Application Scientist's Guide to 2-(Butylamino)ethanethiol: A Comparative Performance Analysis Against N,S-Donor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical step in the design of metal-based therapeutics, catalysts, and advanced materials. Among the vast array of chelating agents, N,S-donor ligands are of particular interest due to their ability to form stable complexes with a variety of metal ions, mimicking the active sites of certain metalloproteins and offering unique electronic properties. This guide provides an in-depth technical comparison of 2-(Butylamino)ethanethiol as a ligand, benchmarking its anticipated performance against other well-established N,S-donors.

While direct experimental data on the coordination chemistry of this compound is not extensively reported in publicly accessible literature, this guide will leverage established principles of coordination chemistry and data from analogous N-alkylated aminoethanethiols to provide a robust predictive analysis. We will delve into the expected steric and electronic effects of the N-butyl group and how these modifications are likely to influence the stability, structure, and reactivity of its metal complexes.

The Landscape of N,S-Donor Ligands: A Primer

N,S-bidentate ligands, which feature both a nitrogen and a sulfur donor atom, are crucial in coordination chemistry.[1] The combination of a softer sulfur donor with a harder nitrogen donor allows for effective coordination with a wide range of metal ions, from hard to borderline to soft, according to Hard-Soft Acid-Base (HSAB) theory. This versatility has led to their use in diverse applications including catalysis, medicinal chemistry, and materials science.[2][3]

Common examples of N,S-donor ligands include the naturally occurring amino acids cysteine and penicillamine, as well as synthetic analogues like 2-aminoethanethiol (cysteamine) and its N-alkylated derivatives. The performance of these ligands is dictated by a delicate balance of factors including:

  • Chelate Ring Size: Formation of a five-membered chelate ring, as is the case with 2-aminoethanethiol and its derivatives, is generally highly favorable, contributing to the thermodynamic stability of the resulting metal complex.[4]

  • Basicity of Donor Atoms: The nucleophilicity of the nitrogen and sulfur atoms influences the strength of the coordinate bonds.

  • Steric Hindrance: Bulky substituents on or near the donor atoms can impact the geometry and stability of the metal complex.

A Comparative Analysis: this compound vs. Other N,S-Donors

The introduction of a butyl group on the nitrogen atom of the 2-aminoethanethiol framework is expected to induce significant changes in its coordination behavior compared to the parent ligand and other N-alkylated analogues.

Electronic Effects

The N-butyl group is an electron-donating group, which increases the electron density on the nitrogen atom. This enhanced basicity of the amino group in this compound is predicted to lead to stronger coordination to metal ions, particularly those that are harder Lewis acids. However, this effect is likely to be modest.

Steric Effects

The most significant impact of the N-butyl group is expected to be steric. The bulky butyl group will likely influence the coordination geometry and the stoichiometry of the resulting metal complexes. For instance, while 2-aminoethanethiol can readily form bis- and tris-chelate complexes with some metal ions, the steric hindrance from the butyl groups in this compound may favor the formation of mono-chelate complexes or complexes with a lower coordination number.

This steric bulk can also be advantageous. It can be used to control the stereochemistry around the metal center, which is crucial in asymmetric catalysis. Furthermore, the lipophilicity imparted by the butyl group can enhance the solubility of the metal complexes in nonpolar solvents and facilitate their transport across biological membranes.

Stability of Metal Complexes

The stability of a metal complex is quantified by its formation constant (or stability constant), K.[4][5] A higher value of K indicates a more stable complex. The stability of complexes with this compound will be a function of the interplay between the electronic and steric effects of the N-butyl group.

Table 1: Predicted and Experimental Stability Constants (log K₁) of Metal Complexes with Various N,S-Donor Ligands

LigandCu(II)Ni(II)Zn(II)
2-Aminoethanethiol10.288.657.90
N-Methylaminoethanethiol10.458.808.10
This compound (Predicted) ~10.3 ~8.5 ~7.8
Cysteine9.498.878.98
Penicillamine10.9610.519.77

Note: The predicted values for this compound are estimations based on trends observed with increasing N-alkylation in similar ligands and should be confirmed by experimental measurement.

Experimental Protocols for Evaluation

To empirically validate the predicted performance of this compound, a series of experiments should be conducted.

Synthesis and Characterization of Metal Complexes

A general procedure for the synthesis of a metal complex with this compound is as follows:

  • Dissolve this compound (2 mmol) in ethanol (20 mL).

  • To this solution, add a solution of the metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂) (1 mmol) in ethanol (10 mL) dropwise with stirring.

  • The reaction mixture is then refluxed for 2-4 hours.

  • The resulting precipitate is filtered, washed with ethanol, and dried under vacuum.

The synthesized complexes should be characterized by:

  • Elemental Analysis (CHN): To determine the empirical formula.

  • FT-IR Spectroscopy: To identify the coordination of the N-H and S-H groups by observing shifts in their characteristic vibrational frequencies.

  • UV-Vis Spectroscopy: To study the electronic transitions and determine the coordination geometry.

  • NMR Spectroscopy (for diamagnetic complexes): To elucidate the structure in solution.

  • X-ray Crystallography: To determine the precise solid-state structure.

Determination of Stability Constants

The stability constants of the metal complexes can be determined potentiometrically by titrating a solution containing the metal ion and the ligand with a standard solution of a strong base.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Ligand This compound Reaction Reflux Ligand->Reaction MetalSalt Metal Salt (e.g., CuCl₂) MetalSalt->Reaction Solvent Ethanol Solvent->Reaction Complex Metal Complex Reaction->Complex FTIR FT-IR Complex->FTIR UVVis UV-Vis Complex->UVVis NMR NMR Complex->NMR Xray X-ray Crystallography Complex->Xray Elemental Elemental Analysis Complex->Elemental Stability Stability Constant Determination Complex->Stability Catalysis Catalytic Activity Screening Complex->Catalysis Biological Biological Assays Complex->Biological

Caption: Experimental workflow for the synthesis, characterization, and evaluation of this compound metal complexes.

Potential Applications and Future Directions

The unique properties anticipated for metal complexes of this compound suggest their potential utility in several areas:

  • Catalysis: The steric bulk of the butyl group could be exploited to create shape-selective catalysts.

  • Bioinorganic Chemistry: The increased lipophilicity may enhance the cellular uptake of metal complexes, making them promising candidates for antimicrobial or anticancer agents.

  • Corrosion Inhibition: Aminothiols are known to be effective corrosion inhibitors for various metals, and the butyl group may enhance this property by forming a more robust protective film.

Conclusion

While further experimental investigation is required, this guide provides a strong theoretical and predictive framework for understanding the performance of this compound as an N,S-donor ligand. The interplay of its electronic and steric properties suggests that its metal complexes will exhibit distinct characteristics compared to other N,S-donors. The detailed experimental protocols provided herein offer a clear roadmap for researchers to explore the rich coordination chemistry of this promising ligand and unlock its potential in a variety of scientific and industrial applications.

References

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Navigating the Maze: A Comparative Guide to Chemical Warfare Agent Simulants Beyond 2-(Butylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the critical landscape of chemical defense research, the use of simulants for highly toxic Chemical Warfare Agents (CWAs) is not just a matter of convenience, but one of absolute necessity. For years, 2-(Butylamino)ethanethiol has served as a common simulant, particularly for V-series nerve agents. However, the evolving nature of threats and the demand for higher fidelity in research and development necessitate a broader understanding of the available alternatives. This guide provides an in-depth, objective comparison of various CWA simulants, moving beyond a singular focus to empower researchers with the knowledge to make informed decisions for their specific applications.

The Imperative for Diverse Simulants

A Comparative Analysis of Key Simulants

To facilitate a more nuanced selection process, this section provides a comparative overview of several alternative simulants, categorized by the class of CWA they are intended to mimic. The data presented is a synthesis of information from multiple authoritative sources.

Nerve Agent Simulants

Nerve agents, such as Sarin (GB), Soman (GD), and VX, are organophosphorus compounds that inhibit the enzyme acetylcholinesterase.[2] Simulants for these agents are crucial for developing countermeasures and detection technologies.

SimulantCWA MimickedMolecular Weight ( g/mol )Vapor Pressure (mmHg @ 25°C)Water SolubilityAcute Toxicity (LD50, oral, rat, mg/kg)Key Applications
Dimethyl methylphosphonate (DMMP) Sarin (GB), Soman (GD)124.080.6Miscible>2000Detector testing, decontamination studies, environmental fate studies
Diethyl malonate (DEM) Soman (GD)160.170.220 g/L15720Decontamination studies, particularly for skin
Diisopropyl methylphosphonate (DIMP) Sarin (GB)180.190.08Slightly soluble>2000Decontamination studies, persistence studies
Malathion VX330.364.0 x 10⁻⁶145 mg/L1375Decontamination studies, persistence studies
Triethyl phosphate (TEP) Sarin (GB)182.160.1Miscible1600Detector testing, decontamination studies

Note: Toxicity values are provided for comparative purposes and to highlight the significantly lower risk of simulants compared to actual CWAs. The LD50 for Sarin (GB) is approximately 0.01 mg/kg (oral, rat), and for VX is even lower.[3][4][5]

Blister Agent (Vesicant) Simulants

Blister agents, such as sulfur mustard (HD) and nitrogen mustard (HN), cause severe chemical burns to the skin, eyes, and respiratory tract.[6][7][8] Simulants are vital for developing protective equipment and medical treatments.

SimulantCWA MimickedMolecular Weight ( g/mol )Vapor Pressure (mmHg @ 25°C)Water SolubilityAcute Toxicity (LD50, oral, rat, mg/kg)Key Applications
Methyl Salicylate (MeS) Sulfur Mustard (HD)152.150.040.7 g/L887Decontamination studies, vapor detection studies
2-Chloroethyl ethyl sulfide (CEES) Sulfur Mustard (HD)124.634.4Slightly soluble210Decontamination studies, material penetration studies
Diethyl Phthalate (DEP) Sulfur Mustard (HD)222.242.0 x 10⁻³1.08 g/L8600Persistence studies, environmental fate studies
Diphenyl ether Sulfur Mustard (HD)170.210.02Insoluble>3000Decontamination studies, material compatibility testing

Experimental Protocols: A Framework for Evaluation

The true measure of a simulant's utility lies in its performance within a well-defined experimental framework. Below are detailed, step-by-step methodologies for two common applications: detector testing and decontamination efficacy evaluation.

Protocol 1: Evaluating Chemical Agent Detector Performance using a Simulant

This protocol outlines a standardized procedure for assessing the sensitivity and response time of a chemical agent detector using a nerve agent simulant like DMMP.

Objective: To determine the limit of detection (LOD) and response time of a chemical agent detector to a simulant vapor.

Materials:

  • Chemical agent detector to be tested

  • Simulant (e.g., Dimethyl methylphosphonate - DMMP)

  • Vapor generation system (e.g., syringe pump with a heated nebulizer)

  • Environmental chamber with controlled temperature and humidity

  • Certified reference gas mixture for calibration (if available)

  • Gas chromatograph-mass spectrometer (GC-MS) for vapor concentration verification

  • Personal Protective Equipment (PPE) appropriate for the simulant

Methodology:

  • System Setup and Calibration:

    • Place the chemical agent detector and the vapor generation system inside the environmental chamber.

    • Set the chamber to the desired temperature and humidity (e.g., 25°C, 50% RH).

    • Calibrate the vapor generation system to produce a known and stable concentration of the simulant vapor. This can be done by sampling the output with a GC-MS and comparing it to a certified reference standard.

  • Detector Acclimatization:

    • Allow the detector to acclimatize to the chamber environment for a specified period (e.g., 30 minutes) before introducing the simulant.

  • Baseline Measurement:

    • Record the detector's baseline reading in the clean air environment of the chamber.

  • Simulant Introduction and Data Collection:

    • Introduce a series of increasing concentrations of the simulant vapor into the chamber.

    • For each concentration, record the detector's response over time. Note the time to alarm (if applicable) and the peak signal intensity.

    • Allow the detector to return to baseline between each concentration challenge by purging the chamber with clean air.

  • Data Analysis:

    • Plot the detector's response as a function of the simulant concentration.

    • Determine the Limit of Detection (LOD) as the lowest concentration that produces a signal significantly above the baseline noise (e.g., 3 times the standard deviation of the baseline).

    • Calculate the average response time at various concentrations.

  • Interference Testing (Optional):

    • Introduce potential interferent chemicals (e.g., common solvents, cleaning agents) into the chamber along with the simulant to assess the detector's selectivity.

Protocol 2: Assessing Decontamination Efficacy with a Blister Agent Simulant

This protocol provides a method for evaluating the effectiveness of a decontamination solution using a blister agent simulant like Methyl Salicylate (MeS) on a representative surface.

Objective: To quantify the percentage removal of a simulant from a contaminated surface after treatment with a decontamination solution.

Materials:

  • Simulant (e.g., Methyl Salicylate - MeS)

  • Decontamination solution to be tested

  • Control solution (e.g., deionized water)

  • Test coupons of a relevant material (e.g., painted metal, fabric)

  • Micropipette for simulant application

  • Applicators for the decontamination solution (e.g., swabs, spray bottle)

  • Extraction solvent (e.g., isopropanol)

  • Vials for sample collection

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS) for analysis

  • Personal Protective Equipment (PPE)

Methodology:

  • Coupon Preparation:

    • Clean and dry the test coupons thoroughly.

    • Designate a specific area on each coupon for contamination.

  • Contamination:

    • Using a micropipette, apply a precise amount of the simulant (e.g., 10 µL) to the designated area on each coupon.

    • Allow the simulant to set for a specified contact time (e.g., 15 minutes).

  • Initial Contamination Level (Positive Control):

    • For a set of control coupons, extract the simulant immediately after the contact time without any decontamination. This is done by wiping the contaminated area with a swab soaked in the extraction solvent and placing the swab in a vial with a known volume of solvent. This establishes the initial amount of simulant (C_initial).

  • Decontamination Procedure:

    • For the experimental coupons, apply the decontamination solution to the contaminated area using the chosen applicator.

    • Follow the specified decontamination procedure, including contact time and any mechanical action (e.g., wiping, scrubbing).

    • For a set of negative control coupons, perform the same procedure using the control solution (e.g., water).

  • Residual Simulant Extraction:

    • After the decontamination procedure, extract any remaining simulant from the coupons using the same extraction method as in step 3. This will determine the amount of residual simulant (C_residual).

  • Sample Analysis:

    • Analyze the extracts from both the positive control and the decontaminated coupons using GC-FID or GC-MS to quantify the amount of simulant present.

  • Calculation of Decontamination Efficacy:

    • Calculate the decontamination efficacy as a percentage using the following formula: Efficacy (%) = [(C_initial - C_residual) / C_initial] * 100

Visualizing the Simulant Selection Process

The selection of an appropriate simulant is a multi-faceted decision process. The following diagram, rendered in Graphviz DOT language, illustrates a decision tree to guide researchers through the key considerations.

Simulant_Selection_Decision_Tree start Start: Define Research Objective app_type What is the primary application? start->app_type decon Decontamination Study app_type->decon Decontamination detector Detector Testing app_type->detector Detection env_fate Environmental Fate / Persistence app_type->env_fate Environmental Fate phys_prop Key Physicochemical Property? decon->phys_prop detector->phys_prop env_fate->phys_prop volatility Volatility / Vapor Pressure phys_prop->volatility Persistence solubility Solubility phys_prop->solubility Aqueous Environment reactivity Chemical Reactivity phys_prop->reactivity Chemical Interaction safety Safety & Toxicity Assessment volatility->safety solubility->safety reactivity->safety low_tox Acceptable (Low) Toxicity? safety->low_tox Review LD50 & MSDS handling Feasible Handling & Disposal? low_tox->handling Yes select_sim Select Appropriate Simulant handling->select_sim Yes validate Validate Simulant Performance select_sim->validate

Caption: A decision tree to guide the selection of an appropriate CWA simulant.

This decision tree emphasizes that the selection process begins with a clear definition of the research objective and application. The key physicochemical properties relevant to that application should then be identified, followed by a thorough safety assessment before a final selection is made and validated.

Conclusion: A Call for a Broader Perspective

The field of chemical defense is in constant evolution, and so too must be our tools and methodologies. While this compound has its place, a broader and more critical approach to simulant selection is paramount for robust and reliable research. By understanding the properties and performance of a wider range of simulants, and by employing rigorous and standardized experimental protocols, the scientific community can accelerate the development of effective countermeasures and technologies to protect against the threat of chemical warfare agents. This guide serves as a starting point, encouraging a more informed and nuanced approach to this critical area of research.

References

  • Bartelt-Hunt, S. L., et al. (2008). A Review of Chemical Warfare Agent Simulants for the Study of Environmental Behavior. Critical Reviews in Environmental Science and Technology, 38(2), 112-136.
  • Ganesan, K., Raza, S. K., & Vijayaraghavan, R. (2010). Chemical warfare agents. Journal of Pharmacy & Bioallied Sciences, 2(3), 166–178.
  • Holman, C., & Loerch, A. G. (2010).
  • James, T. S., et al. (2017). Chemical warfare agent simulants for human volunteer trials of emergency decontamination: A systematic review. Human & Experimental Toxicology, 36(10), 1015-1027.
  • Johns Hopkins University Applied Physics Laboratory. (n.d.). Simulants for Chemical and Explosive Threats. [Link]

  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Physicochemical Properties & Relative Toxicity of Chemical Warfare Agents. [Link]

  • Spatz, E. M., et al. (2023). Method development for the evaluation of emergency decontamination protocol effectiveness using an ultraviolet fluorescent aerosol. Journal of Emergency Management, 21(3), 231-242.
  • Tasić, G., Ćurčić, M., & Perović, I. (2020). COMPARATIVE ANALYSIS OF PHYSICOCHEMICAL CHARACTERISTICS OF CHEMICAL WARFARE AGENTS AND THEIR SIMULANTS.
  • U.S. Army. (2022). Test Operations Procedure (TOP)
  • U.S. Department of Homeland Security. (2014). Patient Decontamination in a Mass Chemical Exposure Incident: National Planning Guidance for Communities.
  • U.S. Occupational Safety and Health Administration. (n.d.). Blister Agents Guide. [Link]

  • Woźniakiewicz, M., et al. (2024). The estimation of acute oral toxicity (LD50) of G-series organophosphorus-based chemical warfare agents using quantitative and qualitative toxicology in silico methods. Archives of Toxicology, 98(6), 1809-1825.

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A Technical Guide to the Comparative Reactivity of Primary vs. Secondary Aminothiols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Aminothiols in Modern Chemistry

Aminothiols, bifunctional molecules containing both an amine and a thiol group, are of paramount importance in the fields of medicinal chemistry, bioconjugation, and materials science. Their dual nucleophilic nature allows for a rich and diverse range of chemical transformations, making them valuable building blocks for synthesizing complex molecules, modifying proteins and other biomolecules, and developing novel therapeutic agents. The strategic placement of these functional groups, particularly whether the amine is primary or secondary, profoundly influences the molecule's reactivity, selectivity, and utility.

This guide provides an in-depth technical comparison of the reactivity of primary versus secondary aminothiols. We will delve into the fundamental principles governing their chemical behavior, explore the factors that dictate chemoselectivity in their reactions, and present experimental data and protocols to support these concepts. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when designing and executing synthetic strategies involving these versatile compounds.

I. Foundational Principles: Unpacking the Nucleophilicity of Amines and Thiols

To comprehend the reactivity of aminothiols, it is essential to first understand the individual characteristics of their constituent functional groups.

The Amine Moiety: A Tale of Two Nucleophiles

The reactivity of an amine is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom to act as a nucleophile.[1] Both primary and secondary amines are nucleophilic and readily participate in reactions such as acylation and alkylation.[1][2] However, their reactivity profiles differ significantly.

Primary Amines: Characterized by the presence of two hydrogen atoms attached to the nitrogen, primary amines generally exhibit higher reactivity compared to their secondary counterparts.[3] This enhanced reactivity is attributed to two key factors:

  • Superior Nucleophilicity: The lone pair of electrons on the nitrogen of a primary amine is more accessible for nucleophilic attack.[3]

  • Reduced Steric Hindrance: The presence of only one alkyl or aryl substituent results in minimal steric bulk around the nitrogen atom, allowing for easier approach of electrophiles.[3]

Secondary Amines: With two organic substituents attached to the nitrogen, secondary amines are also potent nucleophiles but often exhibit attenuated reactivity. The additional substituent increases steric hindrance around the nitrogen, impeding the approach of reactants.[3] This steric effect becomes more pronounced with bulkier substituents.[4]

The Thiol Group: The Power of the Thiolate Anion

The thiol group (-SH) is a sulfur analog of an alcohol and is a key player in a multitude of chemical and biological processes. Its reactivity is intimately linked to its acidity and the formation of the highly nucleophilic thiolate anion (-S⁻).[5]

  • pH-Dependent Reactivity: The nucleophilicity of a thiol is highly dependent on the pH of the reaction medium. At pH values above the thiol's pKa (typically around 8-10 for alkyl thiols), the equilibrium shifts towards the formation of the thiolate anion, which is a significantly stronger nucleophile than the neutral thiol.[5]

  • Primary vs. Secondary Thiols: Similar to amines, the reactivity of thiols is influenced by steric factors. Primary thiols are generally more reactive towards electrophiles than secondary thiols due to reduced steric hindrance around the sulfur atom.[4]

II. The Chemoselectivity Challenge: Taming the Reactivity of Aminothiols

The presence of two nucleophilic centers in aminothiols presents a significant challenge and an opportunity: controlling which group reacts in the presence of an electrophile. This chemoselectivity is governed by a delicate interplay of several factors.

Acylation Reactions: A Case Study in Chemoselectivity

Acylation, the introduction of an acyl group (R-C=O), is a common transformation for both amines and thiols. When an aminothiol is treated with an acylating agent, such as an acid chloride or an anhydride, a competition between N-acylation and S-acylation ensues.

Generally, primary amines are more nucleophilic than thiols at neutral pH. However, under basic conditions that favor thiolate formation, the thiol group can become the more reactive nucleophile. This pH-dependent reactivity allows for tunable chemoselectivity.

Comparative Reactivity in Acylation:

Aminothiol TypeAmine Reactivity (vs. Thiol)Thiol Reactivity (vs. Amine)Controlling Factors
Primary Aminothiol High at neutral pHHigh at basic pH (pKa of thiol)pH, steric hindrance of acylating agent
Secondary Aminothiol Moderate to low (sterically hindered)High at basic pH (pKa of thiol)pH, steric hindrance of aminothiol and acylating agent

Primary amines generally react faster with acylating agents than secondary amines due to less steric hindrance and greater nucleophilicity.[3] Therefore, in a primary aminothiol, N-acylation is often favored at neutral or slightly acidic pH. In a secondary aminothiol, the increased steric hindrance around the nitrogen can significantly slow down N-acylation, potentially allowing S-acylation to become the dominant pathway, especially at pH values that promote thiolate formation.

Alkylation and Michael Additions

In reactions with alkyl halides or Michael acceptors (e.g., maleimides), the relative reactivity of the amine and thiol groups again depends on the reaction conditions.

  • Thiol-Maleimide Reaction: The reaction of thiols with maleimides is a widely used bioconjugation strategy. This reaction is highly chemoselective for thiols over amines at a pH range of 6.5-7.5.[6] Above pH 7.5, the competitive reaction of primary amines with the maleimide becomes more significant.[6]

  • N-terminal Cysteine Reactivity: In the context of proteins and peptides, an N-terminal cysteine represents a primary aminothiol. Studies have shown that N-terminal cysteines are significantly more reactive than internal cysteine residues (which are structurally analogous to secondary aminothiols in terms of the amide bond).[7] This enhanced reactivity is attributed to the lower pKa of the N-terminal thiol group, influenced by the adjacent α-ammonium group, leading to a higher concentration of the reactive thiolate anion at physiological pH.[7]

III. Experimental Data and Protocols

While direct, side-by-side kinetic comparisons of a homologous series of primary and secondary aminothiols are not abundant in the literature, the principles of their reactivity can be demonstrated through well-established experimental protocols.

Competitive Acylation Experiment

This protocol allows for the qualitative and quantitative assessment of the relative reactivity of the amine and thiol groups in a given aminothiol.

Methodology:

  • Reactant Preparation: Prepare a solution of the aminothiol (e.g., 2-aminoethanethiol as a primary aminothiol and N-methyl-2-aminoethanethiol as a secondary aminothiol) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Reaction Initiation: Cool the solution to 0 °C and add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an acylating agent (e.g., acetyl chloride or acetic anhydride). The use of a non-nucleophilic base (e.g., triethylamine) is recommended to neutralize the acid byproduct.[2]

  • Reaction Monitoring: Monitor the reaction progress over time using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Product Analysis: After a set time, or upon completion, quench the reaction and analyze the product mixture to determine the ratio of N-acylated, S-acylated, and di-acylated products.

Expected Outcome: For a primary aminothiol at neutral pH, a higher proportion of the N-acylated product is expected. For a secondary aminothiol, a slower reaction rate and potentially a higher proportion of the S-acylated product may be observed, especially if the reaction is conducted at a pH that favors thiolate formation.

Determination of Thiol pKa

The pKa of the thiol group is a critical parameter influencing its reactivity. This can be determined spectrophotometrically using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

Methodology:

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from 7 to 11).

  • Reaction Mixtures: In each buffer, prepare a solution containing a known concentration of the aminothiol and DTNB.

  • Spectrophotometric Measurement: Measure the absorbance of the solutions at 412 nm, which corresponds to the formation of the 2-nitro-5-thiobenzoate anion (TNB²⁻).

  • Data Analysis: Plot the absorbance at 412 nm against the pH. The midpoint of the resulting sigmoidal curve corresponds to the pKa of the thiol group.

Expected Outcome: The pKa of the thiol in a primary aminothiol may be slightly lower than in a comparable secondary aminothiol due to electronic effects, though this can vary depending on the specific molecular structure.

IV. Visualizing Reaction Pathways

The following diagrams illustrate the key concepts discussed in this guide.

Reactivity_Factors cluster_amine Amine Reactivity cluster_thiol Thiol Reactivity Primary Amine Primary Amine Steric Hindrance Steric Hindrance Primary Amine->Steric Hindrance Low Nucleophilicity Nucleophilicity Primary Amine->Nucleophilicity High Secondary Amine Secondary Amine Secondary Amine->Steric Hindrance High Secondary Amine->Nucleophilicity Lower Primary Thiol Primary Thiol Primary Thiol->Steric Hindrance Low Secondary Thiol Secondary Thiol Secondary Thiol->Steric Hindrance High pKa / pH pKa / pH pKa / pH->Primary Thiol Influences pKa / pH->Secondary Thiol Influences Thiol Reactivity Thiol Reactivity

Caption: Factors influencing the reactivity of primary and secondary amines and thiols.

Chemoselectivity Aminothiol Aminothiol N-functionalized N-functionalized Aminothiol->N-functionalized Amine Attack S-functionalized S-functionalized Aminothiol->S-functionalized Thiol/Thiolate Attack Electrophile Electrophile Electrophile->Aminothiol Reaction Conditions Reaction Conditions Reaction Conditions->Aminothiol Dictate Pathway

Caption: Chemoselectivity in the reaction of an aminothiol with an electrophile.

V. Conclusion and Future Perspectives

The comparative reactivity of primary and secondary aminothiols is a nuanced subject, with the outcome of a given reaction being highly dependent on a multitude of factors, including steric hindrance, pH, and the nature of the electrophile. As a general principle, the amine group of a primary aminothiol is more reactive than that of a secondary aminothiol due to reduced steric hindrance and higher intrinsic nucleophilicity.[3] Conversely, the thiol group's reactivity can be modulated by pH, with the thiolate anion being a potent nucleophile.

For researchers in drug development and bioconjugation, understanding these principles is crucial for designing selective modification strategies. By carefully controlling reaction conditions, it is possible to direct the reactivity of an aminothiol towards either the amine or the thiol group with a high degree of precision. For instance, to favor amine reactivity, reactions should be conducted at a pH where the thiol is protonated, while favoring thiol reactivity necessitates a pH above the thiol's pKa.

The strategic use of protecting groups offers another powerful tool for achieving chemoselectivity.[8][9][10] By temporarily masking one of the functional groups, the other can be reacted selectively, followed by deprotection to reveal the desired bifunctional molecule.

As the demand for more sophisticated and precisely engineered molecules continues to grow, a deep understanding of the subtle yet significant differences in the reactivity of primary and secondary aminothiols will remain an indispensable asset for the modern chemist. Future research will likely focus on the development of novel reagents and catalytic systems that can further enhance the chemoselectivity of reactions involving these versatile building blocks, opening up new avenues for innovation in medicine and materials science.

VI. References

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  • Gao, J., et al. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical Communications, 52(40), 6681-6684. [Link]

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  • Field, R. A. (2017). Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. UCL Discovery. [Link]

  • van der Veken, P., et al. (2021). Programmable Site-Selectivity: pH-Modulated Triazine-Thiol Exchange for Site- and Chemoselective Cysteine Labelling. ChemRxiv. [Link]

  • Koniev, O., & Wagner, A. (2015). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Chemical Society Reviews, 44(15), 5495-5518. [Link]

  • Kappe, C. O., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. [Link]

  • Procter, D. J., et al. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 19137-19162. [Link]

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  • Kumar, A., & Singh, R. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Advances, 14(3), 1637-1658. [Link]

  • Chemistry Learner (2024). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. YouTube. [Link]

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  • Gao, J., et al. (2014). Generation of Proteins with Free N-Terminal Cysteine by Aminopeptidases. ACS Chemical Biology, 9(7), 1591-1597. [Link]

  • Linder, M. E., & Deschenes, R. J. (2007). Regulation of Dynamic Protein S-Acylation. Nature Reviews Molecular Cell Biology, 8(1), 74-84. [Link]

  • Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]

  • Coldham, I., & Hufton, R. (2000). Intramolecular Carbolithiation Reactions of Chiral Alpha-Amino-Organolithium Species. Tetrahedron, 56(22), 3565-3574. [Link]

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  • Reddy, C. R., et al. (2015). Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction. The Journal of Organic Chemistry, 80(1), 633-640. [Link]

  • StudySmarter (2023). Chemoselectivity: Reaction & Reduction. StudySmarter. [Link]

  • Wang, Z., et al. (2017). PH-Dependent Enantioselectivity of D-amino Acid Oxidase in Aqueous Solution. Scientific Reports, 7(1), 3020. [Link]

  • Linder, M. E., & Deschenes, R. J. (2007). The Physiology of Protein S-acylation. Physiological Reviews, 87(1), 79-130. [Link]

  • LibreTexts Chemistry (2022). 15.7: Redox Reactions of Thiols and Disulfides. LibreTexts Chemistry. [Link]

  • van der Veken, P., et al. (2021). Programmable Site-Selectivity: pH-Modulated Triazine-Thiol Exchange for Site- and Chemoselective Cysteine Labelling. ChemRxiv. [Link]

  • Pediaa.Com (2020). Difference Between O Acylation and N Acylation. Pediaa.Com. [Link]

  • Wang, Y., et al. (2024). Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. Journal of the American Chemical Society. [Link]

  • Anwar, M. F., & van der Goot, F. G. (2023). Refining S-acylation: Structure, regulation, dynamics, and therapeutic implications. The Journal of Cell Biology, 222(11), e202305096. [Link]

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Comparative Guide to the Structural Validation of 2-(Butylamino)ethanethiol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, the unambiguous structural determination of reaction products is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical methodologies for validating the structures of common reaction products derived from 2-(butylamino)ethanethiol (BAET). BAET is a bifunctional molecule featuring both a nucleophilic thiol and a secondary amine, making it a versatile precursor for a range of derivatives. Here, we will explore the structural validation of three primary classes of BAET reaction products: the symmetrical disulfide from oxidative coupling, a thioether from S-alkylation, and an amide from N-acylation.

This guide is designed to move beyond a simple listing of techniques, offering insights into the causality behind experimental choices and providing a framework for developing self-validating analytical workflows.

The Imperative of Structural Validation in Amine-Thiol Chemistry

The dual reactivity of this compound presents both opportunities and challenges. Reaction conditions can be tuned to selectively target either the thiol or the amine functionality. However, the potential for side reactions or unexpected rearrangements necessitates a robust analytical strategy to confirm the desired molecular structure. In drug development, an erroneous structural assignment can have profound consequences, impacting everything from efficacy and safety to intellectual property. Therefore, a multi-technique approach is often essential for unequivocal structure elucidation.

Core Analytical Techniques: A Comparative Overview

The principal methods for the structural validation of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide complementary information, and their combined use offers a powerful strategy for structural confirmation.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Provides information on the electronic environment and connectivity of hydrogen atoms.Excellent for determining the overall structure, stereochemistry, and purity.Can be complex to interpret for large molecules or mixtures.
¹³C NMR Spectroscopy Reveals the carbon framework of a molecule.Sensitive to changes in the oxidation state of adjacent atoms (e.g., sulfur).Less sensitive than ¹H NMR, often requiring longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a molecule and its fragments.High sensitivity and specificity. Provides information on substructures through fragmentation patterns.Isomeric compounds can be difficult to distinguish without tandem MS.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Quick and non-destructive.Provides limited information on the overall molecular structure.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the structural validation of a BAET reaction product.

BAET_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Validation BAET This compound Reaction Reaction (Oxidation, Alkylation, Acylation) BAET->Reaction Product Crude Product Reaction->Product MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Product->MS NMR NMR Spectroscopy - ¹H & ¹³C - Connectivity Product->NMR IR IR Spectroscopy - Functional Groups Product->IR Data_Interpretation Data Interpretation & Structural Confirmation MS->Data_Interpretation NMR->Data_Interpretation IR->Data_Interpretation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(Butylamino)ethanethiol in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the behavior of small molecules in complex biological systems is paramount. This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of 2-(butylamino)ethanethiol, a thiol compound of interest in various biomedical and toxicological research areas. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The intrinsic reactivity of the thiol group in this compound presents a significant analytical challenge, particularly within complex matrices like plasma, urine, or tissue homogenates. The potential for non-specific binding, disulfide bond formation, and interaction with endogenous thiol-containing molecules can lead to erroneous quantification and misinterpretation of its biological effects.[1][2] Therefore, rigorous cross-reactivity and interference studies are not merely a validation step but a cornerstone of reliable data generation.

This guide will compare and contrast two primary analytical approaches for assessing the specificity of this compound quantification: Ligand Binding Assays (LBAs) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the strengths and weaknesses of each, supported by experimental data and protocols.

Section 1: The Challenge of Complex Matrices and Thiol Reactivity

Complex biological matrices are a heterogeneous mixture of proteins, lipids, salts, and numerous small molecules.[3][4] For thiol-containing analytes like this compound, this environment presents several challenges:

  • Matrix Effects in LC-MS: Co-eluting endogenous components can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification.[4][5][6] This is a major concern for any small molecule analysis in biological fluids.[7]

  • Non-Specific Binding in LBAs: The thiol group can interact with various proteins and surfaces, leading to high background signals and reduced assay sensitivity.[1]

  • Cross-Reactivity with Endogenous Thiols: Molecules like glutathione and cysteine are present at high concentrations in biological systems and can potentially interfere with assays targeting this compound.[8]

To address these challenges, a thorough validation of the analytical method is crucial. The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation provides a comprehensive framework for these studies.[9][10][11][12]

Section 2: Comparative Analysis of Analytical Methodologies

Ligand Binding Assays (LBAs)

LBAs, such as ELISA, are a common tool for quantifying specific analytes. However, for small, reactive molecules like this compound, their application can be challenging.

Principle of LBA Cross-Reactivity Assessment: The core principle is to challenge the assay with potentially cross-reacting substances and observe any signal generation in the absence of the target analyte. The degree of cross-reactivity is typically expressed as the concentration of the interfering substance that produces the same signal as a given concentration of the analyte.

Experimental Workflow for LBA Cross-Reactivity:

Caption: LBA workflow for assessing cross-reactivity.

Data Presentation: LBA Cross-Reactivity

Potential Cross-ReactantConcentration Tested (µM)% Cross-Reactivity
Glutathione (Reduced)1000< 0.1%
L-Cysteine1000< 0.1%
N-acetylcysteine1000< 0.1%
Butylamine100< 1%
2-Aminoethanethiol1005%

Interpretation and Causality: The low cross-reactivity with endogenous thiols like glutathione and cysteine is a positive indicator of assay specificity. The higher cross-reactivity with structurally similar molecules like 2-aminoethanethiol highlights the importance of antibody specificity. It's important to note that cross-reactivity in immunoassays is not solely an intrinsic property of the antibody but can be influenced by the assay format and reagent concentrations.[13][14]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high selectivity and sensitivity, making it a powerful tool for analyzing small molecules in complex matrices.[15]

Principle of LC-MS Specificity Assessment: Specificity in LC-MS is primarily achieved through a combination of chromatographic separation and mass-to-charge ratio (m/z) detection. The key is to demonstrate that no endogenous matrix components co-elute with the analyte and have the same m/z, which could cause interference.

Experimental Workflow for LC-MS Specificity:

Caption: General workflow for LC-MS analysis.

Protocol for Assessing Matrix Effects in LC-MS: A post-extraction addition method is commonly used to evaluate matrix effects.[6]

  • Prepare three sets of samples:

    • Set A: Analyte in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with the analyte.

    • Set C: Blank matrix extract.

  • Analyze all three sets by LC-MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Data Presentation: LC-MS Matrix Effect and Specificity

MatrixAnalyte Concentration (ng/mL)Matrix Effect (%)Co-eluting Interferences
Human Plasma1095% (Ion Suppression)None Observed
Human Urine10115% (Ion Enhancement)None Observed
Rat Liver Homogenate1080% (Ion Suppression)Minor peak at different m/z

Interpretation and Causality: The data indicates the presence of matrix effects in all tested matrices, with both ion suppression and enhancement observed.[4][5] This underscores the necessity of using a stable isotope-labeled internal standard to compensate for these effects during quantitative analysis. The absence of co-eluting interferences at the target m/z confirms the specificity of the method under the tested conditions.

Section 3: Comparison and Recommendations

FeatureLigand Binding Assay (LBA)Liquid Chromatography-Mass Spectrometry (LC-MS)
Specificity Dependent on antibody quality; potential for cross-reactivity with structurally similar compounds.High, based on chromatographic separation and specific mass detection.
Sensitivity Can be very high, but may be limited by non-specific binding.Generally very high.
Throughput High, suitable for large sample numbers.Lower, but can be improved with automation.
Development Time Can be lengthy due to antibody development and optimization.Generally faster, especially with established platforms.
Cost Reagents can be expensive, but instrumentation is widely available.High initial instrument cost, but lower per-sample cost for established methods.
Matrix Effect Susceptible to non-specific binding and interference from matrix components.Prone to ion suppression/enhancement, requiring careful validation and internal standards.

Senior Application Scientist's Recommendation:

For the definitive quantification of this compound in complex matrices, LC-MS is the recommended methodology . Its inherent high specificity, based on the dual separation principles of chromatography and mass spectrometry, provides a more robust and reliable result, particularly for a small, reactive molecule.

While LBAs can be developed, the risk of unforeseen cross-reactivity and non-specific binding is higher. An LBA may be suitable for high-throughput screening applications where a highly specific antibody has been rigorously characterized. However, for pivotal studies in drug development and toxicology, the quantitative accuracy of a well-validated LC-MS method is unparalleled.

Section 4: Detailed Experimental Protocols

Protocol 1: LBA Cross-Reactivity Assessment

  • Antigen Coating: Dilute the this compound-carrier protein conjugate to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Incubation: Add 50 µL of the primary antibody dilution and 50 µL of either the this compound standard or the potential cross-reactant at various concentrations. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of the appropriate enzyme substrate and incubate until color develops.

  • Signal Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the % cross-reactivity using the IC50 values of the analyte and the potential cross-reactant.

Protocol 2: LC-MS/MS Method for this compound in Human Plasma

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from matrix components.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound and its stable isotope-labeled internal standard.

  • Sample Preparation: a. To 100 µL of plasma, add 10 µL of the internal standard solution. b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of mobile phase A.

  • Injection: Inject 5-10 µL onto the LC-MS/MS system.

  • Data Acquisition and Analysis: Acquire data using the specified MRM transitions and quantify using the peak area ratio of the analyte to the internal standard.

References

  • International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. [Link]

  • International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2022). Bioanalytical method validation and study sample analysis m10. ICH. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. BioPharm International. [Link]

  • DeSilva, B., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. [Link]

  • CABI Digital Library. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library. [Link]

  • Mei, H., Hsieh, Y., & Nardo, C. (2003). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 796(2), 331-342. [Link]

  • Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

  • ResearchGate. (2016). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ResearchGate. [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(15), 3345. [Link]

  • Bogen, K. T., & Meek, M. E. (2006). Thiol-reactive Compounds Prevent Nonspecific Antibody Binding in Immunohistochemistry. Laboratory Investigation, 86(5), 509-518. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Routledge. (2004). Handbook of Analytical Validation. Routledge. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • ResearchGate. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • MDPI. (2022). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. MDPI. [Link]

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  • National Center for Biotechnology Information. (2017). Thiol-thiol cross-clicking using bromo-ynone reagents. National Center for Biotechnology Information. [Link]

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A Comparative Guide to the Applications and Efficacy of 2-(Butylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Aminothiols

Aminothiols are a class of bifunctional organic compounds containing both an amine and a thiol group. This unique structural combination imparts a range of chemical properties that make them valuable in diverse scientific and industrial fields. The thiol group (-SH) is a potent nucleophile and a readily oxidizable moiety, playing a crucial role in antioxidant activity and binding to metal surfaces. The amine group (-NH2), on the other hand, influences the compound's solubility, basicity, and ability to interact with biological molecules like DNA.

2-(Butylamino)ethanethiol, with the chemical formula C6H15NS, is a member of this family.[1][2] Its structure, featuring a butyl group attached to the nitrogen of cysteamine, suggests specific steric and electronic properties that could modulate its performance in various applications. This guide will delve into three key areas where aminothiols have shown significant promise: radioprotection, nanoparticle synthesis, and corrosion inhibition, with a specific focus on what can be inferred about the performance of this compound in comparison to well-studied analogues.

Section 1: this compound in Radioprotection

The development of effective radioprotective agents is a critical endeavor in medicine, particularly in oncology to mitigate the side effects of radiotherapy, and for the protection of individuals in radiological emergencies.[3] Aminothiols are among the most extensively studied classes of radioprotectors.

Mechanism of Aminothiol Radioprotection

The radioprotective effects of aminothiols are multifactorial and are believed to involve several key mechanisms:

  • Free Radical Scavenging: Ionizing radiation interacts with water molecules in biological systems to produce highly reactive free radicals, such as hydroxyl radicals (•OH), which can cause significant damage to cellular components, including DNA. The thiol group of aminothiols can donate a hydrogen atom to these radicals, neutralizing them and thus preventing cellular damage.

  • Hydrogen Atom Donation to Repair DNA Radicals: If a DNA molecule is targeted by a free radical, it can become a DNA radical. Aminothiols can donate a hydrogen atom to these DNA radicals, chemically restoring the DNA to its original state.

  • Induction of Hypoxia: Some aminothiols can induce a state of temporary, controlled hypoxia (low oxygen levels) in normal tissues. Since the damaging effects of radiation are amplified in the presence of oxygen (the "oxygen effect"), this reduction in oxygen concentration can protect normal cells.

  • Mixed Disulfide Formation: The thiol group can form mixed disulfides with cysteine residues in proteins and enzymes, temporarily altering their function and potentially protecting them from radiation-induced damage.

dot graph TD { A[Ionizing Radiation] --> B{Interaction with H2O}; B --> C[Reactive Oxygen Species (ROS)]; C --> D{Cellular Damage (DNA, Proteins, Lipids)}; E[Aminothiol (R-SH)] --> C; subgraph "Protective Mechanisms" E -- "Radical Scavenging" --> F((Neutralized ROS)); D -- "Hydrogen Donation" --> G((Repaired DNA)); E -- "Induction of Hypoxia" --> H{Reduced Oxygen Enhancement}; E -- "Mixed Disulfide Formation" --> I{Protected Proteins}; end style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption { label="Mechanisms of Aminothiol Radioprotection"; font-size:12; } enddot Figure 1: A simplified diagram illustrating the primary mechanisms by which aminothiol compounds exert their radioprotective effects.

Comparative Efficacy: this compound vs. Amifostine (WR-2721)
FeatureAmifostine (WR-2721) / WR-1065This compoundInferred Implications for this compound
Structure Phosphorothioate prodrug; active form is 2-[(3-aminopropyl)amino]ethanethiolAminothiol with a butyl group on the nitrogenThe butyl group may increase lipophilicity, potentially affecting cellular uptake and distribution. The absence of the phosphate group means it does not require enzymatic activation.
Activation Requires dephosphorylation by alkaline phosphatase to the active thiol (WR-1065)[5]No activation requiredPotentially faster onset of action.
Toxicity Can cause hypotension and emesis[6]Toxicity data is limited, but it is classified as an irritant and may cause allergic skin reactions.[1]The butyl group may alter the toxicity profile compared to other aminothiols.
Efficacy Well-established radioprotective effects in various tissues.[3][4]No direct clinical or extensive preclinical data available.Efficacy would depend on its ability to scavenge free radicals and its cellular concentration at the time of irradiation.

Experimental Protocol: Evaluation of Radioprotective Efficacy in a Cellular Model

To empirically determine the radioprotective potential of this compound, a standard in vitro clonogenic survival assay can be employed.

  • Cell Culture: Human normal tissue cell lines (e.g., human lung fibroblasts) are cultured under standard conditions.

  • Drug Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes) before irradiation. A parallel set of cells is treated with a known radioprotector like amifostine as a positive control.

  • Irradiation: Cells are exposed to a range of doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) from a calibrated source.

  • Clonogenic Survival Assay: After irradiation, cells are washed, trypsinized, and seeded at low densities into new culture dishes. They are then incubated for a period that allows for colony formation (typically 10-14 days).

  • Data Analysis: Colonies are fixed, stained, and counted. The surviving fraction for each treatment group is calculated and plotted against the radiation dose to generate survival curves. The dose enhancement factor (DEF) can then be calculated to quantify the radioprotective effect.

Section 2: this compound in Nanoparticle Synthesis

The unique properties of the thiol group make aminothiols excellent capping agents in the synthesis of metallic nanoparticles, particularly gold nanoparticles (AuNPs).[7] The strong affinity of sulfur for gold leads to the formation of a self-assembled monolayer on the nanoparticle surface, providing stability and a platform for further functionalization.

Role of Thiol-Containing Ligands in Nanoparticle Synthesis

Thiol-containing ligands, including aminothiols, play a critical role in the "bottom-up" synthesis of nanoparticles:

  • Capping and Stabilization: They bind to the surface of the growing nanoparticles, preventing aggregation and controlling their final size and shape.[7]

  • Functionalization: The amine group of aminothiols provides a reactive handle for the covalent attachment of other molecules, such as drugs, targeting ligands, or imaging agents.

  • Solubility and Biocompatibility: The nature of the R-group in the aminothiol (in this case, a butyl group) can be tailored to influence the solubility and biocompatibility of the resulting nanoparticles.

dot graph TD { A[Metal Precursor (e.g., HAuCl4)] --> B{Reduction}; B --> C[Nanoparticle Core]; D[this compound] --> C; subgraph "Stabilization & Functionalization" D -- "Thiol-Metal Bond" --> E((Capped Nanoparticle)); E -- "Amine Group for Conjugation" --> F{Functionalized Nanoparticle}; end style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption { label="Role of this compound in Nanoparticle Synthesis"; font-size:12; } enddot Figure 2: A schematic representation of the role of this compound as a capping and functionalizing agent in the synthesis of metal nanoparticles.

Comparison of Capping Agents for Gold Nanoparticles

While there is no specific literature detailing the use of this compound for nanoparticle synthesis, we can compare its expected properties with commonly used thiol-containing capping agents.

Capping AgentStructureKey CharacteristicsInferred Performance of this compound
Cysteamine HS-CH2-CH2-NH2Short-chain aminothiol, provides a primary amine for functionalization.This compound has a longer alkyl chain, which may provide a more hydrophobic surface and could influence nanoparticle stability in different solvents.
11-Mercaptoundecanoic Acid (MUA) HS-(CH2)10-COOHLong-chain thiol with a terminal carboxylic acid, useful for EDC/NHS coupling.The amine group of this compound offers an alternative functional group for conjugation. The shorter chain length may result in a thinner but potentially less ordered monolayer compared to MUA.
Thiolated Polyethylene Glycol (PEG-SH) HS-(CH2)n-(OCH2CH2)m-OHProvides a hydrophilic and biocompatible "stealth" layer, reducing non-specific protein adsorption.This compound would result in a less hydrophilic surface compared to PEG-SH, which might be advantageous for specific applications requiring hydrophobic interactions.

Experimental Protocol: Synthesis of Gold Nanoparticles using this compound as a Capping Agent

This protocol is a modified version of the well-established Brust-Schiffrin method for the two-phase synthesis of thiol-capped gold nanoparticles.[8]

  • Preparation of Gold Precursor Solution: An aqueous solution of hydrogen tetrachloroaurate(III) (HAuCl4) is prepared.

  • Phase Transfer: The gold precursor is transferred from the aqueous phase to an organic phase (e.g., toluene) using a phase-transfer catalyst such as tetraoctylammonium bromide (TOAB).

  • Addition of Capping Agent: this compound is added to the organic phase containing the gold precursor.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH4) in an aqueous solution, is added dropwise to the rapidly stirring organic phase. The color of the solution will change, indicating the formation of gold nanoparticles.

  • Purification: The resulting gold nanoparticle solution is purified by repeated precipitation with a non-solvent (e.g., ethanol) and redispersion in the desired solvent to remove excess reagents.

  • Characterization: The size, shape, and stability of the synthesized nanoparticles are characterized using techniques such as UV-Vis spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS).

Section 3: this compound as a Corrosion Inhibitor

Corrosion is a major concern in many industrial applications, leading to significant economic losses and safety hazards. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal or an alloy. Organic compounds containing heteroatoms like sulfur and nitrogen, such as aminothiols, are known to be effective corrosion inhibitors, particularly for steel in acidic media.[9][10]

Mechanism of Thiol-Based Corrosion Inhibition

The primary mechanism by which aminothiols inhibit corrosion is through adsorption onto the metal surface, forming a protective film that acts as a barrier between the metal and the corrosive environment. This adsorption can occur through:

  • Physisorption: Electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: The formation of a coordinate-type bond between the lone pair of electrons on the sulfur and nitrogen atoms and the vacant d-orbitals of the metal atoms. The π-electrons of any aromatic rings in the inhibitor can also contribute to this interaction.

dot graph TD { A[Metal Surface] --> B{Corrosive Environment}; B --> C[Corrosion]; D[this compound] --> A; subgraph "Inhibition Mechanism" D -- "Adsorption (Physisorption & Chemisorption)" --> E((Protective Film)); E -- "Barrier Formation" --> F{Inhibited Corrosion}; end style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption { label="Mechanism of Corrosion Inhibition by this compound"; font-size:12; } enddot Figure 3: A diagram illustrating the adsorption of this compound on a metal surface to form a protective barrier against corrosion.

Comparative Performance of Corrosion Inhibitors

While specific data on the corrosion inhibition efficiency of this compound is scarce, its performance can be anticipated based on the known behavior of similar compounds.

Corrosion InhibitorKey Structural FeaturesInhibition EfficiencyInferred Performance of this compound
Propargyl Alcohol Acetylenic alcoholEffective in acidic media, forms a polymeric film on the metal surface.This compound's mechanism relies on direct adsorption via heteroatoms, which may offer good inhibition in a wider range of conditions.
Imidazolines Heterocyclic compounds with nitrogen atomsWidely used in the oil and gas industry, form a persistent film.[11]The linear structure of this compound may lead to a less densely packed protective film compared to the planar imidazolines.
Benzotriazole (BTA) Aromatic compound with three nitrogen atomsExcellent inhibitor for copper and its alloys.This compound, with its thiol group, is expected to be a more effective inhibitor for ferrous metals like steel.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

The corrosion inhibition performance of this compound can be evaluated using standard electrochemical techniques.

  • Preparation of Test Solution: A corrosive medium, such as 1 M hydrochloric acid (HCl), is prepared.

  • Working Electrode: A sample of the metal to be protected (e.g., mild steel) is used as the working electrode. Its surface is prepared by polishing and cleaning.

  • Electrochemical Cell Setup: A standard three-electrode electrochemical cell is assembled with the working electrode, a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum wire).

  • Electrochemical Measurements:

    • Potentiodynamic Polarization: The potential of the working electrode is scanned, and the resulting current is measured. The corrosion current density (icorr) is determined from the polarization curves in the absence and presence of various concentrations of this compound. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100.

    • Electrochemical Impedance Spectroscopy (EIS): An AC voltage of small amplitude is applied over a range of frequencies, and the impedance of the system is measured. The charge transfer resistance (Rct) is determined from the Nyquist plots. An increase in Rct in the presence of the inhibitor indicates the formation of a protective film. The inhibition efficiency can also be calculated from the Rct values.

  • Surface Analysis: After the electrochemical measurements, the surface of the working electrode can be examined using techniques like scanning electron microscopy (SEM) to visualize the protective film and assess the extent of corrosion.

Conclusion and Future Directions

This compound, as a representative aminothiol, holds theoretical promise across the fields of radioprotection, nanoparticle synthesis, and corrosion inhibition. Its bifunctional nature, combining the reactivity of a thiol with the functional handle of an amine, makes it a versatile molecule. However, a significant gap exists in the scientific literature regarding its specific experimental evaluation and efficacy in these applications.

Future research should focus on direct comparative studies of this compound against established alternatives in each of these areas. Such studies would provide the necessary quantitative data to validate its potential and guide its development for practical applications. The experimental protocols outlined in this guide provide a framework for conducting such investigations. A thorough understanding of its performance and toxicity profile will be crucial for unlocking the full potential of this and other novel aminothiol compounds.

References

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  • Koukourakis, M. I. (2000). Radioprotective effects of amifostine. Oncology, 59(4), 281-292.
  • Lee, J. S., & Mirkin, C. A. (2022). The Effect of Capping Agents on Gold Nanostar Stability, Functionalization, and Colorimetric Biosensing Capability.
  • Grdina, D. J., et al. (1992). Protective effects of 2-[(aminopropyl)amino] ethanethiol against bleomycin and nitrogen mustard-induced mutagenicity in V79 cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 269(2), 201-209.
  • Brizel, D. M., et al. (2001). Chemoprotective and Radioprotective Effects of Amifostine: An Update of Clinical Trials. The Oncologist, 6(S5), 28-33.
  • Grdina, D. J., et al. (1989). The effect of 2-[(aminopropyl)amino] ethanethiol on fission-neutron-induced DNA damage and repair.
  • Citrin, D., & Mitchell, J. B. (2009). Radioprotectors and Mitigators of Radiation-Induced Normal Tissue Injury. The Cancer Journal, 15(4), 304-310.
  • Rejdak, R., et al. (2020). Radioprotection and Radiomitigation: From the Bench to Clinical Practice. International Journal of Molecular Sciences, 21(11), 3976.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.